molecular formula C11H19N7O2 B079374 (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine CAS No. 13017-47-5

(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine

Cat. No.: B079374
CAS No.: 13017-47-5
M. Wt: 281.31 g/mol
InChI Key: PDVPMTPDISUWSY-UHFFFAOYSA-N
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Description

(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine (CAS 13017-47-5) is a specialist triazine derivative with a molecular formula of C11H19N7O2 and a molecular weight of 281.31 g/mol . This compound serves as a valuable chemical intermediate in research, particularly in the development of novel bioactive molecules. The dimorpholino-triazine scaffold is recognized for its role in medicinal chemistry; for instance, structurally related compounds incorporating the 4,6-dimorpholino-1,3,5-triazine moiety have been identified as potent inhibitors of key cellular signaling pathways, such as PI3K/mTOR, and are under investigation as clinical candidates in oncology . The reactive hydrazine group on the triazine core provides a versatile handle for further chemical modification, enabling its use in the synthesis of more complex molecules for pharmaceutical and chemical biology research. According to calculated physical properties, this compound has a density of 1.39 g/cm³ and a high flash point of 284.3°C . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N7O2/c12-16-9-13-10(17-1-5-19-6-2-17)15-11(14-9)18-3-7-20-8-4-18/h1-8,12H2,(H,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVPMTPDISUWSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40292220
Record name STK092848
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13017-47-5
Record name NSC80865
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80865
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name STK092848
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40292220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine (CAS No. 13017-47-5), a key intermediate in the synthesis of novel therapeutic agents. The 1,3,5-triazine scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide delves into the synthesis, physicochemical properties, and spectral characterization of the title compound. Furthermore, it explores the significant body of research on its derivatives, particularly hydrazone analogues, which have shown promising antiproliferative activity against various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the burgeoning field of triazine-based medicinal chemistry.

Introduction: The Versatility of the 1,3,5-Triazine Core

The 1,3,5-triazine ring system, a six-membered heterocycle containing alternating carbon and nitrogen atoms, serves as a privileged scaffold in medicinal chemistry. Its planar structure and the presence of three nitrogen atoms allow for diverse substitutions, leading to a wide array of derivatives with tailored biological activities.[1] The symmetrical nature of the triazine core and the ability to sequentially substitute the chlorine atoms of its precursor, cyanuric chloride, provide a robust platform for creating extensive chemical libraries.[3]

Derivatives of 1,3,5-triazine have been investigated for a multitude of therapeutic applications, including their potential as anticancer agents that can modulate key signaling pathways, such as the PI3K/mTOR pathway.[4][5] The introduction of morpholine moieties often enhances the pharmacological profile of bioactive molecules. This compound, with its reactive hydrazine group, is a crucial building block for the synthesis of more complex molecules, particularly through the formation of hydrazones, which have demonstrated significant biological potential.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthetic and medicinal chemistry.

PropertyValueReference
CAS Number 13017-47-5[6]
Molecular Formula C₁₁H₁₉N₇O₂[6]
Molecular Weight 281.31 g/mol
Appearance White to off-white solid (presumed)
Boiling Point 546.6 °C at 760 mmHg
Density 1.39 g/cm³
Flash Point 284.3 °C
LogP -0.26630
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 9
Rotatable Bond Count 3

Synthesis and Characterization

The synthesis of this compound is typically achieved through the nucleophilic substitution of a chlorine atom on a dimorpholino-s-triazine precursor with hydrazine.

Synthetic Pathway

The most common synthetic route starts from the commercially available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The chlorine atoms on the triazine ring exhibit differential reactivity, allowing for sequential substitution. The first two chlorine atoms are readily displaced by morpholine at lower temperatures, followed by the substitution of the final chlorine atom with hydrazine at an elevated temperature.

Synthesis of this compound cyanuric_chloride 2,4,6-Trichloro-1,3,5-triazine dimorpholino_chloro 2-Chloro-4,6-dimorpholino-1,3,5-triazine cyanuric_chloride->dimorpholino_chloro 2 eq. Morpholine Base, 0-25 °C target_compound This compound dimorpholino_chloro->target_compound Hydrazine hydrate Ethanol, Reflux

Caption: Synthetic route to the target compound.

Experimental Protocol (Proposed)

This protocol is based on established procedures for the synthesis of analogous 1,3,5-triazine derivatives and should be adapted and optimized as necessary.

Step 1: Synthesis of 2-Chloro-4,6-dimorpholino-1,3,5-triazine

  • To a stirred solution of 2,4,6-trichloro-1,3,5-triazine (1 equivalent) in a suitable solvent such as acetone or THF at 0-5 °C, add a solution of morpholine (2 equivalents) dropwise.

  • Maintain the pH of the reaction mixture between 7 and 8 by the concurrent addition of an aqueous solution of a base, such as sodium carbonate or sodium bicarbonate.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield 2-chloro-4,6-dimorpholino-1,3,5-triazine as a white solid.

Step 2: Synthesis of this compound

  • Suspend 2-chloro-4,6-dimorpholino-1,3,5-triazine (1 equivalent) in ethanol.

  • Add an excess of hydrazine hydrate (e.g., 3-5 equivalents) to the suspension.

  • Reflux the reaction mixture for 3-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature, which may cause the product to precipitate.

  • Filter the solid product, wash with cold ethanol, and dry to obtain this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Spectral Characterization
  • Mass Spectrometry (MS): A GC-MS spectrum of (4,6-di-morpholin-4-yl-[1][4][7]triazin-2-yl)-hydrazine has been reported, which can be used to confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: For analogous N-(4,6-Dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives, characteristic IR absorption bands are observed for N-H stretching (around 3300-3400 cm⁻¹) and C=N stretching of the triazine ring (around 1500-1600 cm⁻¹).[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: For related 4,6-dimorpholino-1,3,5-triazine derivatives, the protons of the morpholine rings typically appear as multiplets in the range of δ 3.5-3.8 ppm.[8] The N-H protons of the hydrazine group would be expected to appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

    • ¹³C NMR: The carbon atoms of the triazine ring in similar structures are typically observed in the range of δ 164-166 ppm. The carbons of the morpholine rings would appear at approximately δ 43-45 ppm (for C-N) and δ 66-67 ppm (for C-O).[8]

Biological Activity and Therapeutic Potential

While specific biological data for this compound is limited, extensive research on its derivatives, particularly hydrazones, has revealed significant therapeutic potential, primarily in the area of oncology.

Antiproliferative Activity of Hydrazone Derivatives

The hydrazine moiety of the title compound serves as a versatile handle for the synthesis of hydrazone derivatives through condensation with various aldehydes and ketones. A study on a series of s-triazine hydrazone derivatives, prepared from 6-hydrazino-2,4-disubstituted-s-triazines, demonstrated potent antiproliferative activity against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines.[6]

Notably, compounds bearing the dimorpholino-s-triazine core exhibited strong cytotoxic effects. For instance, 4,4'-(6-(2-(pyridin-2-ylmethylene)hydrazinyl)-1,3,5-triazine-2,4-diyl) dimorpholine showed impressive IC₅₀ values of 1.0 µM and 0.98 µM against MCF-7 and HCT-116 cell lines, respectively.[6] This highlights the potential of the this compound scaffold as a foundation for the development of potent anticancer agents.

CompoundCell LineIC₅₀ (µM)
4,4'-(6-(2-(pyridin-2-ylmethylene)hydrazinyl)-1,3,5-triazine-2,4-diyl) dimorpholineMCF-71.0
HCT-1160.98

Data extracted from a study on related s-triazine hydrazone derivatives.[6]

Postulated Mechanism of Action

The anticancer activity of 1,3,5-triazine derivatives is often attributed to their ability to inhibit various protein kinases involved in cell proliferation and survival. The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a frequently implicated target.[4][5][9] Dysregulation of this pathway is a hallmark of many cancers, and its inhibition can lead to cell cycle arrest and apoptosis.[9] The planar 1,3,5-triazine core can act as a scaffold to position substituents in a manner that allows for effective binding to the ATP-binding pocket of these kinases.

PI3K/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Triazine (4,6-Dimorpholin-4-yl-1,3,5- triazin-2-yl)hydrazine Derivative Triazine->PI3K inhibits

Caption: Postulated inhibition of the PI3K/mTOR pathway.

Future Perspectives and Conclusion

This compound is a valuable and versatile building block in the synthesis of novel, biologically active compounds. The demonstrated potent antiproliferative activity of its hydrazone derivatives underscores the significant potential of this scaffold in the development of new anticancer therapeutics.

Future research should focus on a number of key areas:

  • Direct Biological Evaluation: A thorough investigation of the biological activity of the parent hydrazine compound is warranted to establish a baseline for structure-activity relationship studies.

  • Library Synthesis and Screening: The synthesis and screening of a diverse library of hydrazone and other derivatives against a broad panel of cancer cell lines and microbial strains could lead to the discovery of novel lead compounds.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and mechanisms of action of the most potent derivatives is crucial for their further development as clinical candidates.

References

  • Ismail, M. M. F., et al. (2017). 1,3,5-Triazines: A promising scaffold for anticancer drugs development. European Journal of Medicinal Chemistry, 142, 523-549.
  • El-Sayed, M. A.-A., et al. (2015). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 20(6), 11036-11053.
  • Li, J., et al. (2021). Design, synthesis, and anticancer activity of novel 4,6-dimorpholinyl-1,3,5-triazine compounds. Archiv der Pharmazie, 354(6), e2000363.
  • (No author provided). Synthesis of N-(4,6-dipiperidino/dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives 15–28.
  • Al-Ostoot, F. H., et al. (2019). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 16(2), 329-337.
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179.
  • Szymańska, E., et al. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Molecules, 27(4), 1253.
  • Abdel-Maksoud, M. S., et al. (2019). Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica, 11(2), 1-13.
  • Gawroński, J., et al. (2004). Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. Polish Journal of Chemistry, 78(5), 631-640.
  • Sreevidya, T. V., et al. (2014). 2,4-Dimorpholino-4-yl-6-(4-nitrophenoxy)-[1][4][7]-triazine: Structural and spectroscopic study using experimental and DFT method. Journal of Molecular Structure, 1074, 335-344.

  • Wang, Y., et al. (2021). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur.
  • Zhang, Y., et al. (2022).
  • Al-Wahaibi, L. H., et al. (2020).
  • Kłys, A., et al. (2022). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Scientific Reports, 12(1), 1-12.
  • Pinto, D. C. G. A., et al. (2004). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 9(12), 1074-1087.
  • (No author provided). (2011). Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.
  • Sarhan, A. A. O., et al. (2003). Synthesis, characterization and reactions of 4-hydrazino-2-methylpyrimidino[4',5':4,5]thiazolo[3,2-a]benzimidazole.
  • Al-Masoudi, N. A., et al. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 5(5), 784-795.
  • Stilinović, V., et al. (2016). Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. Journal of Molecular Structure, 1127, 46-54.
  • Osman, N. A., et al. (2021). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 26(23), 7235.
  • Al-Salahi, R., et al. (2020). Novel 4,6-Disubstituted s-Triazin-2-yl Amino Acid Derivatives as Promising Antifungal Agents. Molecules, 25(20), 4810.
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  • Galiano, F., et al. (2020). Development of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride cross-linked carboxymethyl cellulose films.

Sources

(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine: Properties, Synthesis, and Potential Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical compound this compound. The document details its molecular and physicochemical properties, including its molecular weight. A proposed synthetic pathway is elucidated with a step-by-step protocol, grounded in established methodologies for 1,3,5-triazine derivatives. Furthermore, the guide explores the potential applications of this compound within the domains of medicinal chemistry and drug development, drawing parallels with structurally related molecules that have shown significant biological activity. This paper is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this specific triazine derivative.

Introduction

The 1,3,5-triazine (or s-triazine) scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties. The compound this compound, a disubstituted triazine featuring two morpholine moieties and a hydrazine group, represents a molecule of significant interest for further investigation. The presence of the morpholine rings can enhance pharmacokinetic properties, while the reactive hydrazine group offers a versatile handle for the synthesis of more complex derivatives and bioconjugates. This guide aims to consolidate the available technical information on this compound and to provide a scientifically grounded framework for its synthesis and potential utility.

Physicochemical Properties

The fundamental characteristics of this compound are crucial for its handling, formulation, and application in research settings. The key physicochemical data for this compound, identified by the CAS Number 13017-47-5, are summarized in the table below.[1][2][3]

PropertyValueSource
Molecular Weight 281.318 g/mol [1]
Molecular Formula C11H19N7O2[1][3]
Exact Mass 281.16002287 u[1][3]
CAS Number 13017-47-5[1][2][3]
Appearance Solid (predicted)-
Boiling Point 546.6°C at 760 mmHg[1]
Flash Point 284.3°C[1]
Density 1.39 g/cm³[1]
XLogP3 -0.3[1][3]
Hydrogen Bond Donor Count 2[1][3]
Hydrogen Bond Acceptor Count 9[1][3]
Rotatable Bond Count 3[1][3]
Topological Polar Surface Area 102 Ų[3]

These properties suggest a compound with a high degree of polarity, which is consistent with the presence of multiple nitrogen and oxygen atoms. The moderate number of rotatable bonds indicates a degree of conformational flexibility, which can be important for its interaction with biological targets.

Synthesis Protocol

The synthesis of this compound can be achieved through a sequential nucleophilic substitution reaction starting from the readily available cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The three chlorine atoms on the triazine ring exhibit differential reactivity, allowing for a controlled, stepwise substitution.

Proposed Synthetic Pathway

The proposed synthesis involves a three-step process, as illustrated in the workflow diagram below. This pathway is based on established synthetic methodologies for substituted 1,3,5-triazines.[4]

G cluster_0 Step 1: First Morpholine Substitution cluster_1 Step 2: Hydrazine Substitution A Cyanuric Chloride C 2-chloro-4,6-dimorpholino-1,3,5-triazine A->C 2 eq. Morpholine, Base, 0-5 °C B Morpholine B->C E This compound C->E Hydrazine Hydrate, Reflux D Hydrazine Hydrate D->E

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Procedure

Materials:

  • Cyanuric chloride

  • Morpholine

  • Hydrazine hydrate

  • Sodium carbonate (Na₂CO₃)

  • Acetone

  • Dichloromethane (DCM)

  • Ethanol

  • Deionized water

Step 1: Synthesis of 2,4-dimorpholino-6-chloro-1,3,5-triazine

  • In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyanuric chloride (1 equivalent) in acetone at 0-5 °C.

  • In a separate beaker, prepare a solution of morpholine (2 equivalents) and sodium carbonate (2 equivalents) in water.

  • Add the morpholine solution dropwise to the cyanuric chloride solution over a period of 1-2 hours, maintaining the temperature below 5 °C. The sodium carbonate acts as a base to neutralize the HCl formed during the reaction.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the white solid, wash with copious amounts of water, and dry under vacuum to yield 2,4-dimorpholino-6-chloro-1,3,5-triazine.

Step 2: Synthesis of this compound

  • In a round-bottom flask, suspend the 2,4-dimorpholino-6-chloro-1,3,5-triazine (1 equivalent) obtained from the previous step in ethanol.

  • Add an excess of hydrazine hydrate (5-10 equivalents) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours. The higher temperature is necessary to displace the less reactive third chlorine atom.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the final compound, this compound.

Justification of Experimental Choices: The stepwise substitution is controlled by temperature. The first two substitutions with morpholine are carried out at a low temperature (0-5 °C) due to the high reactivity of the first two chlorine atoms of cyanuric chloride. The final substitution with hydrazine requires a higher temperature (reflux) to replace the less reactive remaining chlorine atom. The use of a base (sodium carbonate) in the first step is crucial to neutralize the generated HCl, which would otherwise protonate the morpholine, rendering it non-nucleophilic.

Potential Applications in Drug Development

While specific biological activity data for this compound is not extensively documented in publicly available literature, the structural motifs present in the molecule suggest several potential applications in drug development.

As a Scaffold for Novel Therapeutics

The 1,3,5-triazine core is a well-established platform for the development of therapeutic agents. Derivatives have been investigated for their potential as:

  • Anticancer Agents: Many triazine derivatives have shown potent antiproliferative activity against various cancer cell lines.[5][6] The dimorpholino substitution, in particular, has been associated with activity against certain cancer types.

  • Enzyme Inhibitors: The triazine scaffold can be functionalized to target the active sites of various enzymes. For instance, some triazine derivatives have been explored as monoamine oxidase (MAO) inhibitors.[7][8]

  • Antimicrobial Agents: The nitrogen-rich triazine ring system has been incorporated into molecules with antibacterial and antifungal properties.

The hydrazine moiety in the target compound is a key functional group that can be readily derivatized to create a library of novel compounds for biological screening. For example, it can undergo condensation reactions with aldehydes and ketones to form hydrazones, a class of compounds with a broad spectrum of biological activities.[5]

Signaling Pathway Interactions

The potential mechanism of action for triazine-based anticancer agents often involves the inhibition of key signaling pathways that are dysregulated in cancer, such as the PI3K/AKT/mTOR pathway. The general structure of dimorpholino-triazine derivatives has been explored for the development of PI3K/mTOR dual inhibitors.

G cluster_0 Potential Drug Target Pathway PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibition Inhibitor->mTOR Inhibition

Caption: Potential inhibition of the PI3K/mTOR pathway by triazine derivatives.

Conclusion

This compound is a chemical entity with a defined molecular weight of 281.318 g/mol and a set of predictable physicochemical properties. While detailed biological data is sparse, its synthesis is achievable through established chemical principles. The structural features of this compound, particularly the privileged 1,3,5-triazine core and the reactive hydrazine group, make it a promising starting point for the design and synthesis of new molecules with potential therapeutic value. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

  • This compound - LookChem.

  • Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - MDPI.

  • Cas 13017-47-5,this compound | lookchem.

  • Design, synthesis, and anticancer activity of novel 4,6-dimorpholinyl-1,3,5-triazine compounds - ResearchGate.

  • This compound - Echemi.

  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC - NIH.

  • Synthesis of N-(4,6-dipiperidino/dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives 15–28. - ResearchGate.

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI.

Sources

The Synthesis of (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,3,5-triazine (or s-triazine) scaffold is a privileged structure in medicinal chemistry and materials science, owing to its unique electronic properties and versatile functionalization potential.[1][2] Derivatives of s-triazine have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[3][4] Among these, (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine stands out as a key intermediate for the synthesis of more complex molecules, such as hydrazone derivatives with potential antiproliferative activity.[2][5] This guide provides an in-depth exploration of the primary synthetic pathway to this valuable compound, grounded in established chemical principles and supported by practical, field-proven insights.

Core Synthesis Pathway: A Mechanistic Overview

The synthesis of this compound is fundamentally based on the sequential nucleophilic aromatic substitution (SNAr) of chlorine atoms on a 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) core.[6][7] The high reactivity of the C-Cl bonds in cyanuric chloride, which is a consequence of the electron-withdrawing nature of the nitrogen atoms in the triazine ring, facilitates this stepwise substitution.[1]

The key to a successful and high-yield synthesis lies in the controlled, stepwise nature of the substitutions. The reactivity of the remaining chlorine atoms decreases as more electron-donating groups (in this case, morpholine) are introduced onto the triazine ring.[3] This allows for a selective and sequential reaction, first with morpholine and then with hydrazine. Temperature control is a critical parameter in managing this selectivity; the initial substitutions with amines are typically performed at lower temperatures, while the final substitution often requires more forcing conditions, such as heating.[3][8]

The overall synthetic transformation can be visualized as a two-step process starting from cyanuric chloride.

Synthesis_Pathway cluster_0 Step 1: Disubstitution with Morpholine cluster_1 Step 2: Hydrazinolysis Cyanuric_Chloride 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) Intermediate 2-Chloro-4,6-dimorpholino-1,3,5-triazine Cyanuric_Chloride->Intermediate Base (e.g., NaHCO3) Solvent (e.g., Acetone/Water) 0°C to Room Temp. Morpholine Morpholine (2 eq.) Morpholine->Intermediate Final_Product This compound Intermediate->Final_Product Solvent (e.g., Ethanol) Heating/Reflux Hydrazine Hydrazine Hydrate Hydrazine->Final_Product

Caption: Synthetic pathway for this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis of this compound, which is achieved in two primary stages: the formation of the dichloro-intermediate followed by hydrazinolysis.

Part 1: Synthesis of 2-Chloro-4,6-dimorpholino-1,3,5-triazine

This initial step involves the selective disubstitution of cyanuric chloride with two equivalents of morpholine.

Materials and Reagents:

  • 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)

  • Morpholine

  • Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃)

  • Acetone

  • Water (distilled or deionized)

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve cyanuric chloride (1.0 equivalent) in acetone.

  • Cool the flask in an ice bath to 0-5 °C.

  • In a separate beaker, prepare a solution of morpholine (2.0 equivalents) in acetone.

  • Slowly add the morpholine solution to the stirred cyanuric chloride solution via the dropping funnel, ensuring the temperature is maintained between 0-5 °C. The first substitution is exothermic.[8]

  • Simultaneously, add an aqueous solution of sodium bicarbonate or potassium carbonate (2.0 equivalents) to neutralize the hydrochloric acid generated during the reaction.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 18-24 hours to ensure the completion of the second substitution.[3][9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product, 2-chloro-4,6-dimorpholino-1,3,5-triazine, will precipitate out of the solution.

  • Filter the white solid, wash with cold water to remove any inorganic salts, and then with a small amount of cold acetone.

  • Dry the product under vacuum to obtain 2-chloro-4,6-dimorpholino-1,3,5-triazine.[10][11]

Part 2: Synthesis of this compound

The final step involves the substitution of the last remaining chlorine atom with hydrazine.

Materials and Reagents:

  • 2-Chloro-4,6-dimorpholino-1,3,5-triazine

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-chloro-4,6-dimorpholino-1,3,5-triazine (1.0 equivalent) in ethanol.

  • Add hydrazine hydrate (an excess, typically 1.5-2.0 equivalents) to the suspension.

  • Heat the reaction mixture to reflux and maintain for approximately 3 hours.[12] Sonication at 60 °C for 1 hour has also been reported as an alternative heating method.[3]

  • Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature. The product will precipitate as a white solid.

  • Filter the solid product and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, if necessary, to achieve high purity.

  • Dry the final product, this compound, under vacuum.

Quantitative Data Summary

ParameterValueReference
Starting Material 2-Chloro-4,6-dimorpholino-1,3,5-triazine[12]
Reagent Hydrazine[12]
Solvent Ethanol[12]
Reaction Time 3 hours[12]
Reaction Condition Heating / Reflux[12]
Reported Yield 98.0%[12]
CAS Number 13017-47-5[12]
Molecular Formula C₁₁H₁₉N₇O₂[12]
Molecular Weight 281.318 g/mol [12]

Conclusion

The synthesis of this compound is a robust and high-yielding process that relies on the principles of sequential nucleophilic aromatic substitution. By carefully controlling the reaction conditions, particularly temperature, a selective and efficient synthesis can be achieved. This guide provides a comprehensive framework for researchers and drug development professionals to produce this valuable chemical intermediate, paving the way for the discovery of novel s-triazine-based compounds with diverse applications.

References

  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PubMed Central. (2025, October 21).
  • A REVIEW ON S-TRIAZINE SUBSTITUTIONS AND THEIR STRUCTURAL EFFECTS. (n.d.). Googleapis.com.
  • This compound. (n.d.). LookChem.
  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC - NIH. (n.d.).
  • Synthesis and Characterization of New Series of 1,3,5-Triazine Hydrazone Derivatives with Promising Antiprolifer
  • Synthesis of N-(4,6-dipiperidino/dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives 15–28.
  • s-Triazine: A Privileged Structure for Drug Discovery and Bioconjug
  • Synthesis, Characterization of Novel Morpholino-1, 3, 5-Triazinyl Amino Acid Ester Derivatives and their Anti-Proliferation Activities | Request PDF - ResearchG
  • Preparation of 4,6-dimorpholinyl-1,3,5-triazine derivatives 6a–6r.
  • Cas 13017-47-5,this compound | lookchem. (n.d.).
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  • 2-Chloro-4,6-dimorpholino-1,3,5-triazine | Tetrahedron. (n.d.).
  • Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiprolifer
  • 2-Chloro-4,6-dimorpholino-1,3,5-triazine | Request PDF - ResearchG
  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND M
  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI. (n.d.).
  • Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. (2025, August 7).
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Introduction: The Privileged Nature of the 1,3,5-Triazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Hydrazinyl-4,6-bis(morpholin-4-yl)-1,3,5-triazine: A Core Scaffold in Kinase Inhibitor Development

The 1,3,5-triazine, or s-triazine, nucleus is a cornerstone pharmacophore in modern medicinal chemistry. Its planar, nitrogen-rich structure offers a unique combination of hydrogen bonding capabilities, metabolic stability, and a geometrically precise arrangement for substituent presentation. This has led to its designation as a "privileged structure," capable of interacting with a diverse range of biological targets.[1] Historically, this scaffold is found in approved anticancer agents such as altretamine for ovarian cancer.[2] More recently, its true potential has been unlocked in the realm of targeted therapies, particularly as a core component of potent kinase inhibitors.[1][2]

This guide focuses on a key derivative, (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine, a versatile synthetic intermediate and a foundational building block for a new generation of therapeutics targeting critical cell signaling pathways. Its structure combines the robust triazine core with two morpholine groups—which frequently enhance aqueous solubility and favorable pharmacokinetic profiles—and a reactive hydrazine handle, enabling extensive chemical elaboration for drug discovery campaigns.

Compound Identification and Physicochemical Properties

Correct nomenclature is critical for scientific communication and database searching. While commonly referred to by its semi-systematic name, the formal IUPAC designation provides unambiguous structural information.

  • IUPAC Name: 2-Hydrazinyl-4,6-bis(morpholin-4-yl)-1,3,5-triazine

  • Synonyms: this compound, 4,4'-(6-Hydrazinyl-1,3,5-triazine-2,4-diyl)dimorpholine[3]

  • CAS Number: 13017-47-5[4]

  • Molecular Formula: C₁₁H₁₉N₇O₂[3]

The physicochemical properties of a compound are predictive of its behavior in both chemical reactions and biological systems. The key parameters for this molecule are summarized below.

PropertyValueSource
Molecular Weight 281.318 g/mol [3]
XLogP3 -0.3[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 9[3]
Rotatable Bond Count 3[3]
Exact Mass 281.16002287[3]
Complexity 271[3]

Synthesis and Reaction Chemistry: A Modular Approach

The synthesis of substituted 1,3,5-triazines is a well-established field, relying on the sequential nucleophilic substitution of chlorine atoms from the readily available precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the C-Cl bonds is temperature-dependent, allowing for controlled, stepwise additions of different nucleophiles.

Synthetic Workflow

The synthesis of 2-hydrazinyl-4,6-bis(morpholin-4-yl)-1,3,5-triazine is typically achieved in a two-step process from cyanuric chloride.

  • Step 1: Disubstitution with Morpholine. The first step involves the reaction of cyanuric chloride with two equivalents of morpholine. This reaction is typically performed at a low to ambient temperature (0–25 °C) to favor disubstitution and minimize the formation of the trisubstituted byproduct. The product of this step is 2-chloro-4,6-bis(morpholin-4-yl)-1,3,5-triazine.

  • Step 2: Introduction of the Hydrazine Moiety. The remaining chlorine atom is more resistant to substitution and requires more forcing conditions. The intermediate is reacted with hydrazine hydrate, often at an elevated temperature, to displace the final chlorine and yield the target compound.

Synthesis_Workflow Cyanuric_Chloride Cyanuric Chloride (C3Cl3N3) Intermediate 2-Chloro-4,6-bis(morpholin-4-yl)- 1,3,5-triazine Cyanuric_Chloride->Intermediate Step 1 Morpholine Morpholine (2 eq.) Base, 0-25 °C Final_Product 2-Hydrazinyl-4,6-bis(morpholin-4-yl)- 1,3,5-triazine Intermediate->Final_Product Step 2 Hydrazine Hydrazine Hydrate Elevated Temp.

Caption: Synthetic pathway from cyanuric chloride.

Experimental Protocol: Synthesis of 2-Chloro-4,6-bis(morpholin-4-yl)-1,3,5-triazine (Intermediate)

This protocol is a representative example based on established methodologies for s-triazine synthesis.

  • Reaction Setup: To a stirred solution of cyanuric chloride (1.0 eq) in a suitable solvent such as acetone or THF at 0 °C (ice bath), add a solution of morpholine (2.0 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.2 eq) dropwise over 30 minutes.

  • Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, filter the reaction mixture to remove any precipitated salts. Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the product, 2-chloro-4,6-bis(morpholin-4-yl)-1,3,5-triazine, using ¹H NMR, ¹³C NMR, and mass spectrometry.

The subsequent reaction with hydrazine hydrate would follow a similar procedure, typically requiring higher temperatures (e.g., reflux) to drive the reaction to completion.

Core Application: Scaffold for PI3K/mTOR Kinase Inhibitors

The dimorpholino-triazine scaffold is a validated and highly effective core for developing inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[5][6] This pathway is a critical regulator of cell proliferation, growth, and survival and is frequently hyperactivated in many human cancers, making it a prime target for therapeutic intervention.[7][8]

Dual inhibition of both PI3K and mTOR can effectively shut down this pathway, offering a powerful strategy for cancer treatment.[6][9] Several clinical and preclinical drug candidates have been developed based on this scaffold. For instance, Gedatolisib (PKI-587) is a potent dual PI3K/mTOR inhibitor featuring the dimorpholino-s-triazine core that has been investigated in clinical trials for various cancers.[2][5] Another well-known inhibitor, ZSTK474 , also utilizes this fundamental structure to achieve its potent activity.[10]

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes Inhibitor Dimorpholino-Triazine Inhibitors (e.g., Gedatolisib) Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

The hydrazine moiety of the title compound serves as a crucial synthetic handle. It allows for the facile generation of large chemical libraries through reactions like condensation with aldehydes and ketones to form hydrazones, or cyclization to form pyrazoles and other heterocycles.[11][12] This modularity enables scientists to rapidly explore the structure-activity relationship (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties.

Conclusion

2-Hydrazinyl-4,6-bis(morpholin-4-yl)-1,3,5-triazine is more than a simple chemical; it is a strategic platform for innovation in drug discovery. Its synthesis is straightforward, building upon the well-understood chemistry of cyanuric chloride. Its true value lies in its role as a core scaffold for potent inhibitors of the PI3K/mTOR pathway, a clinically validated target in oncology. The presence of the reactive hydrazine group provides a gateway for extensive chemical diversification, empowering researchers to fine-tune molecular properties and develop next-generation targeted therapies. This compound exemplifies the power of scaffold-based design in addressing complex diseases and will likely remain a key building block in medicinal chemistry for years to come.

References

  • Takeda, T., Wang, Y., & Bryant, S. H. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design, 30(4), 323–330.
  • Li, Y., et al. (2023). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. Molecules, 28(14), 5427.
  • Takeda, T., Wang, Y., & Bryant, S. H. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design.
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  • Tran, T. T., et al. (2022). Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. RSC Advances, 12(18), 11295-11305.
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An In-depth Technical Guide to (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine, a heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering detailed insights into its synthesis, physicochemical properties, and prospective applications, with a particular focus on its role as a scaffold for anticancer agents.

Introduction and Significance

This compound, also known as 2-hydrazinyl-4,6-dimorpholino-1,3,5-triazine, belongs to the class of 1,3,5-triazine derivatives.[1] The s-triazine core is a privileged structure in medicinal chemistry, with several approved drugs for various diseases, including cancer.[2] The symmetrical nature of the 4,6-dimorpholino substitution on the triazine ring provides a robust platform for the development of targeted therapeutic agents.[3] The introduction of a hydrazine moiety at the 2-position offers a versatile chemical handle for further derivatization and the creation of compound libraries for screening.

Recent research has highlighted the potential of 4,6-dimorpholino-1,3,5-triazine derivatives as potent inhibitors of the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway.[4][5] This pathway is frequently dysregulated in various human cancers, making it a prime target for anticancer drug development.[1] This guide will delve into the synthesis of the core compound, its properties, and its potential as a precursor for novel therapeutics targeting this critical signaling cascade.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the commercially available and cost-effective starting material, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[6] The synthetic strategy relies on the sequential nucleophilic substitution of the chlorine atoms on the triazine ring, a well-established method for the preparation of substituted 1,3,5-triazines.[7]

Synthetic Workflow

The overall synthetic pathway can be visualized as a two-step process: first, the displacement of two chlorine atoms with morpholine, followed by the substitution of the remaining chlorine with hydrazine.

Synthesis_Workflow A 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) B 4,4'-(6-Chloro-1,3,5-triazine-2,4-diyl)dimorpholine A->B  2 eq. Morpholine, Base  Solvent, Controlled Temperature C This compound B->C  Hydrazine Hydrate  Solvent, Reflux

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4,4'-(6-Chloro-1,3,5-triazine-2,4-diyl)dimorpholine

This initial step involves the selective disubstitution of cyanuric chloride with morpholine. The reaction conditions must be carefully controlled to prevent the formation of the trisubstituted product.

  • Materials:

    • 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride)

    • Morpholine (2 equivalents)

    • Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base (2 equivalents)

    • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

  • Procedure:

    • Dissolve cyanuric chloride in anhydrous THF and cool the solution to 0-5 °C in an ice bath.

    • In a separate flask, prepare a solution of morpholine and DIPEA in anhydrous THF.

    • Add the morpholine solution dropwise to the cyanuric chloride solution while maintaining the temperature between 0-5 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the precipitated salt (DIPEA·HCl).

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography to yield 4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine as a white solid.

Step 2: Synthesis of this compound

The final step involves the nucleophilic substitution of the remaining chlorine atom with hydrazine.

  • Materials:

    • 4,4'-(6-Chloro-1,3,5-triazine-2,4-diyl)dimorpholine

    • Hydrazine hydrate

    • Ethanol or other suitable protic solvent

  • Procedure:

    • Suspend 4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine in ethanol.

    • Add an excess of hydrazine hydrate to the suspension.

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • The product will precipitate out of the solution. Collect the solid by filtration.

    • Wash the collected solid with cold ethanol and dry under vacuum to obtain this compound.

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. A summary of its key properties is presented below.[8][9]

PropertyValue
Molecular Formula C₁₁H₁₉N₇O₂
Molecular Weight 281.32 g/mol
CAS Number 13017-47-5
Appearance White to off-white solid
Boiling Point 546.6 °C at 760 mmHg
Flash Point 284.3 °C
Density 1.39 g/cm³
LogP -0.26630
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 9

Applications in Drug Discovery: A Focus on Anticancer Activity

The primary interest in this compound stems from its potential as a scaffold for the development of novel anticancer agents. The 4,6-dimorpholino-1,3,5-triazine core is a key pharmacophore in a number of PI3K/mTOR inhibitors.[3][4]

The PI3K/mTOR Signaling Pathway: A Key Cancer Target

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[1] Its aberrant activation is a common feature in a wide range of human cancers, making it an attractive target for therapeutic intervention.[4]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Proliferation Cell Proliferation & Growth mTORC1->Proliferation Metabolism Metabolism mTORC1->Metabolism mTORC2 mTORC2 mTORC2->Akt Activation Inhibitor (4,6-Dimorpholino-1,3,5-triazin-2-yl) hydrazine Derivatives Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: The PI3K/mTOR signaling pathway and the putative inhibitory action of 4,6-dimorpholino-1,3,5-triazine derivatives.

In Vitro Evaluation of Anticancer Activity: MTT Assay Protocol

The hydrazine group of the title compound can be readily reacted with various aldehydes and ketones to generate a library of hydrazone derivatives.[6] These derivatives can then be screened for their antiproliferative activity against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12]

Experimental Workflow for MTT Assay

MTT_Assay_Workflow A 1. Seed cancer cells in a 96-well plate B 2. Incubate for 24 hours A->B C 3. Treat cells with varying concentrations of This compound derivatives B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 4 hours E->F G 7. Add solubilization solution (e.g., DMSO) F->G H 8. Read absorbance at 570 nm G->H I 9. Calculate IC50 values H->I

Caption: A generalized workflow for evaluating the in vitro anticancer activity using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.[6]

  • Compound Treatment: Prepare a series of dilutions of the this compound derivatives in the appropriate cell culture medium. Add the compound solutions to the wells containing the cells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours in a humidified incubator at 37 °C with 5% CO₂.

  • MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Directions

This compound is a valuable building block in the design and synthesis of novel therapeutic agents. Its straightforward synthesis and the versatility of its hydrazine functional group make it an attractive starting point for the generation of diverse chemical libraries. The established link between the 4,6-dimorpholino-1,3,5-triazine scaffold and the inhibition of the PI3K/mTOR pathway strongly suggests that derivatives of this compound warrant further investigation as potential anticancer drugs. Future research should focus on the synthesis and screening of a broad range of derivatives, detailed mechanistic studies to confirm their molecular targets, and in vivo efficacy and toxicity assessments of the most promising candidates.

References

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A Predictive and Methodological Guide to the Spectroscopic Characterization of (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel compound (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine. In the absence of extensive published experimental data, this document leverages predictive methodologies based on foundational spectroscopic principles and data from analogous chemical structures. It serves as an in-depth resource for researchers, chemists, and drug development professionals, outlining predicted spectral data across ¹H NMR, ¹³C NMR, IR, and MS platforms. Furthermore, it details robust, field-proven protocols for data acquisition and a logical workflow for holistic spectral interpretation to achieve unambiguous structural elucidation.

Introduction

This compound is a heterocyclic compound featuring a 1,3,5-triazine core substituted with two morpholine rings and a hydrazine group.[1] This molecular architecture is of significant interest in medicinal chemistry and materials science, as the triazine scaffold is a key component in a range of biologically active molecules and functional materials.[2] The morpholine substituents enhance solubility and can influence pharmacokinetic properties, while the reactive hydrazine moiety offers a versatile handle for further chemical elaboration.

Given that publicly accessible, experimentally-derived spectroscopic data for this specific molecule is limited[3][4], a predictive and methodological approach is essential for any researcher synthesizing or working with this compound. This guide provides the necessary theoretical foundation and practical instruction to confidently acquire and interpret the spectroscopic data required for its definitive structural confirmation.

Part 1: Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic signatures of this compound. These predictions are derived from the analysis of its constituent functional groups and comparison with structurally related compounds reported in the literature.[5][6]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environments within a molecule. Based on the structure's symmetry, two distinct sets of signals are expected for the morpholine protons, in addition to signals from the hydrazine protons. The electron-withdrawing nature of the triazine ring will influence the chemical shifts of the adjacent morpholine protons.[7]

Predicted ¹H NMR Data Summary

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.70 - 3.85Multiplet8H-CH₂-N (Morpholine)Protons on carbons adjacent to the triazine ring nitrogen; deshielded by the ring's electronegativity.
~ 3.55 - 3.65Multiplet8H-CH₂-O (Morpholine)Protons on carbons adjacent to the morpholine oxygen atom.
~ 4.50 (broad)Singlet2H-NH₂ (Hydrazine)Labile protons, often broad. Chemical shift can be highly dependent on solvent and concentration.
~ 6.50 (broad)Singlet1H-NH- (Hydrazine)Labile proton, often broad. Chemical shift can be highly dependent on solvent and concentration.

Note: The hydrazine protons (-NH and -NH₂) are exchangeable and may appear as broad signals or may not be observed depending on the deuterated solvent used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Due to the molecule's symmetry, a simplified ¹³C NMR spectrum is anticipated. The triazine ring carbons are expected to appear significantly downfield due to the influence of the three ring nitrogens.

Predicted ¹³C NMR Data Summary

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 165 - 170C (Triazine ring)Carbons within the electron-poor aromatic triazine system.[2]
~ 66.0-CH₂-O (Morpholine)Carbons adjacent to the oxygen atom in the morpholine rings.[6]
~ 43.5-CH₂-N (Morpholine)Carbons adjacent to the nitrogen atom in the morpholine rings.[6]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3200 - 3400N-H stretchHydrazine (-NH₂)
2850 - 3000C-H stretchMorpholine (-CH₂)
~ 1550 - 1600C=N stretch1,3,5-Triazine ring
~ 1115C-O-C stretchMorpholine ether linkage[8][9]
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation patterns, which aids in structural confirmation.

Predicted Mass Spectrometry Data

ParameterPredicted ValueNotes
Molecular Formula C₁₁H₁₉N₇O₂
Exact Mass 281.1600Calculated for the monoisotopic molecular ion [M]⁺.[4]
[M+H]⁺ 282.1678The protonated molecule, commonly observed in ESI-MS.
Key Fragmentation The stable triazine ring may lead to fragmentation pathways involving the loss of morpholine or hydrazine moieties.[10][11]

Part 2: Recommended Experimental Protocols

To obtain high-quality data that aligns with the predicted values, adherence to rigorous experimental protocols is paramount.

Protocol for NMR Data Acquisition
  • Sample Preparation :

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with exchangeable protons like hydrazines.

    • Ensure the sample is fully dissolved; gentle warming or sonication can be applied if necessary.

    • Transfer the clear solution to a clean, dry 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).[7]

  • ¹H NMR Acquisition Parameters :

    • Spectrometer : 400 MHz or higher field strength is recommended for better signal dispersion.

    • Pulse Sequence : Standard single-pulse experiment.

    • Number of Scans : 16-64 scans.

    • Relaxation Delay (D1) : 2-5 seconds.

  • ¹³C NMR Acquisition Parameters :

    • Spectrometer : 100 MHz or higher.

    • Pulse Sequence : Standard proton-decoupled pulse sequence.

    • Number of Scans : 1024-4096 scans, as ¹³C has a low natural abundance.

Protocol for High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation :

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation :

    • Utilize an Electrospray Ionization (ESI) source coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.

  • Acquisition Mode :

    • Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Perform MS/MS analysis on the parent ion to induce fragmentation and confirm the connectivity of the morpholine and hydrazine groups.

Part 3: Data Interpretation and Structural Confirmation Workflow

The definitive structural confirmation of this compound is achieved by integrating the data from all spectroscopic techniques. The following workflow illustrates this logical process.

G cluster_0 Data Acquisition cluster_1 Initial Analysis cluster_2 Detailed Structural Elucidation cluster_3 Final Confirmation HRMS Acquire HRMS Data MS_Analysis Confirm Molecular Formula (HRMS: m/z for C₁₁H₁₉N₇O₂) HRMS->MS_Analysis IR Acquire IR Spectrum IR_Analysis Identify Key Functional Groups (N-H, C=N, C-O-C) IR->IR_Analysis NMR Acquire ¹H & ¹³C NMR Spectra C13_Analysis Count Carbon Environments (¹³C NMR: 3 unique signals) NMR->C13_Analysis H1_Analysis Assign Proton Signals (¹H NMR: shifts, integrations, multiplicities) MS_Analysis->H1_Analysis IR_Analysis->H1_Analysis C13_Analysis->H1_Analysis Confirmation Structure Confirmed: This compound H1_Analysis->Confirmation

Caption: Workflow for Spectroscopic Data Integration.

Visualization of Molecular Structure

A clear visualization of the molecule with atom numbering is crucial for unambiguous NMR signal assignment.

Caption: Molecular Structure for NMR Assignment.

Conclusion

The structural elucidation of a novel or poorly characterized compound like this compound is a systematic process that relies on the synergistic interpretation of multiple spectroscopic techniques. This guide provides a robust predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra, complemented by validated experimental protocols for data acquisition. By following the outlined workflow, researchers can confidently verify the identity and purity of their synthesized material, ensuring the integrity of their subsequent research and development efforts.

References

  • Al-Masoudi, N. A. et al. (2006). SYNTHESIS OF SOME NEW DERIVATIVES OF 1,3,5-TRIAZINE. HETEROCYCLES, Vol. 68, No. 4. Available from: [Link]

  • Tarrés, M. (2015). Structural characterization of triazines. Tesis Doctorals en Xarxa. Available from: [Link]

  • Spectrum of (4,6-di-morpholin-4-yl-[7][10][12]triazin-2-yl)-hydrazine. Available from: [Link]

  • eGyanKosh. (2021). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

  • Abbas, S. Y. et al. (2018). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 23(11), 2999. Available from: [Link]

  • Al-Salahi, R. et al. (2021). Synthesis and Characterization of New Series of 1,3,5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 26(16), 4991. Available from: [Link]

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  • ResearchGate. Synthesis of N-(4,6-dipiperidino/dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives 15–28. Available from: [Link]

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  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

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Sources

A Technical Guide to the Synthesis of Substituted 1,3,5-Triazine Hydrazine Derivatives: A Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, medicinal chemists, and drug development professionals with an in-depth technical overview of the synthesis of substituted 1,3,5-triazine (s-triazine) derivatives featuring a hydrazine or hydrazone moiety. We will explore the core chemical principles, provide validated experimental protocols, and discuss the critical parameters that ensure reproducible and efficient synthesis. The s-triazine ring is a foundational scaffold in medicinal chemistry, present in numerous approved drugs, including those with anticancer and antiviral activities.[1] By coupling this privileged core with the versatile hydrazine functional group—a key pharmacophore in its own right—chemists can generate vast libraries of novel compounds with significant therapeutic potential.[2]

The Core Principle: Temperature-Controlled Nucleophilic Aromatic Substitution (SNAr)

The synthetic cornerstone for building substituted s-triazines is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). This inexpensive and commercially available starting material is highly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-deficient nature of the triazine ring, which is caused by its three electronegative nitrogen atoms.[3][4][5]

The genius of using cyanuric chloride lies in its sequential and controllable reactivity. The three chlorine atoms can be replaced in a stepwise manner by controlling a single, critical reaction parameter: temperature .[6][7]

  • First Substitution: The first chlorine is highly reactive and can be substituted by a nucleophile at a low temperature, typically between 0–5 °C.

  • Second Substitution: After the first substitution, the electron density of the triazine ring increases, making the remaining chlorine atoms less electrophilic. Consequently, a higher temperature, usually room temperature, is required to replace the second chlorine.[8]

  • Third Substitution: The final chlorine is the least reactive and requires elevated temperatures, often heating or reflux, for substitution to occur.[8][9]

This predictable, temperature-dependent reactivity allows for the rational design and synthesis of both symmetric and, more importantly, unsymmetrical triazine derivatives with high selectivity.[4][5]

G TCT Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) MonoSub Monosubstituted Triazine (Dichloro) TCT->MonoSub DiSub Disubstituted Triazine (Monochloro) MonoSub->DiSub TriSub Trisubstituted Triazine DiSub->TriSub

Caption: Temperature-dependent sequential nucleophilic substitution on cyanuric chloride.

Synthetic Workflow: From Cyanuric Chloride to Hydrazine Precursor

The most common and efficient pathway to the target compounds involves a two-step process: first, the synthesis of a stable 2-chloro-4,6-disubstituted-s-triazine intermediate, followed by the introduction of the hydrazine moiety.

Step 1: Synthesis of 2-Chloro-4,6-disubstituted-s-triazine Intermediates

The initial step involves reacting cyanuric chloride with two equivalents of a nucleophile, typically a primary or secondary amine (e.g., morpholine, piperidine), to build the desired substitution pattern on the triazine core.[3][8] This reaction is performed in a stepwise manner by carefully controlling the temperature to achieve disubstitution while leaving one chlorine atom intact for the subsequent reaction with hydrazine.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve cyanuric chloride (1.0 eq) in a suitable solvent such as acetone or tetrahydrofuran (THF). Cool the solution to 0–5 °C using an ice bath.

  • Nucleophile Addition: Prepare a solution of morpholine (2.0 eq) and a base such as sodium bicarbonate (NaHCO₃) or diisopropylethylamine (DIEA) (2.0 eq) in the same solvent. The base is critical to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the amine nucleophile and halt the reaction.[8]

  • First Substitution (0–5 °C): Add the first equivalent of the morpholine/base solution dropwise to the cyanuric chloride solution, ensuring the internal temperature does not exceed 5 °C. Stir for 2-3 hours at this temperature.

  • Second Substitution (Room Temperature): After the initial reaction period, allow the mixture to warm to room temperature and continue stirring overnight. This increase in temperature facilitates the second substitution.[8]

  • Work-up and Isolation: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture into ice-cold water to precipitate the product. Filter the resulting solid, wash thoroughly with water to remove any salts, and dry under vacuum. The resulting 2-chloro-4,6-dimorpholino-1,3,5-triazine is typically of high purity and can be used in the next step without further purification.[3][5]

Step 2: Introduction of the Hydrazine Moiety

With the stable monochloro intermediate in hand, the hydrazine group is introduced via nucleophilic substitution. This step displaces the final chlorine atom to yield the key 6-hydrazino-2,4-disubstituted-s-triazine precursor.

  • Reaction Setup: Suspend the 2-chloro-4,6-dimorpholino-1,3,5-triazine intermediate (1.0 eq) in ethanol in a round-bottom flask.

  • Hydrazine Addition: Add an excess of hydrazine hydrate (e.g., 5-10 eq) to the suspension.[3][5]

  • Reaction Conditions: Heat the mixture to reflux and stir for 4-6 hours. Alternatively, sonication at 60 °C for 1 hour can be employed as a more energy-efficient method.[8][10]

  • Isolation: Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Filter the white solid, wash with cold ethanol, and dry to yield the desired hydrazino precursor, which is often used directly in the next step.[3]

G cluster_0 Step 1: Disubstitution cluster_1 Step 2: Hydrazinolysis TCT Cyanuric Chloride DiChloro Monochloro-disubstituted Intermediate TCT->DiChloro + 2 eq. Amine (R₂NH) + Base 0°C -> RT Hydrazine Hydrazino-disubstituted Precursor DiChloro->Hydrazine + Hydrazine Hydrate Ethanol, Reflux

Caption: Workflow for the synthesis of 6-hydrazino-2,4-disubstituted-s-triazine precursors.

Final Step: Synthesis of Triazine-Hydrazone Derivatives

The synthesized 6-hydrazino-s-triazine is a versatile building block. The terminal -NH₂ group of the hydrazine moiety can be readily condensed with a wide variety of aldehydes and ketones to form stable hydrazone derivatives.[3] This final step is a powerful method for introducing further chemical diversity into the molecule, which is crucial for tuning its biological activity.

Experimental Protocol: General Procedure for Hydrazone Synthesis
  • Reaction Setup: Dissolve the 6-hydrazino-2,4-disubstituted-s-triazine precursor (1.0 eq) in ethanol.

  • Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (1.0-1.2 eq) (e.g., a substituted benzaldehyde) to the solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to protonate the carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack by the hydrazine nitrogen.[3]

  • Reaction: Stir the mixture at room temperature or gently heat to reflux for 2-12 hours, monitoring by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The target hydrazone derivative often precipitates and can be collected by filtration, washed with cold ethanol, and recrystallized if necessary to afford the final product in high yield and purity.[3][11]

G Hydrazine Hydrazino-disubstituted Precursor Hydrazone Final Triazine-Hydrazone Derivative Hydrazine->Hydrazone EtOH, cat. AcOH RT or Reflux Carbonyl Aldehyde or Ketone (e.g., Ar-CHO) Carbonyl->Hydrazone

Caption: Final condensation step to form triazine-hydrazone derivatives.

Characterization and Data

Rigorous structural confirmation is essential. The synthesized compounds are typically characterized using a suite of spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the proton and carbon framework of the molecule. Key signals include the N-H proton of the hydrazone linker (often δ > 10 ppm) and the C=N carbon.[3][11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups, such as the N-H stretch (around 3200-3300 cm⁻¹) and the C=N imine stretch (around 1570-1620 cm⁻¹).[3]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[6]

  • Elemental Analysis: Determines the percentage composition of C, H, and N, which should align with the calculated values for the proposed structure.[3]

Table 1: Representative Characterization Data for a Synthesized Triazine-Hydrazone Derivative

Compound IDStructureYield (%)m.p. (°C)¹H NMR (DMSO-d₆, δ ppm)Key IR (cm⁻¹)Ref.
7b 2-(2-(4-Chlorobenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine94%254–25610.73 (s, 1H, NH), 8.03 (s, 1H, CH=N), 7.62 (d, 2H, Ar), 7.45 (d, 2H, Ar), 3.71 (s, 12H, NCH₂), 1.59 (s, 4H, CH₂), 1.47 (s, 8H, CH₂)3284 (NH), 1579 (C=N)[3]
6c 5-Chloro-3-((2-(4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl)hydrazono)methyl)-1H-indole94%254-25612.56 (s, 1H, NH-N=), 11.26 (s, 1H, NH-CO), 9.75 (s, 1H, NH), 7.74 (s, 1H, CH=N), 7.47-6.88 (m, 7H, Ar)3281 (NH), 1581 (C=N)[11]

Conclusion: A Self-Validating and Versatile Synthetic System

The synthesis of substituted triazine hydrazine derivatives is a robust and highly adaptable process rooted in the fundamental principles of nucleophilic aromatic substitution. The temperature-controlled, sequential reactivity of cyanuric chloride provides a self-validating system for chemists to selectively build complex molecular architectures. By mastering these protocols, researchers can efficiently generate diverse libraries of novel compounds. The demonstrated antiproliferative activities of many such derivatives underscore the importance of this scaffold in the ongoing search for new and more effective therapeutic agents.[3][5][12]

References

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  • Sheyi, R., et al. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Molecules, 26(4), 841. [Link]

  • Wang, Z., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(5), 3824-3834. [Link]

  • Al-Amiery, A.A. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. International Journal of Drug Delivery Technology, 11(1), 1-10. [Link]

  • El-Sayed, M.E.A., et al. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances, 15, 1-35. [Link]

  • Al-Ostoot, F.H., et al. (2021). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. ResearchGate. [Link]

  • Wujec, M., et al. (2022). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Scientific Reports, 12(1), 18881. [Link]

  • Kaur, N., et al. (2023). Site Reversal in Nucleophilic Addition to 1,2,3-Triazine 1-Oxides. The Journal of Organic Chemistry, 88(13), 8847-8857. [Link]

  • Wikipedia contributors (2023). 1,3,5-Triazine. Wikipedia. [Link]

  • Yildiz, M., et al. (2006). Synthesis and Characterization of 2,4,6-tris(hydrazino)-s-triazine and its Metal Complexes. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 36(5), 385-391. [Link]

  • Wang, S., et al. (2021). Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans. Molecules, 26(23), 7306. [Link]

  • ResearchGate (n.d.). Synthesis pathways for preparation of triazine-hydrazone derivatives. ResearchGate. [Link]

  • Al-Megrin, M.I., et al. (2023). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. Journal of Fungi, 9(5), 534. [Link]

  • Al-Ostoot, F.H., et al. (2021). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. MDPI. [Link]

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  • Ferreira, R.J., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 26(23), 7291. [Link]

  • Kumar, V., et al. (2017). Triazines – A comprehensive review of their synthesis and diverse biological importance. Current Medicine and Drug Research, 1(1), 1-12. [Link]

  • Al-Ostoot, F.H., et al. (2023). Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calculations. Molecules, 28(4), 1746. [Link]

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Methodological & Application

Protocol for the Synthesis of (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine: A Key Intermediate for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers

Abstract

This document provides a detailed, two-step protocol for the synthesis of (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine, a valuable heterocyclic building block. The synthesis commences with the sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with morpholine, followed by the introduction of a hydrazine moiety. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth procedural details, mechanistic insights, and practical guidance for successful synthesis and characterization.

Introduction and Scientific Background

The 1,3,5-triazine (or s-triazine) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] Derivatives of s-triazine have demonstrated a broad spectrum of therapeutic activities, including anticancer, antiviral, and antimicrobial properties.[2][3] The target molecule, this compound (CAS No. 13017-47-5), serves as a crucial intermediate for the synthesis of more complex molecules, such as hydrazone derivatives with potent antiproliferative activity.[4][5]

The synthetic strategy hinges on the unique reactivity of cyanuric chloride. The three chlorine atoms on the triazine ring can be substituted sequentially by nucleophiles. The reactivity of the remaining chlorine atoms decreases as more electron-donating groups are added to the ring, allowing for controlled, stepwise synthesis.[6] This protocol leverages this property to first introduce two morpholine substituents, forming the stable intermediate 2-chloro-4,6-dimorpholino-1,3,5-triazine, before reacting it with hydrazine to yield the final product.

Overall Reaction Scheme

The synthesis is a two-step process involving sequential nucleophilic aromatic substitution:

Step 1: Formation of 2-chloro-4,6-dimorpholino-1,3,5-triazine. Step 2: Conversion to this compound.

Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis A 1. Charge Cyanuric Chloride, K₂CO₃, Acetone B 2. Cool to 0-5 °C A->B C 3. Add Morpholine Solution (dropwise) B->C D 4. Stir at RT (4-6h) C->D E 5. Precipitate in Ice Water D->E F 6. Filter and Dry E->F G Intermediate: 2-Chloro-4,6-dimorpholino-1,3,5-triazine F->G H 7. Combine Intermediate, Hydrazine Hydrate, Ethanol G->H Use in next step I 8. Reflux (8-12h) H->I J 9. Cool and Precipitate I->J K 10. Filter and Dry J->K L Final Product: This compound K->L

Sources

Applications of (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 1,3,5-Triazine Scaffold in Oncology

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, recognized for its ability to form the foundation of a multitude of biologically active agents. Its derivatives have demonstrated a wide array of therapeutic potential, including anticancer, antiviral, and antimicrobial activities.[1] A particularly fruitful area of research has been the development of 2,4,6-trisubstituted triazines, which allow for precise modulation of physicochemical and pharmacological properties through strategic substitution at these three positions.

Among these, the dimorpholino-s-triazine moiety has emerged as a cornerstone for a potent class of anticancer agents that target critical cell signaling pathways. This guide focuses on the utility of a key intermediate, (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine , as a versatile building block for the synthesis of novel drug candidates, primarily targeting the PI3K/mTOR signaling cascade, a pathway frequently dysregulated in human cancers.

The PI3K/Akt/mTOR Pathway: A Prime Target in Cancer Therapy

The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[2] Its overactivation is a common hallmark of many human cancers, making it one of the most attractive targets for oncology drug development.[3][4] Inhibiting key kinases within this pathway can effectively halt tumor progression and induce cancer cell death.

The 4,6-dimorpholino-1,3,5-triazine scaffold has proven to be exceptionally effective in the design of potent PI3K and mTOR inhibitors. The morpholine groups are known to form crucial hydrogen bonds within the ATP-binding pocket of these kinases.[5] Prominent examples include Gedatolisib (PKI-587) , a dual PI3K/mTOR inhibitor containing the dimorpholino-triazine core, which has advanced to clinical trials for various cancers.[3][4][6][7] The hydrazine functional group on the C2 position of the triazine ring in the title compound provides a reactive handle for chemists to elaborate the core structure, creating libraries of novel derivatives with potentially enhanced potency, selectivity, and drug-like properties.

PI3K_mTOR_Pathway GF Growth Factors (e.g., IGF-1) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) S6K p70S6K mTORC1->S6K Phosphorylates EBP1 4E-BP1 mTORC1->EBP1 Phosphorylates Proliferation Cell Growth, Proliferation, Survival S6K->Proliferation EBP1->Proliferation Inhibits Translation Inhibitor (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl) -based Derivatives Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR Signaling and Inhibition Point.

Protocols for Synthesis and Derivatization

The synthesis of this compound and its subsequent derivatization into bioactive molecules is a cornerstone of its application. The following protocols provide a detailed, step-by-step guide for these chemical transformations.

Protocol 1: Synthesis of this compound

This synthesis is a three-step process starting from the readily available and inexpensive cyanuric chloride. The differential reactivity of the chlorine atoms on the triazine ring allows for a controlled, stepwise nucleophilic substitution.

Synthesis_Workflow Start Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) Step1 Step 1: Add 2 eq. Morpholine Base (e.g., NaHCO3) Acetone/H2O, 0-5 °C Start->Step1 Intermediate1 2-Chloro-4,6-dimorpholino -1,3,5-triazine Step1->Intermediate1 Step2 Step 2: Add Hydrazine Hydrate Ethanol, Reflux Intermediate1->Step2 Product (4,6-Dimorpholin-4-yl- 1,3,5-triazin-2-yl)hydrazine Step2->Product Step3 Step 3: Add Aldehyde/Ketone Ethanol, Acetic Acid (cat.) Reflux Product->Step3 Derivatives Hydrazone Derivatives (Bioactive Compounds) Step3->Derivatives

Caption: Synthetic workflow for the title compound and its derivatives.

Step 1: Synthesis of 2-Chloro-4,6-dimorpholino-1,3,5-triazine

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve cyanuric chloride (1.0 eq) in acetone. Cool the flask to 0-5 °C using an ice bath.

  • Nucleophilic Substitution: Prepare a solution of morpholine (2.0 eq) in water. Add this solution dropwise to the stirred cyanuric chloride solution, maintaining the temperature between 0-5 °C.

  • Base Addition: Simultaneously, add a solution of sodium bicarbonate (2.0 eq) in water portion-wise to neutralize the HCl generated during the reaction.

  • Reaction Monitoring: Stir the mixture vigorously at 0-5 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the resulting white precipitate. Wash the solid with cold water and then with a small amount of cold ethanol.

  • Purification: Dry the white solid under vacuum to yield 2-chloro-4,6-dimorpholino-1,3,5-triazine, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Reaction Setup: Suspend 2-chloro-4,6-dimorpholino-1,3,5-triazine (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Hydrazine Addition: Add an excess of hydrazine hydrate (e.g., 5-10 eq) to the suspension.

  • Reaction: Heat the mixture to reflux and stir for 8-12 hours. The reaction progress can be monitored by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Filter the white precipitate, wash it thoroughly with water, and then with ethanol. Dry the solid under vacuum to obtain the pure this compound.[8][9]

Protocol 2: Synthesis of Bioactive Hydrazone Derivatives

The hydrazine moiety is an excellent nucleophile and can be readily condensed with various aldehydes and ketones to form a diverse library of hydrazone derivatives.[8]

  • Reaction Setup: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Reagent Addition: Add the desired aldehyde or ketone (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Heat the mixture to reflux and stir for 2-6 hours, monitoring by TLC.

  • Work-up: Upon completion, cool the reaction mixture. The hydrazone product will typically precipitate.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.

Protocols for Biological Evaluation

Once a library of derivatives is synthesized, their biological activity must be assessed. The following protocols outline key in vitro assays to determine their efficacy as anticancer agents targeting the PI3K/mTOR pathway.

Protocol 3: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[3][4]

  • Compound Treatment: Prepare serial dilutions of the synthesized triazine derivatives in culture medium. Treat the cells with varying concentrations of the compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known PI3K/mTOR inhibitor).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3][6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[3][4]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 4: In Vitro Kinase Inhibition Assay (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) assays are a sensitive and robust method for measuring kinase activity and inhibition.

  • Reaction Setup: The assay is typically performed in a 384-well plate. The reaction mixture contains the PI3K or mTOR enzyme, the lipid substrate (e.g., PIP2 for PI3K), and the synthesized inhibitor at various concentrations.

  • ATP Addition: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and add the HTRF detection reagents. These typically include a Europium-labeled antibody that recognizes the product (e.g., PIP3) and an acceptor fluorophore.

  • Signal Reading: After a final incubation period, read the plate on an HTRF-compatible microplate reader.

  • Data Analysis: The HTRF ratio is inversely proportional to the amount of product formed. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Protocol 5: Western Blot Analysis of Downstream Signaling

Western blotting is used to detect the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway, such as Akt and S6K, providing mechanistic insight into the action of the inhibitors.

  • Cell Treatment and Lysis: Treat cancer cells with the synthesized compounds at concentrations around their IC50 values for a defined period (e.g., 2-24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-p70S6K (Thr389), and total p70S6K overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein, demonstrating the inhibitory effect of the compounds on the signaling pathway.

Data Presentation and Interpretation

The results from the biological assays should be systematically organized to facilitate comparison and interpretation.

Table 1: Biological Activity of Exemplary Hydrazone Derivatives

Compound IDR-group on HydrazoneCell LineMTT IC50 (µM)[8]PI3Kα IC50 (nM)mTOR IC50 (nM)
7a PhenylMCF-7> 25--
7b 4-ChlorophenylHCT-11619.5--
8e 4-FluorophenylMCF-718.2--
11 2-PyridylMCF-71.0--
11 2-PyridylHCT-1160.98--

Note: Kinase inhibition data is hypothetical for illustrative purposes and would be obtained from assays like the HTRF protocol.

Conclusion and Future Directions

This compound is a highly valuable and versatile starting material for the development of novel anticancer agents, particularly inhibitors of the PI3K/mTOR pathway. The synthetic accessibility of this core and the ease of derivatization via the hydrazine handle allow for the rapid generation of diverse chemical libraries. The protocols outlined in this guide provide a comprehensive framework for the synthesis, derivatization, and biological evaluation of these promising compounds. Future work in this area will likely focus on optimizing the pharmacokinetic properties of these derivatives to develop orally bioavailable drugs with improved efficacy and safety profiles for the treatment of a wide range of cancers.

References

  • American Chemical Society Publications. (2021, September 2). Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold. ACS Publications. [Link]

  • National Institutes of Health. (2016, March 8). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. NIH. [Link]

  • Springer. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. SpringerLink. [Link]

  • MDPI. (2019). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. MDPI. [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • National Institutes of Health. (2018). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. NIH. [Link]

  • National Institutes of Health. (2022, February 12). Recent Advances in the Biological Activity of s-Triazine Core Compounds. MDPI. [Link]

  • MDPI. (2022, October 26). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. MDPI. [Link]

  • MDPI. (2022, October 26). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. MDPI. [Link]

  • ResearchGate. (2020). Second generation of mTOR inhibitors. [Link]

  • National Institutes of Health. (2021). Overview of Research into mTOR Inhibitors. NIH. [Link]

  • RSC Publishing. (2023). Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. RSC Publishing. [Link]

  • National Institutes of Health. (2022, July 7). Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. NIH. [Link]

  • LookChem. This compound. LookChem. [Link]

  • LookChem. This compound. LookChem. [Link]

  • ResearchGate. Synthesis of N-(4,6-dipiperidino/dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives 15–28. [Link]

  • National Institutes of Health. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. NIH. [Link]

  • ResearchGate. (2023). Design, synthesis, and anticancer activity of novel 4,6-dimorpholinyl-1,3,5-triazine compounds. [Link]

  • National Institutes of Health. (2022). 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride-assisted amide crosslinking of carboxymethyl cellulose for high-performing films. NIH. [Link]

  • National Institutes of Health. (2019). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. NIH. [Link]

Sources

Application Notes & Protocols: Leveraging (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine as a Privileged Scaffold for PI3K/mTOR Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,3,5-triazine, or s-triazine, core is a nitrogen-rich heterocyclic motif that has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its rigid structure, coupled with the ability to form multiple hydrogen bonds and other molecular interactions, makes it an ideal framework for developing potent and selective ligands for a variety of biological targets.[1] Among its many derivatives, the 4,6-dimorpholino-1,3,5-triazine skeleton has garnered significant attention, particularly in oncology. This scaffold is a cornerstone of several clinical and pre-clinical inhibitors targeting the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway, a critical axis frequently dysregulated in human cancers.[2][3][4]

This guide provides a comprehensive overview and detailed protocols for utilizing (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine as a versatile starting material for the design and synthesis of novel PI3K/mTOR pathway inhibitors. We will delve into the rationale behind targeting this pathway, provide step-by-step methodologies for synthesis and biological evaluation, and discuss key structure-activity relationship (SAR) insights that can guide future drug discovery efforts.

The PI3K/Akt/mTOR Signaling Pathway: A Prime Target in Oncology

The PI3K/Akt/mTOR pathway is a central regulator of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Upon stimulation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[5] This second messenger recruits and activates downstream kinases, most notably Akt. Activated Akt, in turn, modulates a plethora of substrates, leading to the activation of mTOR Complex 1 (mTORC1).[6] mTORC1 promotes protein synthesis by phosphorylating key effectors like S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1).[7][8]

Given that this pathway is one of the most frequently overactivated signaling cascades in human cancers, its components have become crucial targets for therapeutic intervention.[2][3] The dimorpholino-triazine scaffold has proven to be particularly effective in generating potent dual PI3K/mTOR inhibitors, such as Gedatolisib (PKI-587), as well as isoform-selective PI3K inhibitors.[4][9][10] Inhibiting both PI3K and mTOR can lead to a more profound and durable shutdown of the pathway, mitigating potential feedback loops and resistance mechanisms.[9]

PI3K_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K1->Proliferation FourEBP1->Proliferation Inhibits (when unphosphorylated) Inhibitor (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)Derivatives Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits Experimental_Workflow Start Synthesized Compound Library Assay1 Biochemical Assays (PI3K & mTOR IC₅₀) Start->Assay1 Assay2 Cellular Assay (MTT, GI₅₀) Assay1->Assay2 Potent Hits Assay3 Mechanism of Action (Western Blot for p-Akt, p-S6K) Assay2->Assay3 Active Compounds SAR SAR Analysis & Lead Optimization Assay3->SAR

Sources

Application Notes & Protocols for the Evaluation of (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,3,5-triazine scaffold is a well-established pharmacophore in medicinal chemistry, recognized for its versatile biological activities. Within this class, derivatives featuring a (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl) core have emerged as particularly potent anticancer agents.[1][2] A significant body of research has identified these compounds as formidable inhibitors of the Phosphoinositide 3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in human cancers.[1][3][4][5] Promising candidates such as Gedatolisib, which features this core structure, are currently in clinical trials, underscoring the therapeutic potential of this chemical series.[1][6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate novel (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine derivatives. It offers detailed, field-proven protocols for assessing their cytotoxic effects, elucidating their mechanism of action, and validating their engagement with the PI3K/Akt/mTOR pathway.

Core Mechanism of Action: Dual PI3K/mTOR Inhibition

The anticancer efficacy of dimorpholino-triazine derivatives is primarily attributed to their ability to dually inhibit PI3K and mTOR, two key kinases in a central signaling cascade.[3][7][8]

  • Phosphoinositide 3-Kinase (PI3K): This enzyme phosphorylates membrane inositols to generate PIP3, a second messenger that recruits and activates downstream proteins, most notably the kinase Akt.[5]

  • Mammalian Target of Rapamycin (mTOR): A serine/threonine kinase that functions within two distinct complexes, mTORC1 and mTORC2. It acts downstream of Akt to control fundamental cellular processes like protein synthesis, cell growth, and metabolism.[9]

In many cancers, this pathway is constitutively active, driving uncontrolled proliferation and resistance to apoptosis. By simultaneously blocking both PI3K and mTOR, this compound derivatives can achieve a more comprehensive and durable blockade of this oncogenic signaling axis compared to agents that target only a single node in the pathway.[1][3]

PI3K_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Activates Inhibitor (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl) hydrazine Derivative Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits Inhibitor->mTORC2 Inhibits

Caption: PI3K/Akt/mTOR signaling and points of inhibition.

Experimental Evaluation Workflow

A logical, phased approach is critical for efficiently evaluating novel compounds. The workflow begins with broad screening for cytotoxic activity and progressively moves towards more detailed mechanistic studies for the most promising candidates.

Experimental_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Target Validation MTT Cytotoxicity Screening (MTT Assay) Determine IC50 Values Apoptosis Apoptosis Analysis (Annexin V/PI Staining) MTT->Apoptosis Select Potent Compounds WB Pathway Modulation (Western Blot) (p-Akt, p-mTOR) Apoptosis->WB Confirm Apoptotic Induction

Caption: Phased workflow for anticancer agent evaluation.

Data Presentation: Summarizing Cytotoxicity

Quantitative data should be presented clearly to allow for direct comparison of compound potency across different cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for this assessment.

Table 1: Example Cytotoxicity Profile of this compound Derivatives

Compound SW620 (Colon) IC₅₀ (μM) A549 (Lung) IC₅₀ (μM) HeLa (Cervical) IC₅₀ (μM) MCF-7 (Breast) IC₅₀ (μM)
Derivative 6a 12.5 ± 1.8 25.3 ± 3.1 21.7 ± 2.5 18.9 ± 2.2
Derivative 6o 8.71 ± 0.95 9.55 ± 1.1 15.67 ± 1.9 21.77 ± 2.8
Doxorubicin 0.9 ± 0.15 1.2 ± 0.2 0.8 ± 0.1 0.5 ± 0.08

Note: Data is illustrative, adapted from literature examples for demonstration purposes.[10][11] Actual results will vary based on the specific derivative and experimental conditions.

Application Protocols

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[12][13] NAD(P)H-dependent cellular oxidoreductase enzymes, present in viable cells, reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[14] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[12]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Test compounds and positive control (e.g., Doxorubicin) dissolved in DMSO

  • MTT solution: 5 mg/mL in sterile PBS, filtered and stored protected from light.[13]

  • Solubilization solution: Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate spectrophotometer

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[10]

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and positive control in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the various drug concentrations. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

    • Incubate the plate for 48 to 72 hours.

  • MTT Incubation:

    • After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[10][15]

    • Incubate the plate for an additional 2-4 hours at 37°C.[15] Visually inspect for the formation of purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[10]

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis & IC₅₀ Calculation:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • Cell Viability (%) = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) x 100

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell viability.

Protocol 2: Apoptosis Induction Analysis (Annexin V/PI Staining)

Principle: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS), normally on the inner leaflet of the plasma membrane, translocates to the outer surface.[16][17] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells.[16] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[18]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 1X Binding Buffer)

  • Treated and control cells

  • Cold 1X PBS

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the test compound at its predetermined IC₅₀ concentration for 24-48 hours. Include an untreated or vehicle control.

    • Harvest both floating (apoptotic) and adherent cells. For adherent cells, use gentle trypsinization.

    • Combine the floating and adherent cells and centrifuge (e.g., 500 x g for 5 minutes).

  • Cell Washing:

    • Discard the supernatant and wash the cell pellet twice with cold 1X PBS, centrifuging between washes.[18]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[19] The cell concentration should be approximately 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[19]

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[17][19]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[17][19]

    • Analyze the samples immediately using a flow cytometer.

  • Data Interpretation:

    • The results are plotted on a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis.

    • Lower-Left Quadrant (Annexin V- / PI-): Healthy, viable cells.[19]

    • Lower-Right Quadrant (Annexin V+ / PI-): Cells in early apoptosis.[19]

    • Upper-Right Quadrant (Annexin V+ / PI+): Cells in late apoptosis or necrosis.[19]

    • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells/debris.

Protocol 3: Target Engagement and Pathway Modulation (Western Blotting)

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate.[20] To validate that the this compound derivatives are acting on the PI3K/Akt/mTOR pathway, this technique is used to measure the phosphorylation status of key downstream proteins like Akt (at Ser473) and mTOR (at Ser2448). A reduction in the phosphorylated forms of these proteins following drug treatment indicates successful target engagement and pathway inhibition.[3]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE equipment (gels, running buffer, etc.).

  • Protein transfer system (e.g., PVDF or nitrocellulose membranes, transfer buffer).

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, and a loading control like anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent detection substrate (ECL).

  • Imaging system (e.g., chemiluminescence imager or X-ray film).

Step-by-Step Methodology:

  • Sample Preparation (Cell Lysate):

    • Treat cells with the test compound as described for other assays.

    • Wash cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer.[21][22]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.

  • SDS-PAGE (Gel Electrophoresis):

    • Normalize all samples to the same protein concentration with lysis buffer and loading buffer.

    • Boil the samples at 95-100°C for 5 minutes.[21]

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[23]

    • Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[21][23]

    • Wash the membrane three times for 5-10 minutes each with wash buffer (TBST).

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions.

    • Capture the signal using an imager or by exposing it to X-ray film.

  • Analysis:

    • Analyze the band intensity using densitometry software.

    • Compare the levels of phosphorylated proteins (e.g., p-Akt) in treated samples to untreated controls. Normalize these values to the total protein levels (e.g., total Akt) and the loading control (e.g., GAPDH) to confirm that the observed changes are due to pathway inhibition and not differences in protein loading.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific.
  • Annexin V staining assay protocol for apoptosis. Abcam.
  • The Annexin V Apoptosis Assay. University of Virginia School of Medicine.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Protocol for Cell Viability Assays. BroadPharm.
  • Bioassays for anticancer activities. PubMed.
  • Comparative Bioactivity Analysis of s-Triazine Derivatives Targeting the PI3K/mTOR P
  • Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC - NIH.
  • MTT assay protocol. Abcam.
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  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific - US.
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  • Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. ACS Omega.
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  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. Benchchem.
  • Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. PubMed.
  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium.
  • Western Blotting Protocol. Cell Signaling Technology.
  • Western Blot Protocol. OriGene Technologies Inc.
  • Western blot protocol. Abcam.
  • Design, synthesis, and anticancer activity of novel 4,6-dimorpholinyl-1,3,5-triazine compounds. OUCI.
  • Antitumor Activity of s-Triazine Derivatives: A System
  • Design, synthesis, and anticancer activity of novel 4,6-dimorpholinyl-1,3,5-triazine compounds.
  • Design, synthesis and biological evaluation of novel 4,6-dimorpholino-1,3,5-triazin-2-amine ferrocenecarboxylate derivatives as potent PI3K inhibitors. PubMed.
  • Synthesis of N-(4,6-dipiperidino/dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives 15–28.
  • Preparation of 4,6-dimorpholinyl-1,3,5-triazine derivatives 6a–6r.
  • This compound. Echemi.
  • Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica.
  • Pyrazolyl-s-triazine with indole motif as a novel of epidermal growth factor receptor/cyclin-dependent kinase 2 dual inhibitors. PMC - NIH.

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Application Notes and Protocols: (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine in the Synthesis of Novel Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Triazine-Based MAO Inhibitors

Monoamine oxidases (MAO) are critical flavoenzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[1] The two isoforms, MAO-A and MAO-B, are well-established therapeutic targets. Selective inhibitors of MAO-A are effective antidepressants and anxiolytics, while MAO-B inhibitors are utilized in the management of neurodegenerative conditions like Parkinson's and Alzheimer's diseases.[2] The 1,3,5-triazine scaffold has emerged as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[3][4] Recent research has highlighted the potential of 1,3,5-triazine derivatives as a promising class of MAO inhibitors.[1][5] Specifically, compounds bearing a dimorpholino substitution on the triazine ring have shown noteworthy MAO-A inhibitory activity.[6]

This guide provides a comprehensive overview and detailed protocols for the synthesis and evaluation of novel MAO inhibitors derived from (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine. We will explore a synthetic strategy centered on the formation of hydrazones, a versatile and synthetically accessible class of compounds, and provide a detailed protocol for their in vitro evaluation against both MAO-A and MAO-B.

Physicochemical Properties of the Starting Material

A thorough understanding of the starting material is paramount for successful synthesis and safe handling. The key physicochemical properties of this compound (CAS No. 13017-47-5) are summarized below.[7]

PropertyValue
Molecular FormulaC₁₁H₁₉N₇O₂
Molecular Weight281.318 g/mol
Boiling Point546.6°C at 760 mmHg
Flash Point284.3°C
Density1.39 g/cm³
LogP-0.26630
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count9

Synthetic Strategy: From Hydrazine to a Library of Hydrazone-Based MAO Inhibitors

The presence of a hydrazine moiety on the dimorpholino-triazine core offers a strategic entry point for creating a diverse library of potential MAO inhibitors. The reaction of a hydrazine with an aldehyde or ketone to form a hydrazone is a robust and high-yielding condensation reaction.[8] This approach allows for the systematic introduction of a wide variety of substituents, enabling a thorough investigation of the structure-activity relationship (SAR).

The proposed synthetic workflow is depicted below:

G start This compound reaction Condensation Reaction (Acid Catalysis, Reflux) start->reaction aldehyde Substituted Aldehyde (R-CHO) aldehyde->reaction product Novel Hydrazone Derivative reaction->product purification Purification (Recrystallization/Chromatography) product->purification characterization Characterization (NMR, IR, Mass Spec) purification->characterization final_product Pure, Characterized Hydrazone characterization->final_product

Caption: Proposed synthetic workflow for the preparation of novel hydrazone-based MAO inhibitors.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone Derivatives

This protocol outlines a general method for the synthesis of a library of hydrazone derivatives. The choice of substituted aldehyde will determine the final structure and properties of the potential MAO inhibitor.

Materials:

  • This compound

  • Substituted aldehydes (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde, etc.)

  • Ethanol (absolute)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (20 mL).

  • Addition of Aldehyde: To this solution, add the desired substituted aldehyde (1.1 eq).

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC using an appropriate solvent system (e.g., ethyl acetate/hexane). The formation of the hydrazone product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.

  • Isolation of Product: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. The solid product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of the synthesized compounds against both MAO-A and MAO-B.[2][9]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • Clorgyline (selective MAO-A inhibitor, positive control)

  • Selegiline (selective MAO-B inhibitor, positive control)

  • Synthesized hydrazone derivatives (test compounds)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds and positive controls in DMSO.

    • Prepare serial dilutions of the stock solutions in potassium phosphate buffer to achieve a range of final assay concentrations.

    • Prepare a stock solution of kynuramine in the same buffer.

  • Assay Setup:

    • In the wells of a 96-well black microplate, add the following:

      • Potassium phosphate buffer

      • MAO-A or MAO-B enzyme solution

      • Test compound or positive control at various concentrations

    • Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).

  • Pre-incubation: Pre-incubate the plate at 37 °C for 15 minutes to allow the inhibitors to interact with the enzymes.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the kynuramine substrate to all wells.

  • Incubation: Incubate the plate at 37 °C for 30 minutes.

  • Termination of Reaction: Stop the reaction by adding a suitable stop solution (e.g., 2N NaOH).

  • Fluorescence Measurement: Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader with an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using a suitable software.

The workflow for the MAO inhibition assay is illustrated below:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Test Compounds - Controls (Clorgyline, Selegiline) - Enzymes (MAO-A, MAO-B) - Substrate (Kynuramine) setup Set up 96-well plate: Buffer + Enzyme + Inhibitor pre_incubate Pre-incubate at 37°C for 15 min setup->pre_incubate initiate Initiate reaction with Kynuramine pre_incubate->initiate incubate Incubate at 37°C for 30 min initiate->incubate terminate Terminate reaction incubate->terminate measure Measure Fluorescence (Ex: 320 nm, Em: 380 nm) terminate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. [Inhibitor] calculate->plot determine_ic50 Determine IC50 values plot->determine_ic50

Caption: Workflow for the in vitro MAO inhibition assay.

Expected Results and Structure-Activity Relationship (SAR) Insights

Based on existing literature for related 1,3,5-triazine derivatives, it is anticipated that some of the synthesized hydrazones will exhibit selective inhibitory activity against MAO-A.[1] The nature of the substituent 'R' on the aldehyde used in the synthesis is expected to significantly influence the inhibitory potency and selectivity. For instance:

  • Electron-withdrawing groups (e.g., -NO₂) on the aromatic ring of the aldehyde may enhance the interaction with the active site of the enzyme.

  • Electron-donating groups (e.g., -OCH₃) may modulate the electronic properties of the hydrazone and influence its binding affinity.

  • The size and steric bulk of the 'R' group will also play a crucial role in how the molecule fits into the active site of MAO-A versus MAO-B.

A systematic variation of the substituted aldehyde will allow for the development of a comprehensive SAR profile, guiding the design of more potent and selective MAO inhibitors.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel MAO inhibitors. The synthetic and analytical protocols provided in this guide offer a robust framework for researchers to explore this promising chemical space. The development of new triazine-based MAO inhibitors holds significant potential for the discovery of novel therapeutics for depressive disorders and neurodegenerative diseases.

References

  • Al-Hiari, Y. M., et al. (2015). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 20(9), 15976-15988. [Link][1][5]

  • LookChem. (n.d.). This compound. Retrieved from [Link][7]

  • Khattab, S. N., et al. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Molecules, 26(3), 739. [Link][4]

  • PubMed. (2015). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules. [Link][5]

  • ResearchGate. (2015). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules. [Link][6]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link][2]

  • Aston University. (n.d.). The synthesis and properties of some hydrazines. Retrieved from [Link][10]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition. Retrieved from [Link][9]

  • RSC Publishing. (n.d.). A Practical Flow Synthesis of Hydrazine Derivatives from Alcohols. New Journal of Chemistry. [Link][11]

  • RSC Publishing. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 44(42), 18365-18376. [Link][12]

  • Springer. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology, 2708, 175-186. [Link][13]

  • RSC Publishing. (2021). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Medicinal Chemistry, 12(10), 1637-1656. [Link][14]

  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]

  • MDPI. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Molecules, 26(3), 739. [Link][4]

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Application Notes & Protocol: Evaluating the Cytotoxicity of Dimorpholino Triazine Compounds using the MTT Assay

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the application of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to assess the cytotoxic potential of dimorpholino triazine compounds. The protocol herein is designed to ensure scientific integrity and reproducibility by explaining the causality behind experimental choices, establishing a self-validating system, and grounding key claims in authoritative references. This guide deviates from a rigid template to offer a narrative that is both technically precise and rich with field-proven insights.

Introduction: The Intersection of Triazine Chemistry and Cell Viability Assessment

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antiviral properties.[1] The dimorpholino triazine core, in particular, has been a subject of interest for the development of novel therapeutic agents, with some derivatives showing promising antiproliferative activity against various cancer cell lines.[2][3]

A crucial step in the preclinical evaluation of these compounds is the accurate determination of their cytotoxic effects. The MTT assay is a widely adopted, robust, and cost-effective colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6] The assay's principle lies in the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells.[7][8] The quantity of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[4][5]

This application note will detail a specialized protocol for utilizing the MTT assay with dimorpholino triazine compounds, addressing potential compound-specific interactions and providing a framework for generating reliable and reproducible cytotoxicity data.

The Scientific Rationale: Understanding the "Why" Behind the "How"

A successful MTT assay is more than a mere sequence of steps; it's a well-controlled experiment where each component and action is deliberate.

The Central Role of Mitochondrial Dehydrogenases

The reduction of MTT to formazan is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located in the mitochondria.[4][9] Therefore, the MTT assay is fundamentally a measure of the metabolic activity of the cell's mitochondrial respiratory chain. A decrease in the rate of formazan production in treated cells compared to untreated controls is indicative of mitochondrial dysfunction, a hallmark of cellular stress and a common pathway to cell death.

Considerations for Dimorpholino Triazine Compounds

While the MTT assay is generally reliable, it is crucial to consider potential interferences from the test compounds themselves. Triazine derivatives, being heterocyclic compounds, could potentially interact with the assay components. Therefore, it is imperative to include proper controls to account for:

  • Compound Color: If the dimorpholino triazine compound has inherent color that absorbs at the same wavelength as formazan (typically 570 nm), it can lead to falsely elevated absorbance readings.

  • Chemical Reactivity: Some compounds can directly reduce MTT or interfere with the formazan product, independent of cellular metabolic activity.[10]

To mitigate these potential issues, a "compound-only" control (wells containing the compound in media without cells) must be included for each concentration tested. The absorbance from these wells should be subtracted from the corresponding experimental wells.

Experimental Workflow and Protocol

This section provides a detailed, step-by-step protocol for performing the MTT assay with dimorpholino triazine compounds on adherent cancer cell lines.

Materials and Reagents
  • Cell Lines: Appropriate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).[2] All cell lines should be obtained from a reputable source like ATCC and handled according to their specific guidelines.[11][12][13][14][15]

  • Culture Medium: Recommended complete growth medium for the chosen cell line, supplemented with fetal bovine serum (FBS) and antibiotics.[11]

  • Dimorpholino Triazine Compounds: Stock solutions of known concentration, typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO).

  • MTT Reagent: 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS). This solution should be filter-sterilized and protected from light.[16]

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Sterile PBS: For washing cells.

  • 96-well flat-bottom microplates: Tissue culture treated.

  • Multichannel pipette and sterile tips

  • Humidified incubator: 37°C, 5% CO2.

  • Microplate reader: Capable of measuring absorbance at 570 nm.

Visualizing the Workflow

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Compound Treatment cluster_assay Phase 3: MTT Assay cluster_readout Phase 4: Data Acquisition Cell_Seeding 1. Seed cells in a 96-well plate (100 µL/well) Incubation_24h 2. Incubate for 24h to allow attachment Cell_Seeding->Incubation_24h Compound_Prep 3. Prepare serial dilutions of dimorpholino triazine compounds Incubation_24h->Compound_Prep Add_Compound 4. Add compound dilutions to wells (100 µL/well) Compound_Prep->Add_Compound Incubation_48h 5. Incubate for 24-72h Add_Compound->Incubation_48h Add_MTT 6. Add 20 µL of 5 mg/mL MTT solution Incubation_48h->Add_MTT Incubation_4h 7. Incubate for 2-4h (formazan crystal formation) Add_MTT->Incubation_4h Solubilize 8. Add 150 µL of solubilization solution (e.g., DMSO) Incubation_4h->Solubilize Shake 9. Shake plate for 15 minutes to dissolve crystals Solubilize->Shake Read_Absorbance 10. Measure absorbance at 570 nm Shake->Read_Absorbance

Caption: Experimental workflow for the MTT assay.

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count to determine cell viability and concentration.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete growth medium.[17]

    • Rationale: The seeding density is critical and should be optimized for each cell line to ensure that the cells are in the logarithmic growth phase during the assay and that the absorbance values fall within the linear range of the plate reader.

  • Cell Attachment:

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow the cells to attach to the bottom of the wells.[4]

  • Compound Preparation and Treatment:

    • Prepare a series of dilutions of the dimorpholino triazine compounds in serum-free medium. A typical starting concentration for novel compounds might be in the range of 100-200 µM, followed by serial dilutions.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO in serum-free medium) and untreated control wells.

    • Rationale: Using serum-free medium during the treatment and MTT incubation steps prevents potential interference from serum components that could alter the metabolic activity of the cells or interact with the MTT reagent.

  • Incubation with Compound:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). The incubation time should be selected based on the expected mechanism of action of the compounds.

  • MTT Addition and Incubation:

    • After the treatment period, carefully aspirate the medium containing the compound.

    • Add 50 µL of serum-free medium and 50 µL of the 5 mg/mL MTT solution to each well.[16]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Rationale: The incubation time with MTT should be sufficient for visible formazan crystal formation but not so long that the MTT itself becomes toxic to the cells.

  • Formazan Solubilization:

    • Carefully aspirate the MTT solution without disturbing the formazan crystals.

    • Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18]

    • Rationale: Complete solubilization of the formazan is crucial for accurate absorbance readings. Incomplete dissolution is a common source of error.[17]

  • Absorbance Measurement:

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[16]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Cellular Mechanism of MTT Reduction

MTT_Mechanism cluster_cell Living Cell Mitochondrion Mitochondrion Dehydrogenase Mitochondrial Dehydrogenases MTT MTT (Yellow, Soluble) MTT->Mitochondrion Formazan Formazan (Purple, Insoluble) Dehydrogenase->Formazan NAD NAD(P)+ Dehydrogenase->NAD NADH NAD(P)H NADH->Dehydrogenase

Caption: Cellular reduction of MTT to formazan.

Data Analysis and Interpretation

The raw absorbance data must be processed to determine the cytotoxic effect of the dimorpholino triazine compounds.

Calculation of Cell Viability

The percentage of cell viability is calculated using the following formula:

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100 [9]

The "Blank" refers to the absorbance of the compound-only control wells.

Determination of IC50 Value

The half-maximal inhibitory concentration (IC50) is the concentration of a compound that inhibits cell viability by 50%. This is a key parameter for quantifying the potency of a cytotoxic agent. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[19][20][21]

Sample Data Presentation
Compound Concentration (µM)Mean Absorbance (570 nm)Corrected Absorbance% Cell Viability
0 (Vehicle Control)1.2501.200100.0
11.1001.05087.5
100.8000.75062.5
500.4500.40033.3
1000.2000.15012.5
Blank (Compound Only)0.050--

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High Background Absorbance Contamination of reagents or media; incomplete removal of media before solubilization.Use fresh, sterile reagents; ensure complete aspiration of media.[17]
Low Signal/Absorbance Insufficient cell number; short incubation time with MTT.Optimize cell seeding density; increase MTT incubation time (up to 4 hours).[17]
Inconsistent Results Incomplete dissolution of formazan crystals; "edge effect" in the 96-well plate.Increase shaking time after adding solubilizer; avoid using the outer wells of the plate.[17]
Increased Absorbance with Higher Compound Concentration Compound interferes with MTT reduction or has a color that absorbs at 570 nm.Run proper "compound-only" controls and subtract background absorbance.[10]

Conclusion

The MTT assay is a powerful tool for assessing the cytotoxic potential of novel dimorpholino triazine compounds. By following this detailed protocol and understanding the scientific principles behind each step, researchers can generate reliable and reproducible data that is crucial for the advancement of drug discovery and development programs. Adherence to proper controls and careful optimization for specific cell lines and compounds are paramount to ensuring the integrity of the results.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • Google Books. (n.d.). ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • On Science. (n.d.). ATCC ANIMAL CELL CULTURE GUIDE. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Retrieved from [Link]

  • ResearchGate. (2025, December 5). Design, synthesis, and anticancer activity of novel 4,6-dimorpholinyl-1,3,5-triazine compounds. Retrieved from [Link]

  • YouTube. (2020, September 27). How to calculate IC50 from MTT assay. Retrieved from [Link]

  • YouTube. (2024, June 16). MTT assay and IC50 calculation. Retrieved from [Link]

  • ResearchGate. (2022, June 7). I am having problems in getting results in MTT assay. How do I rectify it?. Retrieved from [Link]

  • ResearchGate. (2015, August 19). How can I calculate IC50 from mtt results?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2012, May 4). Design, Characterization and Biological Activity of a new series of s-Triazines Derived with Morpholine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Antimicrobial Evaluation of Bis‐morpholine Triazine Quaternary Ammonium Salts. Retrieved from [Link]

Sources

Topic: High-Performance Liquid Chromatography (HPLC) Purification of (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive, field-tested protocol for the purification of (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine, a polar heterocyclic compound. The inherent polarity of this molecule presents a significant challenge for standard reversed-phase chromatography, often leading to poor retention and peak shape. This guide details a robust semi-preparative High-Performance Liquid Chromatography (HPLC) method, explaining the critical rationale behind column selection, mobile phase composition, and gradient optimization. The protocols are designed to be self-validating, incorporating analytical-scale method development and post-purification purity verification. This document is intended for researchers, chemists, and drug development professionals requiring a high-purity final compound for downstream applications.

Introduction and Scientific Principles

This compound is a substituted triazine derivative.[1] Triazine-based structures are of significant interest in medicinal chemistry and materials science.[2] The purification of such compounds is a critical step to ensure the quality, efficacy, and safety of potential drug candidates and materials.

The subject molecule's structure, featuring two morpholine groups and a hydrazine moiety attached to a triazine core, results in high polarity. This is quantitatively supported by its chemical properties.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₁H₁₉N₇O₂ [3][4]
Molecular Weight 281.32 g/mol [3]
XLogP3 -0.3 [3]
Hydrogen Bond Donors 2 [3]

| Hydrogen Bond Acceptors| 9 |[3] |

A negative LogP value indicates hydrophilicity, which predicts limited retention on traditional non-polar stationary phases like C18 in highly organic mobile phases.[3] Therefore, the primary challenge is to develop a reversed-phase HPLC (RP-HPLC) method that provides adequate retention and separation from synthesis-related impurities.[5][6]

Core Separation Principle: This method employs a polar-modified C18 stationary phase, which is compatible with highly aqueous mobile phases.[7][8] Such phases prevent the phenomenon of "phase collapse" or "dewetting" that can occur with traditional C18 columns under low organic solvent conditions, ensuring reproducible retention times.[7] The use of an acidic modifier (formic acid) in the mobile phase is critical. It protonates the basic nitrogen atoms on the triazine and morpholine rings, as well as residual free silanols on the silica backbone, leading to improved peak symmetry and minimizing unwanted ionic interactions.

Materials and Reagents

2.1. Equipment

  • Analytical HPLC system with UV-Vis or Photodiode Array (PDA) detector

  • Semi-preparative HPLC system with a corresponding high-flow rate pump and UV-Vis detector

  • Fraction Collector

  • Vortex Mixer

  • Centrifuge

  • Rotary Evaporator or Lyophilizer

2.2. HPLC Columns

  • Analytical Column: Polar-modified C18, 5 µm, 4.6 x 150 mm (e.g., Waters Atlantis T3, Phenomenex Luna Omega Polar C18, or equivalent).

  • Semi-Preparative Column: Matching stationary phase chemistry to the analytical column, 5-10 µm, ≥19 x 150 mm (e.g., Waters Atlantis T3 Prep, or equivalent).

2.3. Chemicals and Solvents

  • Crude this compound solid

  • Acetonitrile (ACN), HPLC grade or higher

  • Water, HPLC grade or Type I Ultrapure

  • Formic Acid (FA), 99%+ purity

  • Methanol (for sample dissolution if necessary), HPLC grade

  • Dimethyl Sulfoxide (DMSO), HPLC grade (for initial stock solution only)

Experimental Workflow Overview

The purification strategy follows a systematic, multi-step process designed for efficiency and validation. It begins with small-scale analytical method development to establish separation parameters, which are then scaled up for preparative purification.

G cluster_prep Phase 1: Preparation & Method Development cluster_purify Phase 2: Scale-Up & Purification cluster_post Phase 3: Verification & Isolation Crude Crude Product SamplePrep Sample Preparation (Dissolution & Filtration) Crude->SamplePrep AnalyticalDev Analytical HPLC: Scouting Gradient SamplePrep->AnalyticalDev DataAnalysis Data Analysis: Identify Target Peak & Purity AnalyticalDev->DataAnalysis MethodScale Scale-Up Calculation (Gradient & Flow Rate) DataAnalysis->MethodScale PrepRun Semi-Preparative HPLC Run MethodScale->PrepRun FractionCollect Targeted Fraction Collection PrepRun->FractionCollect PurityCheck Purity Analysis of Fractions (Analytical HPLC) FractionCollect->PurityCheck Pooling Pool High-Purity Fractions PurityCheck->Pooling SolventRemoval Solvent Removal (Rotovap/Lyophilization) Pooling->SolventRemoval FinalProduct Pure Compound (>98%) SolventRemoval->FinalProduct

Caption: A validated workflow for HPLC purification.

Detailed Experimental Protocols

4.1. Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 0.1% Formic Acid (v/v) in Type I Water. (For 1 L, add 1 mL of formic acid to 999 mL of water).

  • Mobile Phase B (Organic): 0.1% Formic Acid (v/v) in Acetonitrile. (For 1 L, add 1 mL of formic acid to 999 mL of acetonitrile).

  • Action: Sonicate both mobile phases for 10-15 minutes to degas before use.

4.2. Protocol 1: Sample Preparation

  • Stock Solution: Prepare a concentrated stock solution of the crude material at ~20-50 mg/mL in DMSO.

  • Working Solution (Analytical): Dilute the stock solution with Mobile Phase A to a final concentration of ~1 mg/mL. The percentage of DMSO should be kept below 5% to avoid solvent effects on peak shape.

  • Working Solution (Preparative): Dilute the stock solution with a minimal amount of DMSO/Water or DMSO/Methanol mixture to achieve the desired concentration for loading. The final injection volume and concentration will depend on the column size and loading capacity.

  • Filtration: Filter all working solutions through a 0.22 µm or 0.45 µm syringe filter (PTFE or nylon) before injection to remove particulates and protect the column.

4.3. Protocol 2: Analytical Method Development This step is crucial for determining the retention time of the target compound and the separation profile from its impurities.

Table 2: Analytical HPLC Scouting Gradient

Parameter Setting
Column Polar-modified C18, 5 µm, 4.6 x 150 mm
Flow Rate 1.0 mL/min
UV Detection 254 nm (or λ-max if known)
Injection Volume 5-10 µL
Column Temp. 30 °C
Time (min) % Mobile Phase B
0.0 5
15.0 95
17.0 95
17.1 5

| 20.0 | 5 |

4.4. Protocol 3: Semi-Preparative Purification Based on the analytical chromatogram, the gradient is adjusted to provide the best resolution around the target peak and then scaled for the preparative column. The goal is to create a shallower gradient around the elution time of the target compound to maximize separation from closely eluting impurities.

G cluster_yes Optimization Path cluster_no Re-Development Path Scout Analytical Scouting Run Results Decision Is target peak well-resolved? Scout->Decision ScaleUp Scale flow rate and gradient for preparative column Decision->ScaleUp Yes Adjust Adjust Gradient Slope (make shallower around target peak) Decision->Adjust No Inject Perform preparative injection ScaleUp->Inject ReRun Re-run analytical method Adjust->ReRun ReRun->Decision

Caption: Logic for optimizing the separation gradient.

Table 3: Example Optimized Preparative Gradient

Parameter Setting
Column Polar-modified C18, 5 µm, 19 x 150 mm
Flow Rate 18 mL/min (Geometric scaling from 1 mL/min on 4.6 mm ID)
UV Detection 254 nm
Loading Dependent on crude purity, typically 50-100 mg per injection
Time (min) % Mobile Phase B
0.0 10
5.0 30 (Isocratic hold to elute early impurities)
20.0 50 (Shallow gradient for target elution)
22.0 95 (Column wash)
25.0 95
25.1 10 (Re-equilibration)

| 30.0 | 10 |

4.5. Protocol 4: Post-Purification Analysis and Compound Isolation

  • Fraction Analysis: Analyze a small aliquot from each collected fraction using the analytical HPLC method (Protocol 4.3) to determine its purity.

  • Pooling: Combine fractions with a purity of >98% (or the desired specification).

  • Solvent Removal: Remove the organic solvent (acetonitrile) using a rotary evaporator at a bath temperature of ≤40 °C.

  • Isolation: The remaining aqueous solution can be lyophilized (freeze-dried) to yield the final compound as a fluffy solid, often as a formate salt.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
No/Poor Retention 1. Incorrect column type (standard C18).2. Mobile phase too strong (%B too high).1. Use a polar-compatible/aqueous stable C18 column.[7][8]2. Lower the initial %B in the gradient to 0-5%.
Broad or Tailing Peaks 1. Mass overload on the column.2. Secondary interactions with silica.3. Sample solvent stronger than mobile phase.1. Reduce injection mass/volume.2. Ensure 0.1% acid (FA or TFA) is in both mobile phases.3. Dissolve sample in the initial mobile phase if possible.
Poor Resolution 1. Gradient is too steep.2. Column efficiency has degraded.1. Decrease the gradient slope (%B/min) around the target peak.2. Flush the column or replace it if necessary.
Low Recovery 1. Compound precipitation on the column.2. Irreversible adsorption.1. Reduce sample concentration.2. Ensure the mobile phase modifier is effective. Consider a different modifier if issues persist.

Conclusion

The protocol detailed in this application note presents a reliable and systematic approach for the purification of the polar compound this compound. By utilizing a polar-modified reversed-phase column and an optimized acidic mobile phase gradient, this method overcomes the common challenges associated with retaining and resolving hydrophilic molecules. The integrated workflow of analytical method development, preparative scale-up, and post-purification verification ensures a final product of high purity, suitable for the stringent requirements of pharmaceutical and scientific research.

References

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Application and Protocol for the Comprehensive NMR Analysis of (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Structure of a Key Heterocyclic Scaffold

(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine is a complex heterocyclic molecule featuring a central 1,3,5-triazine ring substituted with two morpholine rings and a hydrazine group.[1] The precise arrangement and connectivity of these functional groups are critical to its chemical properties and potential applications in drug discovery and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of such molecules.[2][3][4] This comprehensive guide provides a detailed protocol and application notes for the complete NMR analysis of this compound, intended for researchers, scientists, and professionals in drug development.

The strategic application of a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, Distortionless Enhancement by Polarization Transfer (DEPT), Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), allows for a thorough assignment of all proton and carbon signals. This multi-faceted approach not only confirms the molecular structure but also provides insights into the electronic environment of the constituent atoms.

I. Foundational Principles: The "Why" Behind the "How"

A robust NMR analysis is built on a foundation of carefully selected experiments and meticulous sample preparation. The choice of deuterated solvent, sample concentration, and the suite of NMR experiments are all interconnected and dictated by the physicochemical properties of the analyte and the information sought.

Solvent Selection: The choice of a deuterated solvent is paramount.[5][6] It must completely dissolve the analyte to ensure a homogeneous solution, which is crucial for obtaining high-resolution spectra.[7] For a compound like this compound, which contains both polar and non-polar moieties, solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common starting points. The chemical shift of labile protons, such as those on the hydrazine group (N-H), can be significantly influenced by the solvent's polarity and its ability to form hydrogen bonds.[8]

Concentration Optimization: The sample concentration directly impacts the signal-to-noise ratio (S/N) and the time required for data acquisition.[5][9] For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient.[5] However, for less sensitive nuclei like ¹³C, or for 2D experiments, a more concentrated sample (50-100 mg) is often necessary to obtain high-quality data in a reasonable timeframe.[5]

II. Experimental Protocols: A Step-by-Step Guide

A. Sample Preparation: The Cornerstone of Quality Data

Adherence to a strict sample preparation protocol is essential to prevent contamination and ensure the acquisition of high-quality NMR data.[7][10]

Materials:

  • This compound

  • High-quality 5 mm NMR tubes (e.g., Wilmad 535-PP or equivalent)[5][9]

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Glass Pasteur pipettes

  • Small vials for dissolution

  • Lint-free wipes (e.g., Kimwipes)

Protocol:

  • Weighing the Sample: Accurately weigh 10-20 mg of the compound for ¹H NMR or 50-75 mg for a comprehensive suite of 1D and 2D experiments into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent to the vial.[7] Gently vortex or sonicate the vial to ensure complete dissolution. Visually inspect the solution for any suspended particles.

  • Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[9] This prevents interference with the magnetic field homogeneity, which can lead to poor spectral resolution.[7]

  • Transfer to NMR Tube: Carefully transfer the clear solution into a clean, dry NMR tube using a Pasteur pipette. The final sample height should be between 4.5 and 5 cm to ensure it is within the active volume of the NMR probe's coils.[9]

  • Capping and Labeling: Cap the NMR tube securely and wipe the exterior with a lint-free wipe to remove any dust or fingerprints. Label the tube clearly with the sample identification.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, the residual solvent peak is often sufficient for routine analysis.[5]

B. NMR Data Acquisition: A Multi-Experiment Approach

The following suite of experiments provides a comprehensive dataset for the structural elucidation of this compound.

1. ¹H NMR (Proton):

  • Purpose: To identify the number of unique proton environments, their chemical shifts, signal integrations (relative number of protons), and coupling patterns (J-coupling).

  • Key Insights: Provides the initial overview of the proton framework of the molecule.

2. ¹³C NMR (Carbon-13):

  • Purpose: To determine the number of unique carbon environments and their chemical shifts.

  • Key Insights: Reveals the carbon backbone of the molecule.

3. DEPT (Distortionless Enhancement by Polarization Transfer):

  • Purpose: To differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.[11][12][13]

  • Key Experiments:

    • DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative.[12][14]

    • DEPT-90: Only CH signals are observed.[12][14]

  • Key Insights: Crucial for assigning carbon signals based on the number of attached protons.

4. COSY (Correlation Spectroscopy):

  • Purpose: To identify protons that are coupled to each other, typically through two or three bonds (²JHH and ³JHH).[15]

  • Key Insights: Establishes proton-proton connectivity within individual spin systems, such as the morpholine rings.

5. HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to.[15][16][17][18]

  • Key Insights: Directly links the ¹H and ¹³C spectra, enabling the assignment of protonated carbons.

6. HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify long-range correlations (typically 2-4 bonds) between protons and carbons.[15][16][18]

  • Key Insights: Essential for connecting different spin systems and identifying quaternary carbons by observing correlations from nearby protons.

III. Data Interpretation and Structural Elucidation

The following section outlines the expected NMR data for this compound based on the analysis of its structural components.

A. Expected Chemical Shifts and Structural Assignments

The structure of this compound suggests several distinct chemical environments for both protons and carbons.

¹H NMR:

  • Morpholine Protons: The two morpholine rings are chemically equivalent due to symmetry. Within each morpholine ring, the protons adjacent to the oxygen atom are expected to be deshielded and resonate at a higher chemical shift (downfield) compared to the protons adjacent to the nitrogen atom.[19][20] This typically results in two distinct multiplets, each integrating to 8 protons (4 protons per ring x 2 rings).

  • Hydrazine Protons (N-H): The chemical shift of the N-H protons of the hydrazine group is variable and dependent on the solvent, concentration, and temperature. These signals are often broad and can be identified by their disappearance upon D₂O exchange.[3]

¹³C NMR and DEPT:

  • Triazine Carbons: The 1,3,5-triazine ring contains three carbon atoms. The carbon atom attached to the hydrazine group will have a different chemical shift compared to the two equivalent carbons attached to the morpholine rings. These are quaternary carbons and will be absent in DEPT spectra.[14]

  • Morpholine Carbons: The morpholine rings will show two distinct carbon signals. The carbons adjacent to the oxygen (C-O) will be downfield from the carbons adjacent to the nitrogen (C-N).[19] A DEPT-135 experiment will show both of these as negative signals, confirming they are CH₂ groups.[14]

B. Tabulated NMR Data (Hypothetical)

The following tables summarize the expected NMR data for this compound in DMSO-d₆. Note: These are predicted values based on similar structures and may vary in an actual experiment.

Table 1: Predicted ¹H NMR Data

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-a~3.6-3.8t8H-CH₂-O- (Morpholine)
H-b~3.4-3.6t8H-CH₂-N- (Morpholine)
H-cVariablebr s3H-NH-NH₂ (Hydrazine)

Table 2: Predicted ¹³C NMR Data

SignalChemical Shift (δ, ppm)DEPT-135Assignment
C-1~170AbsentC-N (Triazine, C-NHNH₂)
C-2~165AbsentC-N (Triazine, C-Morpholine)
C-a~66Negative-CH₂-O- (Morpholine)
C-b~44Negative-CH₂-N- (Morpholine)
C. 2D NMR Correlations: Connecting the Pieces
  • COSY: A cross-peak will be observed between the two morpholine proton signals (H-a and H-b), confirming their vicinal coupling within the same spin system.

  • HSQC: This experiment will show direct correlations between:

    • H-a and C-a (-CH₂-O-)

    • H-b and C-b (-CH₂-N-)

  • HMBC: This is the key experiment for confirming the overall connectivity. Expected long-range correlations include:

    • From the morpholine protons adjacent to the nitrogen (H-b) to the triazine carbon they are attached to (C-2).

    • From the hydrazine N-H protons (H-c) to the triazine carbon they are attached to (C-1).

IV. Workflow and Visualization

A systematic workflow is crucial for efficient and accurate NMR analysis.

Caption: NMR analysis workflow from sample preparation to structural confirmation.

The following diagram illustrates the key HMBC correlations that would be expected for this compound, which are crucial for confirming the connectivity of the molecular fragments.

Caption: Key HMBC correlations for structural confirmation.

V. Troubleshooting and Best Practices

  • Broad Signals: Very broad signals can result from sample aggregation, the presence of paramagnetic impurities, or chemical exchange.[5] Gentle heating of the sample or re-purification may be necessary.

  • Poor Resolution: Ensure the sample is free of particulate matter and that the NMR tube is of high quality and not scratched.[5][10] Shimming the magnetic field correctly is also critical.

  • Safety: Always handle deuterated solvents in a well-ventilated area. Be aware of the strong magnetic fields around the NMR spectrometer and follow all laboratory safety guidelines.[21][22][23][24] Do not bring any ferromagnetic materials near the magnet.[23]

VI. Conclusion

The comprehensive NMR analysis of this compound, employing a combination of 1D and 2D NMR techniques, provides an unambiguous confirmation of its chemical structure. The systematic approach detailed in these application notes, from meticulous sample preparation to the strategic acquisition and interpretation of a suite of NMR experiments, ensures data of the highest quality and reliability. This protocol serves as a robust framework for the characterization of this and other complex heterocyclic molecules, empowering researchers in their synthetic and drug development endeavors.

References

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  • University of Montreal. GOOD LAB PRACTICE-NMR. [Link]

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  • University of Cambridge. 13C NMR Spectroscopy. [Link]

  • Anusandhanvallari. "Synthesis and Characterization of Hydrazine Derivatives." Anusandhanvallari, 27 Aug. 2025.
  • Li, Z., et al. "Separation and structural elucidation of a novel vardenafil analogue as an adulterant in a natural health care dietary supplement." Journal of Pharmaceutical and Biomedical Analysis, vol. 225, 2023, p. 115216.
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  • Pinto, D. C. G. A., et al. "Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Katritzky, A. R., et al. "1H and 13C NMR spectra of N-substituted morpholines." Magnetic Resonance in Chemistry, vol. 43, no. 8, 2005, pp. 673-5.
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  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • Labcompare. Essential Nuclear Magnetic Resonance (NMR) Safety Tips for Laboratory Professionals. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]

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  • Stanford University. Types of Two Dimensional Experiments. [Link]

  • Universitat de Barcelona. Chapter 3 – Structural characterization of triazines. [Link]

  • Preece, N. E., et al. "Proton NMR spectroscopic studies on the metabolism and biochemical effects of hydrazine in vivo." Archives of Toxicology, vol. 66, no. 7, 1992, pp. 489-95.
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  • ResearchGate. FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. The 1.... [Link]

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  • Yaka, Y., et al. "SYNTHESIS OF SOME NEW DERIVATIVES OF 1,3,5-TRIAZINE." Marmara Pharmaceutical Journal, vol. 10, no. 1, 2006, pp. 1-6.
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Derivatization of (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungs- und Protokollleitfaden

Thema: Derivatisierung von (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazin für biologische Assays

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung für die Geschäftsleitung

Das 1,3,5-Triazin- oder s-Triazin-Gerüst ist eine anerkannte privilegierte Struktur in der medizinischen Chemie, die in zahlreichen von der FDA zugelassenen Medikamenten vorkommt.[1][2] Insbesondere Derivate mit 4,6-Dimorpholin-Substituenten haben eine starke Wirksamkeit als Inhibitoren des PI3K/mTOR-Signalwegs gezeigt, einem entscheidenden Regulator für Zellwachstum und -überleben, der bei Krebs häufig fehlreguliert ist.[3][4][5] (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazin (im Folgenden als DMT-Hydrazin bezeichnet) ist ein vielseitiges Ausgangsmaterial, das eine reaktive Hydrazingruppe für die Konjugation mit verschiedenen Reportermolekülen bietet. Dieser Leitfaden bietet einen detaillierten Überblick über die chemischen Strategien und Protokolle zur Derivatisierung von DMT-Hydrazin zur Herstellung von chemischen Sonden. Darüber hinaus werden detaillierte Protokolle für die Anwendung dieser Sonden in relevanten biologischen Assays zur Untersuchung der Kinase-Inhibition, des zellulären Target-Engagements und der subzellulären Lokalisierung beschrieben.

Einführung: Die strategische Bedeutung von DMT-Hydrazin

Der s-Triazin-Kern ist eine symmetrische und stabile heterocyclische Einheit, die durch sequentielle nukleophile Substitution an Cyanurchlorid leicht funktionalisiert werden kann.[1][6] Die Einführung von zwei Morpholin-Gruppen an den Positionen 4 und 6 führt häufig zu einer hohen Affinität für die ATP-Bindungsstelle von Kinasen, insbesondere für PI3Kα.[5] Die verbleibende Hydrazin-Gruppe an Position 2 ist ein hochreaktiver "Griff", der für die weitere Modifikation genutzt werden kann.

Warum DMT-Hydrazin derivatisieren?

Die Derivatisierung des Stammmoleküls wandelt es von einem reinen Inhibitor in ein multifunktionales Forschungswerkzeug um. Die Hauptziele sind:

  • Visualisierung: Die Anbringung eines Fluorophors ermöglicht die direkte Visualisierung des Moleküls in Zellen mittels konfokaler Mikroskopie, um seine subzelluläre Verteilung zu untersuchen.

  • Target-Identifizierung und -Validierung: Die Konjugation mit Biotin ermöglicht Affinitäts-Pulldown-Assays, um zelluläre Bindungspartner zu isolieren und zu identifizieren und so das Engagement des Targets zu bestätigen.[7]

  • Verbesserung der Assay-Kompatibilität: Die Modifikation kann die Löslichkeit verbessern oder die Integration in spezifische Assay-Formate wie Fluoreszenzpolarisation oder HTRF erleichtern.

Die primäre chemische Reaktion, die für diese Derivatisierungen genutzt wird, ist die Bildung von Hydrazonen durch Kondensation des Hydrazins mit einem Aldehyd oder Keton.[8][9] Diese Reaktion ist robust, spezifisch und verläuft unter milden Bedingungen, was sie ideal für die Biokonjugation macht.[][11]

Chemische Derivatisierungsstrategien

Die nukleophile Hydrazingruppe von DMT-Hydrazin reagiert leicht mit elektrophilen Carbonylgruppen (Aldehyden und Ketonen) unter Bildung einer stabilen C=N-Doppelbindung, dem Hydrazon.[12] Die Reaktion wird durch leicht saure Bedingungen (pH 4,5–5,5) katalysiert, die die Carbonylgruppe protonieren und sie reaktiver machen, ohne das Hydrazin-Nukleophil vollständig zu protonieren.[9]

G cluster_start Ausgangsmaterial cluster_reagents Reagenzien (Aldehyde) cluster_reaction Reaktion cluster_products Derivatisierte Sonden DMT_H (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazin (DMT-Hydrazin) Reaction Hydrazonbildung (Click-Chemie) EtOH, H₂O, pH ~5 DMT_H->Reaction Fluorophor Fluoreszierendes Aldehyd (z.B. BODIPY-CHO) Fluorophor->Reaction Biotin Biotin-Aldehyd Biotin->Reaction Probe_F Fluoreszierende Sonde Reaction->Probe_F Visualisierung Probe_B Biotinylierte Sonde Reaction->Probe_B Target-Pulldown

Abbildung 1: Allgemeiner Arbeitsablauf zur Derivatisierung von DMT-Hydrazin.

Protokoll 2.1: Synthese einer fluoreszierenden Sonde (DMT-BODIPY)

Dieses Protokoll beschreibt die Konjugation von DMT-Hydrazin mit einem BODIPY-Fluorophor, der eine Aldehydgruppe trägt. BODIPY-Farbstoffe sind aufgrund ihrer hohen Quantenausbeuten, scharfen Emissionsbanden und relativen Unempfindlichkeit gegenüber der Lösungsmittelpolarität eine ausgezeichnete Wahl.[13]

Materialien und Reagenzien:

  • DMT-Hydrazin (CAS: 13017-47-5)[14]

  • BODIPY-FL-Acetaldehyd

  • Ethanol (EtOH), absolut

  • Deionisiertes Wasser (dH₂O)

  • Essigsäure (CH₃COOH)

  • Dünnschichtchromatographie (DC)-Platten (Kieselgel 60 F254)

  • Säulenchromatographie-Kieselgel

  • Lösungsmittel für die Chromatographie (z. B. Dichlormethan, Methanol)

Protokoll:

  • Reaktionsaufbau: Lösen Sie 1 Äquivalent DMT-Hydrazin in einer minimalen Menge Ethanol in einem Rundkolben.

  • In einem separaten Gefäß lösen Sie 1,1 Äquivalente BODIPY-FL-Acetaldehyd in Ethanol.

  • Reaktionseinleitung: Geben Sie die BODIPY-Lösung zur DMT-Hydrazin-Lösung. Fügen Sie 1-2 Tropfen Essigsäure hinzu, um die Reaktion zu katalysieren (pH-Wert auf ~5 einstellen).

  • Reaktionsüberwachung: Rühren Sie die Mischung bei Raumtemperatur. Überwachen Sie den Fortschritt der Reaktion mittels DC (typischerweise unter Verwendung einer 95:5-Mischung aus Dichlormethan:Methanol). Das Verschwinden des Ausgangsmaterials (DMT-Hydrazin) und die Bildung eines neuen, farbigen, fluoreszierenden Flecks zeigen den Fortschritt an. Die Reaktion ist normalerweise innerhalb von 2-4 Stunden abgeschlossen.

  • Aufarbeitung: Nach Abschluss der Reaktion das Lösungsmittel unter reduziertem Druck entfernen.

  • Reinigung: Reinigen Sie den Rohrückstand mittels Kieselgel-Säulenchromatographie. Eluieren Sie mit einem geeigneten Lösungsmittelgradienten (z. B. 0–5 % Methanol in Dichlormethan), um das gewünschte DMT-BODIPY-Hydrazon-Produkt zu isolieren.

  • Charakterisierung: Bestätigen Sie die Identität und Reinheit des Produkts mittels ¹H-NMR, LC-MS und hochauflösender Massenspektrometrie (HRMS). Das Produkt sollte als Stammlösung in DMSO gelagert und vor Licht geschützt werden.

Protokoll 2.2: Synthese einer biotinylierten Sonde (DMT-Biotin)

Dieses Protokoll beschreibt die Konjugation von DMT-Hydrazin mit einem Biotin-Derivat, das eine Aldehydgruppe enthält, um eine Sonde für Affinitäts-Pulldown-Assays herzustellen.

Materialien und Reagenzien:

  • DMT-Hydrazin

  • Biotin-PEG4-Aldehyd

  • N,N-Dimethylformamid (DMF)

  • Essigsäure

  • Diethylether

Protokoll:

  • Reaktionsaufbau: Lösen Sie 1 Äquivalent DMT-Hydrazin in DMF.

  • Reaktionseinleitung: Geben Sie 1,1 Äquivalente Biotin-PEG4-Aldehyd zur Lösung. Fügen Sie einen Tropfen Essigsäure hinzu.

  • Reaktionsüberwachung: Rühren Sie die Mischung über Nacht bei Raumtemperatur. Der Fortschritt kann mittels LC-MS überwacht werden, indem das Verschwinden der Masse des DMT-Hydrazins (281,16 m/z) und das Erscheinen der erwarteten Produktmasse verfolgt wird.

  • Aufarbeitung und Reinigung: Gießen Sie die Reaktionsmischung in kalten Diethylether, um das Produkt auszufällen. Zentrifugieren Sie die Suspension, verwerfen Sie den Überstand und waschen Sie das Pellet mehrmals mit kaltem Diethylether.

  • Trocknung und Lagerung: Trocknen Sie das gereinigte DMT-Biotin-Produkt unter Vakuum. Bestätigen Sie die Identität mittels MS. Lagern Sie das Produkt als Stammlösung in DMSO bei -20 °C.

Anwendung in biologischen Assays

Die 4,6-Dimorpholin-s-Triazin-Struktur ist ein bekannter Hemmstoff der PI3K/Akt/mTOR-Signalkaskade.[3][5] Dieser Signalweg ist ein zentraler Regulator für Zellproliferation, Wachstum und Überleben und wird in vielen Krebsarten überaktiviert.[4][15] Die derivatisierten Sonden können verwendet werden, um die Interaktion des Moleküls mit diesem Signalweg zu untersuchen.

G cluster_membrane Zellmembran cluster_cytoplasm Zytoplasma RTK RTK (Rezeptor-Tyrosinkinase) PI3K PI3K RTK->PI3K Aktivierung PIP3 PIP3 PI3K->PIP3 Phosphorylierung PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT Rekrutierung PDK1->AKT Aktivierung mTORC1 mTORC1 AKT->mTORC1 Proliferation Zellwachstum & Überleben mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Aktivierung Inhibitor DMT-Derivat Inhibitor->PI3K Inhibition

Abbildung 2: Vereinfachter PI3K/Akt/mTOR-Signalweg, der durch DMT-Derivate gehemmt wird.

Protokoll 3.1: In-vitro-PI3Kα-Kinase-Inhibitionsassay

Dieses Protokoll verwendet ein kommerziell erhältliches lumineszenzbasiertes Assay-Kit, um die IC₅₀ (halbmaximale Hemmkonzentration) von DMT-Hydrazin oder seinen Derivaten gegen die PI3Kα-Kinase zu bestimmen. Das Prinzip beruht auf der Messung des verbleibenden ATP nach der Kinase-Reaktion.

Materialien und Reagenzien:

  • Rekombinante humane PI3Kα-Kinase

  • PI3K-Substrat (z. B. PIP2)

  • ATP

  • PI3K-Assay-Puffer

  • ADP-Glo™ Kinase Assay Kit (Promega) oder Äquivalent

  • Testverbindungen (DMT-Hydrazin, Derivate) in DMSO

  • Weiße 384-Well-Platten mit niedrigem Volumen

  • Plattenlesegerät mit Lumineszenzfunktion

Protokoll:

  • Verdünnung der Verbindungen: Erstellen Sie eine serielle Verdünnungsreihe der Testverbindungen in DMSO (typischerweise 10-Punkt, 3-fache Verdünnung, beginnend bei 10 mM). Verdünnen Sie diese Stammlösungen weiter in den Assay-Puffer, um die Endkonzentrationen im Assay zu erreichen.

  • Kinase-Reaktion: Geben Sie in jede Well einer 384-Well-Platte:

    • 2 µL Assay-Puffer mit Testverbindung (oder DMSO für Kontrollen).

    • 2 µL Kinase/Substrat-Mischung (PI3Kα und PIP2 im Assay-Puffer).

    • Starten Sie die Reaktion durch Zugabe von 2 µL ATP-Lösung.

  • Inkubation: Inkubieren Sie die Platte 60 Minuten lang bei Raumtemperatur.

  • ATP-Detektion:

    • Geben Sie 6 µL ADP-Glo™-Reagenz in jede Well, um das verbleibende ATP abzubauen. 40 Minuten inkubieren.

    • Geben Sie 12 µL Kinase Detection Reagent hinzu, um das neu erzeugte ADP in ein lumineszierendes Signal umzuwandeln. 30 Minuten inkubieren.

  • Datenerfassung: Messen Sie die Lumineszenz mit einem Plattenlesegerät.

  • Datenanalyse: Normalisieren Sie die Daten anhand der Kontrollen für hohe (kein Inhibitor) und niedrige (keine Kinase) Aktivität. Erstellen Sie eine Dosis-Wirkungs-Kurve und passen Sie sie an eine Vier-Parameter-logistische Gleichung an, um den IC₅₀-Wert zu berechnen.

Protokoll 3.2: Zelluläre Bildgebung mittels konfokaler Mikroskopie

Dieses Protokoll beschreibt die Verwendung der DMT-BODIPY-Sonde zur Visualisierung ihrer Aufnahme und subzellulären Lokalisierung in lebenden Krebszellen (z. B. MCF-7 Brustkrebszellen).

Materialien und Reagenzien:

  • MCF-7-Zellen

  • Vollständiges Wachstumsmedium (z. B. DMEM + 10 % FBS)

  • DMT-BODIPY-Sonde (1 mM Stammlösung in DMSO)

  • Hoechst 33342 (Kernfärbung)

  • MitoTracker™ Red CMXRos (Mitochondrienfärbung, optional)

  • Glasboden-Kulturschalen oder -Kammer-Deckgläser

  • Konfokales Mikroskop

Protokoll:

  • Zellkultur: Säen Sie MCF-7-Zellen auf Glasboden-Schalen aus und lassen Sie sie über Nacht anhaften, um eine Konfluenz von 60–70 % zu erreichen.

  • Behandlung mit der Sonde: Verdünnen Sie die DMT-BODIPY-Stammlösung in vorgewärmtem Medium auf eine Endkonzentration (typischerweise 1–5 µM). Entfernen Sie das alte Medium von den Zellen und fügen Sie das Medium mit der Sonde hinzu.

  • Inkubation: Inkubieren Sie die Zellen für die gewünschte Zeit (z. B. 1–4 Stunden) bei 37 °C und 5 % CO₂.

  • Gegenfärbung: 30 Minuten vor der Bildgebung fügen Sie Hoechst 33342 (Endkonzentration 1 µg/mL) und/oder MitoTracker Red (Endkonzentration 100 nM) direkt zum Medium hinzu, um Zellkerne bzw. Mitochondrien zu färben.

  • Waschen und Bildgebung: Entfernen Sie das Behandlungsmedium und waschen Sie die Zellen zweimal vorsichtig mit vorgewärmtem PBS. Fügen Sie frisches, vorgewärmtes, phenolrotfreies Medium oder PBS hinzu.

  • Konfokale Mikroskopie: Bilden Sie die Zellen sofort mit einem konfokalen Mikroskop ab. Verwenden Sie geeignete Laseranregungs- und Emissionsfiltereinstellungen für BODIPY-FL (z. B. Anregung bei 488 nm, Emission bei 500–550 nm), Hoechst (Anregung bei 405 nm) und MitoTracker Red (Anregung bei 561 nm).

  • Analyse: Analysieren Sie die Bilder, um die subzelluläre Lokalisierung der DMT-BODIPY-Sonde zu bestimmen, indem Sie die grünen, blauen und roten Kanäle überlagern.

Protokoll 3.3: Affinitäts-Pulldown-Assay zur Target-Identifizierung

Dieses Protokoll verwendet die DMT-Biotin-Sonde, um ihre zellulären Bindungspartner aus Zelllysaten zu isolieren.

G cluster_analysis Analyse Start Krebszellen kultivieren Lyse Zellen lysieren (natives Protein-Lysat) Start->Lyse Incubate Lysat mit DMT-Biotin-Sonde oder Biotin-Kontrolle inkubieren Lyse->Incubate Capture Mit Streptavidin-Agarose-Beads erfassen Incubate->Capture Wash Nicht-spezifische Proteine wegwaschen Capture->Wash Elute Gebundene Proteine eluieren Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Western Western Blot (für PI3Kα) SDS_PAGE->Western MassSpec Massenspektrometrie (für neue Targets) SDS_PAGE->MassSpec

Abbildung 3: Arbeitsablauf für einen Affinitäts-Pulldown-Assay unter Verwendung der DMT-Biotin-Sonde.

Materialien und Reagenzien:

  • Krebszellen (z. B. U87-MG Glioblastom-Zellen)

  • Nativer Lysispuffer (z. B. RIPA-Puffer ohne SDS, ergänzt mit Protease-/Phosphatase-Inhibitoren)

  • DMT-Biotin-Sonde und eine Biotin-Kontrolle

  • Streptavidin-Agarose-Beads

  • Waschpuffer (z. B. Lysispuffer mit reduziertem Detergens)

  • Elutionspuffer (z. B. 2x Laemmli-Probenpuffer)

Protokoll:

  • Zelllysat-Herstellung: Kultivieren Sie U87-MG-Zellen bis zu einer Konfluenz von 80–90 %. Ernten Sie die Zellen und lysieren Sie sie in nativem Lysispuffer auf Eis für 30 Minuten. Klären Sie das Lysat durch Zentrifugation bei 14.000 x g für 15 Minuten bei 4 °C. Bestimmen Sie die Proteinkonzentration (z. B. mittels BCA-Assay).

  • Inkubation mit der Sonde: Verdünnen Sie das Proteom auf ca. 1 mg/mL. Inkubieren Sie 1 mg des Lysats mit der DMT-Biotin-Sonde (Endkonzentration 5–10 µM) oder der Biotin-Kontrolle für 2-4 Stunden bei 4 °C unter Rotation.

  • Erfassung des Komplexes: Fügen Sie eine voräquilibrierte Aufschlämmung von Streptavidin-Agarose-Beads zu jedem Lysat hinzu und inkubieren Sie für weitere 1-2 Stunden bei 4 °C.

  • Waschen: Pelletieren Sie die Beads durch Zentrifugation und verwerfen Sie den Überstand. Waschen Sie die Beads 3-5 Mal mit kaltem Waschpuffer, um unspezifisch gebundene Proteine zu entfernen.

  • Elution: Nach dem letzten Waschgang entfernen Sie den gesamten Puffer und resuspendieren die Beads in 2x Laemmli-Probenpuffer. Kochen Sie die Proben bei 95 °C für 5-10 Minuten, um die Proteine von den Beads zu eluieren und zu denaturieren.

  • Analyse: Zentrifugieren Sie die Proben und laden Sie den Überstand auf ein SDS-PAGE-Gel.

    • Western Blot: Führen Sie einen Western Blot durch und sondieren Sie mit einem Antikörper gegen das erwartete Target (z. B. PI3Kα), um das Engagement zu bestätigen.

    • Massenspektrometrie: Färben Sie das Gel mit Coomassie oder Silber, um die eluierten Proteine zu visualisieren. Schneiden Sie spezifische Banden aus, die in der DMT-Biotin-Probe, aber nicht in der Kontrollprobe vorhanden sind, für die Analyse mittels LC-MS/MS zur Identifizierung neuer Bindungspartner.

Zusammenfassende Tabelle der Sonden und Anwendungen

Sonden-TypDerivatisierungsreagenzChemische ReaktionPrimäre AnwendungAssay-Beispiele
Fluoreszierende Sonde Fluoreszierendes Aldehyd (z.B. BODIPY)HydrazonbildungZelluläre BildgebungKonfokale Mikroskopie
Affinitätssonde Biotin-AldehydHydrazonbildungTarget-IdentifizierungAffinitäts-Pulldown, Western Blot, MS
Unmodifiziert N/AN/AAktivitätshemmungIn-vitro-Kinase-Assay, Zellviabilitäts-Assay

Referenzen

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Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols for this multi-step synthesis. As Senior Application Scientists, we aim to deliver not just procedures, but a foundational understanding of the reaction dynamics to empower your experimental success.

Synthesis Overview: A Stepwise Nucleophilic Aromatic Substitution Approach

The synthesis of this compound is primarily achieved through a sequential nucleophilic aromatic substitution (SNAr) starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The process involves the controlled, stepwise replacement of chlorine atoms. The electron-deficient 1,3,5-triazine ring is highly susceptible to nucleophilic attack, but the reactivity of the C-Cl bonds changes significantly after each substitution.[1]

The overall synthetic pathway involves two key transformations:

  • Disubstitution with Morpholine : Two chlorine atoms on the cyanuric chloride are replaced by morpholine.

  • Hydrazinolysis : The final remaining chlorine atom is substituted with hydrazine to yield the target product.

Synthesis_Workflow cluster_0 Step 1: Dimorpholine Substitution cluster_1 Step 2: Hydrazinolysis Cyanuric_Chloride Cyanuric Chloride Intermediate 2-Chloro-4,6-dimorpholino- 1,3,5-triazine Cyanuric_Chloride->Intermediate  2.0 eq. Morpholine  Base (e.g., DIEA, Na₂CO₃)  Solvent (e.g., THF, Acetone)  0°C to Room Temp. Final_Product This compound (CAS: 13017-47-5) Intermediate->Final_Product  Hydrazine Hydrate  Solvent (e.g., Ethanol)  Elevated Temperature (Reflux) Morpholine Morpholine Morpholine->Cyanuric_Chloride Hydrazine Hydrazine Hydrazine->Intermediate

Caption: Overall synthetic workflow for this compound.

Optimized Experimental Protocol

This protocol integrates best practices for controlling selectivity and maximizing yield.

Step 1: Synthesis of 2-Chloro-4,6-dimorpholino-1,3,5-triazine

This step requires careful temperature control to prevent the undesired trisubstituted byproduct. The introduction of the first two electron-donating morpholine groups deactivates the triazine ring, making the second substitution require more energy than the first.[2]

  • Setup : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyanuric chloride (1.0 eq.) in anhydrous acetone or tetrahydrofuran (THF).

  • Cooling : Cool the solution to 0-5°C using an ice-water bath. Precise temperature control is crucial to avoid over-reaction.[3]

  • First Addition : Dissolve morpholine (1.0 eq.) and a suitable base such as N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (1.0 eq.) in the same solvent. Add this solution dropwise to the cyanuric chloride solution over 30-60 minutes, ensuring the temperature remains below 5°C.

  • Second Addition : After stirring for 1-2 hours at 0-5°C, allow the reaction mixture to warm to room temperature. Add a second equivalent of morpholine (1.0 eq.) and base (1.0 eq.).

  • Reaction : Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting monochloro-intermediate is consumed.

  • Workup : Remove the solvent under reduced pressure. Redissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash with 0.1 M HCl, followed by saturated sodium bicarbonate solution, and finally brine.

  • Purification : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. The crude product can be purified by recrystallization or column chromatography to yield 2-Chloro-4,6-dimorpholino-1,3,5-triazine as a solid.

Step 2: Synthesis of this compound

The final substitution requires more forcing conditions (heat) due to the significantly deactivated triazine ring.

  • Setup : Dissolve the 2-Chloro-4,6-dimorpholino-1,3,5-triazine (1.0 eq.) from Step 1 in ethanol or a similar polar protic solvent.

  • Hydrazine Addition : Add an excess of hydrazine hydrate (e.g., 3-5 eq.) to the solution.

  • Reaction : Heat the mixture to reflux and maintain for 4-8 hours. The reaction should be monitored by TLC or LC-MS for the disappearance of the starting material.[4]

  • Workup : After cooling to room temperature, the product often precipitates from the reaction mixture. The precipitate can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification : The collected solid should be washed thoroughly with cold water and then a cold non-polar solvent like diethyl ether to remove any unreacted starting material and impurities. The final product, this compound, is typically obtained as a white solid in good purity.[4][5]

Summary of Recommended Reaction Conditions
StepReactionKey ReagentsSolventBaseTemperature (°C)Typical Time
1aFirst Morpholine SubstitutionCyanuric Chloride, Morpholine (1 eq.)Acetone or THFK₂CO₃ or DIEA0 - 51 - 2 hours
1bSecond Morpholine SubstitutionMonochloro-intermediate, Morpholine (1 eq.)Acetone or THFK₂CO₃ or DIEARoom Temp.12 - 24 hours
2HydrazinolysisDichloro-intermediate, Hydrazine HydrateEthanolN/A (Hydrazine is basic)Reflux (~78°C)4 - 8 hours

Troubleshooting Guide

Troubleshooting_Workflow start Problem Encountered: Low Yield / Impure Product q1 Which step is problematic? start->q1 step1_issues Step 1: Morpholine Substitution q1->step1_issues Step 1 step2_issues Step 2: Hydrazinolysis q1->step2_issues Step 2 s1_p1 Issue: Mixture of mono-, di-, and tri-substituted products step1_issues->s1_p1 s1_p2 Issue: Reaction stalls after mono-substitution step1_issues->s1_p2 s2_p1 Issue: Incomplete reaction, starting material remains step2_issues->s2_p1 s2_p2 Issue: Presence of hydrolysis byproducts step2_issues->s2_p2 s1_s1 Cause: Poor temperature control. Solution: Maintain temp strictly at 0-5°C during first addition. Add reagents slowly. s1_p1->s1_s1 s1_s2 Cause: Insufficient base or deactivation. Solution: Ensure 2nd eq. of base is added. Allow reaction to stir longer at RT. s1_p2->s1_s2 s2_s1 Cause: Insufficient energy/time. Solution: Increase reflux time. Ensure sufficient excess of hydrazine. s2_p1->s2_s1 s2_s2 Cause: Water in reagents/solvents. Solution: Use anhydrous solvents for Step 1. Ensure hydrazine hydrate quality. s2_p2->s2_s2

Caption: A logical workflow for troubleshooting common synthesis issues.
Q1: My reaction with morpholine is yielding a mixture of mono-, di-, and tri-substituted triazines. How can I improve the selectivity for the di-substituted product?

Answer : This is a classic selectivity problem in sequential SNAr reactions on triazines. The primary cause is almost always a lack of stringent temperature control.

  • Causality : The first substitution of a chlorine atom on cyanuric chloride is highly exothermic and rapid, even at 0°C. If the temperature rises, the second and even third substitutions can occur concurrently, as the energy barrier for subsequent reactions is lowered.[2][6]

  • Solution :

    • Maintain 0-5°C : Use an ice bath or a cryostat to rigorously maintain the reaction temperature between 0°C and 5°C during the addition of the first equivalent of morpholine.[3]

    • Slow Addition : Add the morpholine/base solution dropwise over an extended period (e.g., 60 minutes) to dissipate the heat of reaction and maintain a low localized concentration of the nucleophile.

    • Staged Temperature Profile : After the first substitution is complete (confirmed by TLC if possible), you can then allow the reaction to warm to room temperature for the second substitution, which requires more thermal energy.[2]

Q2: The final hydrazinolysis step is very slow or incomplete, with significant starting material remaining even after hours of reflux.

Answer : This issue points to the inherent deactivation of the triazine ring by the two electron-donating morpholine substituents.

  • Causality : The morpholine groups donate electron density into the triazine ring, making the carbon atom of the remaining C-Cl bond less electrophilic and therefore less susceptible to nucleophilic attack by hydrazine.[1][2] This means more energy is required to overcome the activation barrier.

  • Solution :

    • Increase Reflux Time : Ensure the reaction is refluxed for an adequate period (monitor by TLC every 2-3 hours). Some reactions may require overnight reflux.

    • Use Excess Hydrazine : Employ a larger excess of hydrazine hydrate (e.g., 5-10 equivalents) to drive the reaction forward via Le Châtelier's principle.

    • Solvent Choice : While ethanol is common, a higher boiling point solvent like n-butanol could be considered to increase the reaction temperature, although this should be approached with caution to avoid degradation.

Q3: My final product is contaminated with an insoluble byproduct. What could it be?

Answer : The byproduct could be a result of side reactions involving hydrazine or hydrolysis.

  • Causality : Hydrazine is a bidentate nucleophile. While unlikely under these conditions, it's theoretically possible for it to bridge two triazine molecules if the reaction is not managed correctly. A more likely cause is the hydrolysis of the chloro-intermediate during workup or if water is present in the final reaction step, leading to a hydroxyl-triazine byproduct.[2]

  • Solution :

    • Ensure Anhydrous Conditions in Step 1 : Use anhydrous solvents and reagents for the morpholine substitution to prevent the formation of 2-hydroxy-4,6-dimorpholino-1,3,5-triazine.[2]

    • Purification : The desired hydrazine product has basic nitrogen atoms and may be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography using a polar stationary phase and an appropriate solvent gradient.

Frequently Asked Questions (FAQs)

Q1: Why is the order of nucleophile addition so important in triazine chemistry?

A1 : The order is critical because the first nucleophile electronically modifies the triazine ring, affecting the reactivity of the remaining positions. It is experimentally noted that once an amine (like morpholine) is incorporated, substituting other, less potent nucleophiles becomes significantly more challenging.[2][3] For the synthesis of this compound, the sequential addition of morpholine followed by hydrazine is the established and most viable route.

Q2: What is the role of the base (DIPEA, K₂CO₃, etc.) in the first step?

A2 : The SNAr reaction of morpholine with the chloro-triazine liberates one equivalent of hydrochloric acid (HCl) for each substitution. The base is essential to neutralize this acid.[2] If left unneutralized, the HCl would protonate the morpholine, converting the nucleophile into its non-nucleophilic ammonium salt and halting the reaction. An inorganic base like K₂CO₃ or an organic, non-nucleophilic base like DIPEA is ideal.

Q3: Can I use hydrazine as the first nucleophile?

A3 : It is not advisable. Hydrazine is a much more reactive and complex nucleophile than morpholine. Attempting to add one equivalent of hydrazine to cyanuric chloride would likely result in a complex mixture of products, including cross-linked polymers and multiple substitutions, which would be very difficult to control and purify.

Q4: Are there any specific safety precautions for this synthesis?

A4 : Yes. Cyanuric chloride is corrosive and moisture-sensitive. Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • Improving the selectivity of stepwise reactions on dichlorotriazines. 2

  • Common problems in 1,2,4-triazine synthesis and solutions. 7

  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. 8

  • Mechanism of nucleophilic substitution on dichloro-s-triazines. 1

  • Identifying and minimizing side products in 1,2,4-triazine synthesis. 9

  • This compound Information. 10

  • Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. 5

  • Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. 4

  • Protocol for synthesis of di- and tri-substituted s-triazine derivatives. 3

  • Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. 6

Sources

Technical Support Center: Synthesis of 2,4-Dimorpholino-6-Hydrazinyl-1,3,5-Triazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,4-dimorpholino-6-hydrazinyl-1,3,5-triazine. This document is designed for researchers, chemists, and drug development professionals who are working with s-triazine scaffolds. Here, we address common challenges, provide troubleshooting strategies for side product formation, and offer insights grounded in reaction mechanisms to enhance the yield and purity of your target compound.

Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for 2,4-dimorpholino-6-hydrazinyl-1,3,5-triazine?

The synthesis is a sequential nucleophilic aromatic substitution (SNAr) starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The process leverages the decreasing reactivity of the triazine ring as chlorine atoms are replaced by electron-donating groups.[1][2][3] The reaction proceeds in two main steps:

  • Disubstitution with Morpholine: Cyanuric chloride is reacted with two equivalents of morpholine. This step is typically performed at a controlled temperature, starting at 0-5°C and gradually warming to room temperature or slightly above (30-50°C) to replace the first two chlorine atoms.[2][4]

  • Hydrazinolysis: The resulting intermediate, 2-chloro-4,6-dimorpholino-1,3,5-triazine, is then reacted with hydrazine hydrate to replace the final chlorine atom. This step often requires higher temperatures (e.g., 60°C or reflux) to proceed to completion due to the reduced electrophilicity of the triazine ring.[2][5]

Q2: My reaction is complete, but the yield is low and I see multiple spots on my TLC. What are the most likely side products?

Low yield and multiple impurities are common challenges stemming from the high reactivity of cyanuric chloride and the bifunctional nature of hydrazine. The most prevalent side products include:

  • Incompletely Substituted Intermediates: 2-Chloro-4,6-dimorpholino-1,3,5-triazine (the direct precursor) and 2,4-dichloro-6-morpholino-1,3,5-triazine.

  • Over-substituted Product: 2,4,6-Tris(morpholino)-1,3,5-triazine, formed if the first step is not carefully controlled or excess morpholine is used at elevated temperatures.[6][7]

  • Hydrolysis Products: Reaction of cyanuric chloride or its intermediates with water can form various hydroxylated triazines, with the final hydrolysis product being cyanuric acid.[8][9][10][11]

  • Dimerized Species: A dimeric impurity, N,N'-bis(4,6-dimorpholino-1,3,5-triazin-2-yl)hydrazine, can form when two molecules of the chloro-intermediate react with one molecule of hydrazine.[12]

Below is a diagram illustrating the main reaction pathway and the formation of these common side products.

Synthesis_Pathway CC Cyanuric Chloride MonoM 2,4-Dichloro-6-morpholino -1,3,5-triazine CC->MonoM +1 eq. Morpholine (0-5 °C) Hydrolysis Hydrolysis Products (e.g., Cyanuric Acid) CC->Hydrolysis + H₂O DiM 2-Chloro-4,6-dimorpholino -1,3,5-triazine (Intermediate) MonoM->DiM +1 eq. Morpholine (30-50 °C) MonoM->Hydrolysis + H₂O Product 2,4-Dimorpholino-6-hydrazinyl -1,3,5-triazine (Target Product) DiM->Product + Hydrazine (>60 °C) TriM 2,4,6-Tris(morpholino) -1,3,5-triazine DiM->TriM + Morpholine (High Temp) DiM->Hydrolysis + H₂O Dimer Dimerized Product DiM->Dimer + 0.5 eq. Hydrazine

Caption: Reaction pathway and common side products.
Q3: My mass spectrum shows a peak at approximately double the mass of my chloro-intermediate. What is this?

This high molecular weight peak is almost certainly the N,N'-bis(4,6-dimorpholino-1,3,5-triazin-2-yl)hydrazine dimer. This occurs because hydrazine (H₂N-NH₂) has two nucleophilic sites. Instead of one hydrazine molecule reacting with one molecule of your chloro-intermediate, one hydrazine molecule acts as a linker, reacting with two molecules of the intermediate.

Causality: This is favored when the local concentration of the chloro-intermediate is high relative to hydrazine. This can happen if the hydrazine is added too slowly or if the reaction mixture is not mixed efficiently.

Q4: How can I prevent the formation of hydrolysis byproducts?

Cyanuric chloride reacts violently with water, and even trace amounts can lead to significant impurity formation.[10] The rate of hydrolysis increases with temperature and pH (especially pH ≥ 7).[9][13]

Preventative Measures:

  • Use Anhydrous Solvents: Ensure all solvents (e.g., acetone, THF, acetonitrile) are rigorously dried before use.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

  • Control of HCl: The reaction generates HCl as a byproduct.[4] Use a non-aqueous acid scavenger like sodium bicarbonate or a tertiary amine (e.g., triethylamine, DIEA) to neutralize it. This prevents the formation of an acidic aqueous environment that can accelerate hydrolysis.

  • Temperature Control: Since hydrolysis is exothermic, maintaining strict temperature control, especially during the initial stages with highly reactive cyanuric chloride, is critical.[4]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

Symptom / Observation Potential Cause(s) Recommended Actions & Preventative Measures
Significant amount of starting material (Cyanuric Chloride) remains after Step 1. 1. Insufficient reaction time or temperature. 2. Inadequate mixing. 3. Deactivation of morpholine by protonation.1. Verify Temperature: Ensure the reaction reaches the target temperature (30-50°C) for the second substitution.[4] 2. Increase Time: Allow the reaction to stir for a longer duration. 3. Check Stoichiometry: Ensure at least 2 equivalents of morpholine and an adequate amount of acid scavenger are used.
Presence of 2,4,6-Tris(morpholino)-1,3,5-triazine. 1. Reaction temperature was too high during the morpholine addition step. 2. Excess morpholine was used. 3. Extended reaction time at elevated temperature.1. Strict Temperature Control: Adhere to the stepwise temperature profile (0-5°C for the first Cl, 30-50°C for the second).[2][4] 2. Stoichiometric Control: Use no more than 2.0-2.1 equivalents of morpholine. 3. Purification: This side product can often be separated by column chromatography or careful recrystallization.
Mass spec shows a dimer; TLC shows a less polar spot. Dimerization via the hydrazine linker.1. Reverse Addition: Add the chloro-intermediate solution to the hydrazine solution to maintain an excess of hydrazine. 2. Dilution: Run the reaction at a higher dilution to disfavor the bimolecular reaction that forms the dimer. 3. Stoichiometry: Use a slight excess of hydrazine (e.g., 1.2-1.5 equivalents) to favor the formation of the monomeric product.
Product is difficult to purify; contains polar, water-soluble impurities. Hydrolysis of cyanuric chloride or intermediates.[8][10]1. Implement Anhydrous Techniques: Use oven-dried glassware, anhydrous solvents, and an inert atmosphere.[14] 2. Acid Scavenger: Use a base like NaHCO₃ or triethylamine to neutralize the byproduct HCl.[4] 3. Purification: A basic aqueous wash (e.g., with dilute NaHCO₃ solution) during workup can help remove acidic impurities like cyanuric acid.
Experimental Protocols
Protocol 1: Minimizing Side Products in the Synthesis of 2-Chloro-4,6-dimorpholino-1,3,5-triazine (Intermediate)

This protocol emphasizes temperature control to prevent over-substitution.

  • Dissolve cyanuric chloride (1.0 eq.) in anhydrous acetone or THF in an oven-dried, three-neck flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • In a separate flask, prepare a solution of morpholine (2.05 eq.) and sodium bicarbonate (2.5 eq.) in the same anhydrous solvent.

  • Add the morpholine solution dropwise to the cyanuric chloride solution over 1-2 hours, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2 hours.

  • Slowly warm the reaction mixture to room temperature, then heat to 40-45°C and maintain for 4-6 hours, monitoring by TLC until the mono-substituted intermediate is consumed.

  • Cool the reaction, filter off the salts, and remove the solvent under reduced pressure. The crude product can be used directly or purified by recrystallization from ethanol.

Troubleshooting Workflow

If you encounter an unexpected result, this workflow can help guide your investigation.

Troubleshooting_Workflow Start Unexpected Result in Synthesis (e.g., Low Yield, Impure Product) Analyze Analyze Crude Product: TLC, LC-MS, ¹H NMR Start->Analyze Is_SM Is Starting Material Present? Analyze->Is_SM Is_OverSub Is Tris(morpholino) Product Detected? Is_SM->Is_OverSub No Sol_SM Diagnosis: Incomplete Reaction Action: Increase temp/time, check stoichiometry. Is_SM->Sol_SM Yes Is_Dimer Is Dimer (M≈2x Int.) Detected? Is_OverSub->Is_Dimer No Sol_OverSub Diagnosis: Over-substitution Action: Reduce temp/time in Step 1, use exact stoichiometry. Is_OverSub->Sol_OverSub Yes Is_Polar Are there Polar, Water-Soluble Impurities? Is_Dimer->Is_Polar No Sol_Dimer Diagnosis: Dimerization Action: Use reverse addition, increase hydrazine eq. Is_Dimer->Sol_Dimer Yes Sol_Polar Diagnosis: Hydrolysis Action: Use anhydrous conditions, inert atmosphere. Is_Polar->Sol_Polar Yes End Optimize and Repeat Synthesis Is_Polar->End No Sol_SM->End Sol_OverSub->End Sol_Dimer->End Sol_Polar->End

Caption: A logical workflow for troubleshooting synthesis issues.
References
  • Chemcess. (n.d.). Cyanuric Chloride: Properties, Reactions, Production And Uses. Retrieved from [Link]

  • OECD SIDS. (2001). Cyanuric chloride CAS N°: 108-77-0. Retrieved from [Link]

  • Zhang, L., et al. (2015). Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution. ResearchGate. Retrieved from [Link]

  • Azarifar, D., & Forghaniha, A. (2006). SYNTHESIS OF SOME NEW DERIVATIVES OF 1,3,5-TRIAZINE. HETEROCYCLES, 68(4), 805-811. Retrieved from [Link]

  • Wang, Z., et al. (2011). Mechanisim and kinetics of cyanuric chloride hydrolysis in aqueous solution. ResearchGate. Retrieved from [Link]

  • IPCS, CEC. (1993). CYANURIC CHLORIDE. International Chemical Safety Cards. Retrieved from [Link]

  • Kumar, D., et al. (2018). DBU mediated one-pot synthesis of triazolo triazines via Dimroth type rearrangement. Scientific Reports, 8(1), 16913. Retrieved from [Link]

  • DTIC. (n.d.). SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2017). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 22(11), 1993. Retrieved from [Link]

  • Wikipedia. (n.d.). Triazine. Retrieved from [Link]

  • Giacomelli, G., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(5), 334-343. Retrieved from [Link]

  • CORE. (n.d.). APPLICATIONS OF TRIAZINE CHEMISTRY: EDUCATION, REMEDIATION, AND DRUG DELIVERY. Retrieved from [Link]

  • Kumar, D., et al. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Molecules, 26(4), 867. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3,5-Triazine. Retrieved from [Link]

  • ChemEurope.com. (n.d.). Triazine. Retrieved from [Link]

  • ChemRxiv. (2025). Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. Retrieved from [Link]

  • LookChem. (n.d.). CYANURIC CHLORIDE. Retrieved from [Link]

  • DTIC. (n.d.). SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. Retrieved from [Link]

  • Giacomelli, G., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.
  • Al-Salahi, R., et al. (2020). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 25(21), 5003. Retrieved from [Link]

  • Ingale, S. S., et al. (n.d.). Scheme 2.1 :-Synthesis of 2,4,6-Trihydrazino-6-substituted-1,3,5-triazine. ResearchGate. Retrieved from [Link]

  • Al-Salahi, R., et al. (2020). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. MDPI. Retrieved from [Link]

  • Venkatraj, M., et al. (2012). Synthesis, Evaluation and Structure-Activity Relationships of Triazine Dimers as Novel Antiviral Agents. Bioorganic & Medicinal Chemistry Letters, 22(23), 7174-7178. Retrieved from [Link]

Sources

Technical Support Center: Purification of (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important triazine derivative. Here, we provide in-depth troubleshooting advice and detailed protocols based on the fundamental principles of organic chemistry and extensive experience with related heterocyclic compounds.

Understanding the Chemistry: Synthesis and Impurity Profile

This compound is typically synthesized via a sequential nucleophilic aromatic substitution starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The process generally involves the stepwise replacement of the chlorine atoms.[1][2][3][4] The high reactivity of cyanuric chloride allows for controlled substitutions by managing the reaction temperature.[5]

A common synthetic route involves:

  • Reaction of cyanuric chloride with two equivalents of morpholine at a controlled temperature (often around room temperature) to form 2-chloro-4,6-dimorpholino-1,3,5-triazine.

  • Subsequent reaction with hydrazine at an elevated temperature to replace the final chlorine atom and yield the desired product.

This synthetic pathway, while effective, can lead to a variety of impurities that pose significant purification challenges. Understanding the potential impurities is the first step in developing a robust purification strategy.

G cluster_impurities Potential Impurities cyanuric_chloride Cyanuric Chloride impurity2 2,4-Dichloro-6-morpholino-1,3,5-triazine (Incomplete Morpholine Substitution) cyanuric_chloride->impurity2 1 eq. Morpholine morpholine Morpholine (2 eq.) Room Temp hydrazine Hydrazine Elevated Temp product This compound impurity4 Bis-triazinyl hydrazine (Over-reaction Product) product->impurity4 Excess Product + Impurity 1 impurity1 2-Chloro-4,6-dimorpholino-1,3,5-triazine (Unreacted Starting Material) impurity1->product Hydrazine impurity3 2-Hydroxy-4,6-dimorpholino-1,3,5-triazine (Hydrolysis Product) impurity1->impurity3 H2O impurity2->impurity1 1 eq. Morpholine

Caption: Synthetic pathway and potential impurities.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

FAQ 1: My final product is a sticky solid or oil that is difficult to handle. What is the likely cause and how can I obtain a crystalline product?

Answer: A non-crystalline product often indicates the presence of residual solvents or impurities that inhibit crystallization. The high basicity and multiple hydrogen bond acceptors in this compound can lead to strong associations with protic solvents or acidic impurities.

Troubleshooting Steps:

  • Solvent Removal: Ensure all reaction solvents (e.g., dioxane, ethanol) are thoroughly removed under high vacuum. Gentle heating (40-50 °C) can aid this process, but be cautious of potential thermal degradation.

  • Recrystallization: This is the most effective method for obtaining a pure, crystalline solid. The key is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Solvent Screening: Start with polar protic solvents like ethanol or isopropanol, as many triazine derivatives show good solubility in these when heated. If the compound is too soluble, consider a co-solvent system, such as ethanol/water or ethyl acetate/hexane.[3][5]

    • Protocol for Recrystallization:

      • Dissolve the crude product in a minimal amount of the hot solvent (or solvent mixture).

      • If the solution is colored, you can add a small amount of activated charcoal and hot filter to remove colored impurities.

      • Allow the solution to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary.

      • Once crystals begin to form, place the flask in an ice bath or refrigerator to maximize the yield.

      • Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

FAQ 2: My TLC analysis shows multiple spots. How can I identify the major impurities and choose an appropriate purification method?

Answer: The multiple spots on your TLC plate likely correspond to the starting materials and side-products from the synthesis. The polarity differences between these compounds can be exploited for separation.

Identifying Impurities by TLC:

  • Product: this compound is a relatively polar and basic compound.

  • Unreacted Chloro-intermediate (Impurity 1): 2-chloro-4,6-dimorpholino-1,3,5-triazine is less polar than the final product due to the absence of the polar hydrazine group. It will have a higher Rf value.

  • Hydrolysis Product (Impurity 3): 2-hydroxy-4,6-dimorpholino-1,3,5-triazine is more polar than the chloro-intermediate and may have a similar or slightly lower Rf than the product.

  • Dianilino-intermediate (Impurity 2): 2,4-dichloro-6-morpholino-1,3,5-triazine is the least polar of the common impurities and will have the highest Rf.

Compound Expected Polarity Expected TLC Rf
2,4-Dichloro-6-morpholino-1,3,5-triazineLowHigh
2-Chloro-4,6-dimorpholino-1,3,5-triazineMediumMedium-High
This compoundHighLow-Medium
2-Hydroxy-4,6-dimorpholino-1,3,5-triazineHighLow

Choosing a Purification Method:

  • Flash Column Chromatography: This is the preferred method for separating compounds with different polarities.[1][3][6] A silica gel stationary phase is typically effective.

    • Eluent System: A gradient elution is often successful. Start with a less polar solvent system (e.g., ethyl acetate/hexane) to elute the less polar chloro-intermediates, then gradually increase the polarity by adding methanol to a solvent like dichloromethane or ethyl acetate to elute the product. A common starting point for TLC development is 20% methanol in chloroform.[7][8]

  • Acid-Base Extraction (Liquid-Liquid Extraction): The basic nature of your product can be used to separate it from less basic or neutral impurities.

FAQ 3: I am struggling with separating the product from the unreacted 2-chloro-4,6-dimorpholino-1,3,5-triazine. What is the best approach?

Answer: This is a common challenge as the starting material and product can have similar polarities. A combination of techniques is often most effective. The key difference to exploit is the basicity of the hydrazine group.

pKa Values of Relevant Functional Groups:

Functional Group pKa of Conjugate Acid Reference
Hydrazine~8.10[9]
Morpholine~8.49[10]

The hydrazine moiety provides an additional basic site compared to the chloro-intermediate.

Purification Strategy:

  • Acid-Base Extraction:

    • Dissolve the crude mixture in an organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The desired product, being more basic, will preferentially partition into the aqueous acidic layer as its hydrochloride salt. The less basic chloro-intermediate will remain in the organic layer.

    • Separate the aqueous layer and basify it with a base like sodium hydroxide or sodium bicarbonate to a pH > 9.

    • Extract the product back into an organic solvent.

    • Dry the organic layer with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.

  • Column Chromatography: If the extraction is not sufficient, follow up with column chromatography as described in FAQ 2. The pre-purification by extraction will make the chromatography more effective.

G start Crude Product extraction Acid-Base Liquid-Liquid Extraction start->extraction chromatography Column Chromatography extraction->chromatography If impurities remain pure_product Pure Product (>98%) extraction->pure_product If pure recrystallization Recrystallization chromatography->recrystallization For high purity chromatography->pure_product If pure recrystallization->pure_product

Caption: General purification workflow.

FAQ 4: I observe a significant amount of an insoluble white solid in my reaction mixture. What is it and how can I avoid it?

Answer: This is likely due to the hydrolysis of the chloro-triazine intermediates or the starting cyanuric chloride, forming cyanuric acid or its chlorinated derivatives. These are often insoluble in common organic solvents.

Preventative Measures:

  • Strict Moisture Control: Ensure all glassware is oven-dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • pH Control: Hydrolysis of chloro-triazines is accelerated under basic conditions. While a base is necessary to scavenge the HCl produced during the substitution, using a non-aqueous base like triethylamine or diisopropylethylamine can be beneficial. If an aqueous base is used, maintain the pH as close to neutral as possible while still allowing the reaction to proceed.[8]

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure a level and crack-free packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the initial chromatography eluent). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity (e.g., to 100% ethyl acetate, then a gradient of 0-10% methanol in dichloromethane).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Recommendation
Stationary Phase Silica Gel 60 (230-400 mesh)
Mobile Phase (TLC) 20% Methanol in Chloroform[7][8]
Mobile Phase (Column) Gradient: Hexane/Ethyl Acetate -> Ethyl Acetate/Methanol or Dichloromethane/Methanol
Protocol 2: Liquid-Liquid Extraction for Basicity-Based Separation
  • Dissolution: Dissolve the crude product (approximately 1g) in 50 mL of dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 2 x 25 mL of 1M HCl (aq). Combine the aqueous layers. The product should now be in the aqueous phase.

  • Organic Layer Wash: Wash the initial organic layer with a small amount of water and add this to the combined aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add 5M NaOH (aq) with stirring until the pH is > 9 (check with pH paper). A precipitate of the product may form.

  • Back Extraction: Extract the aqueous layer with 3 x 30 mL of dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

References

  • Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

  • PubChem. (n.d.). Morpholine. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). Hydrazine. National Institutes of Health. Retrieved from [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]

  • ChemSrc. (n.d.). Hydrazine. Retrieved from [Link]

  • Brainly. (2022, August 23). What is the pKa of the hydrazinium ion, H₂N—NH₃⁺?. Retrieved from [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE (110-91-8). Retrieved from [Link]

  • Singh, P., & Kumar, A. (2020). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. protocols.io. [Link]

  • Pinto, M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-102. [Link]

  • Pinto, M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. ResearchGate. [Link]

  • Forgács, E., & Cserháti, T. (1996). Chromatographic separation and molecular modelling of triazines with respect to their inhibition of the growth of L1210/R71 cells. Journal of Chromatography A, 727(2), 221-230. [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 5(4), 549-557. [Link]

  • Pinto, M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [Link]

  • CORE. (n.d.). APPLICATIONS OF TRIAZINE CHEMISTRY: EDUCATION, REMEDIATION, AND DRUG DELIVERY. Retrieved from [Link]

  • Kumar, D., et al. (2021). Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. RSC Advances, 11(23), 13987-14001. [Link]

  • Azarifar, D., & Forghaniha, A. (2006). SYNTHESIS OF SOME NEW DERIVATIVES OF 1,3,5-TRIAZINE. HETEROCYCLES, 68(4), 805-811. [Link]

  • Al-Hiari, Y. M., et al. (2015). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 20(8), 13670-13689. [Link]

  • Morales-delaRosa, S., et al. (2021). Synthesis and cytotoxic activity of morpholino-s-triazine derivatives of POCOP-Ni(ii) pincers. Dalton Transactions, 50(30), 10476-10486. [Link]

  • Google Patents. (n.d.). Preparation of triazine derivatives.
  • Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s), 253. [Link]

  • Google Patents. (n.d.). Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.
  • CORE. (n.d.). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Retrieved from [Link]

  • Pinto, M., et al. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Molecules, 11(1), 81-102. [Link]

  • Google Patents. (n.d.). Synthesis process of 2-hydrazinopyridine derivative.
  • El-Gazzar, A. B. A., et al. (2022). Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking. Scientific Reports, 12(1), 20563. [Link]

  • Taylor & Francis. (n.d.). Triazine – Knowledge and References. Retrieved from [Link]

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Technical Support Center: Navigating Low Yields in Triazine Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Triazine Chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields in nucleophilic aromatic substitution (SNAr) reactions involving triazine scaffolds. Rather than a generic protocol, this resource provides in-depth, cause-and-effect explanations for common issues, empowering you to diagnose and resolve problems effectively in your own laboratory setting.

The Unique Reactivity of the Triazine Ring

The 1,3,5-triazine ring is an electron-deficient heteroaromatic system, making it inherently susceptible to nucleophilic attack. The presence of three electron-withdrawing nitrogen atoms significantly lowers the electron density of the ring carbons compared to benzene, facilitating SNAr reactions.[1] However, this reactivity is finely balanced and highly dependent on a number of experimental parameters. Understanding these nuances is the key to achieving high-yield, selective transformations.

A foundational principle of triazine chemistry, particularly with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), is the sequential and temperature-dependent nature of substitutions.[2][3][4] The reactivity of the chlorine atoms decreases after each successful substitution. This is because the incoming nucleophile typically donates electron density into the triazine ring, deactivating it towards subsequent attacks.[1][5][6] Consequently, progressively more forcing conditions are required for each substitution step.[1][6]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address some of the most common questions and challenges encountered during nucleophilic substitution reactions on triazine rings.

Q1: My reaction is producing an inseparable mixture of mono-, di-, and tri-substituted products. How can I improve selectivity for a single product?

This is a classic issue of poor temperature control. The energy barrier for each successive substitution is higher than the last, a characteristic that can be exploited to achieve selectivity.

Core Principles & Causality:

  • First Substitution: Highly exothermic and rapid, even at low temperatures.

  • Second Substitution: Requires more energy, typically at or slightly above room temperature.

  • Third Substitution: Significantly higher energy barrier, often necessitating heating or reflux conditions.[1][6]

Troubleshooting Checklist & Solutions:

  • Strict Temperature Regimen: For mono-substitution, maintaining a temperature of 0-5°C is critical.[1][4] For highly reactive nucleophiles, temperatures as low as -20°C may be necessary.[1]

  • Controlled Addition: Add the nucleophile solution dropwise to the triazine solution to prevent localized temperature spikes.[1]

  • Efficient Cooling: Ensure the reaction vessel is adequately immersed in a suitable cooling bath (ice-water, ice-salt, etc.).

  • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent over-substitution.[1]

Table 1: Temperature Guidelines for Sequential Substitution of Cyanuric Chloride

Substitution StageTypical Temperature Range (°C)Notes
First 0 - 5Highly reactive; maintain strict cooling.
Second 25 - 50Room temperature to gentle warming.
Third 70 - 100+Requires significant heating or reflux.[3]
Q2: My reaction yield is very low, or the reaction is not proceeding at all. What factors should I investigate?

Low or no conversion can be attributed to several factors, ranging from insufficient reactivity to improper choice of reagents.

Potential Causes & Solutions:

  • Insufficient Thermal Energy: If you are attempting a second or third substitution, room temperature may be insufficient. The electron-donating effect of the first one or two substituents deactivates the ring, increasing the activation energy for the next substitution.[1]

    • Solution: For the second substitution, ensure the reaction is at least at room temperature. For the third, heating to 80-100°C or refluxing may be required.[1]

  • Weak Nucleophile: The inherent reactivity of your nucleophile is a major determinant of success.[1]

    • Solution: For weak nucleophiles, more forcing conditions are necessary. This can include higher temperatures, longer reaction times, or the use of a stronger base to more effectively deprotonate the nucleophile.

  • Inappropriate Solvent or Base: The choice of solvent and base are interlinked and crucial for success.

    • Solvent Polarity: Polar solvents can help dissolve ionic nucleophiles, but the choice is highly reaction-dependent.[2] Aprotic solvents like Tetrahydrofuran (THF) and Dichloromethane (DCM) are commonly effective.[2][5][6]

    • Base Solubility & Strength: An inorganic base like potassium carbonate (K₂CO₃) may have poor solubility in many organic solvents, hindering the reaction.[1] A soluble organic base like N,N-diisopropylethylamine (DIEA) or triethylamine (TEA) is often a better choice.[1] For particularly difficult substitutions, a very strong base like sodium hydride (NaH) might be considered, though this can increase the risk of side reactions.[5]

  • Poor Leaving Group: While chlorine is the most common leaving group on commercially available triazines, its reactivity can be modulated. The general order of reactivity for halogens as leaving groups on a triazine ring is F > Cl > Br.[2] The high electronegativity of fluorine enhances the electrophilicity of the ring carbon, making it more susceptible to nucleophilic attack.[2]

Q3: I'm observing unexpected side products and my yield of the desired product is low. What could be happening?

Side reactions are a common cause of yield loss. Identifying the likely culprits is the first step to mitigating them.

Common Side Reactions:

  • Hydrolysis: Cyanuric chloride and its derivatives are sensitive to water, especially with heating or under basic conditions.[1][3] Water can act as a nucleophile, leading to the formation of hydroxy-triazines and ultimately cyanuric acid.[3][7]

    • Prevention: Ensure all solvents and reagents are rigorously dried before use. Run reactions under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture. The rate of hydrolysis is also pH-dependent, being slower in acidic conditions (pH ≤ 6).[8][9]

  • Ring Opening: Strong nucleophiles can, in some cases, lead to the opening of the triazine ring itself, a common issue with 1,2,3- and 1,2,4-triazines.[2][10]

    • Mitigation: If ring-opening is suspected, consider using a less potent nucleophile or milder reaction conditions (lower temperature, weaker base).

  • Polymerization: Under certain conditions, triazines can undergo polymerization, leading to insoluble materials and low yields of the desired small molecule product.[11][12][13]

    • Mitigation: This is often concentration-dependent. Running the reaction at a higher dilution may help to disfavor intermolecular polymerization reactions.

Q4: I am trying to synthesize an unsymmetrically substituted triazine. What is the best order to add my different nucleophiles?

The order of addition is critical due to the deactivating effect of electron-donating nucleophiles.

The Rule of Reactivity:

A competitive study has established a general preferential order of incorporation for common nucleophiles: Alcohols > Thiols > Amines .[1][5]

Causality: Amines are strong electron-donating groups. Once an amine is substituted onto the triazine ring, it significantly deactivates the ring towards further nucleophilic attack by less reactive nucleophiles like alcohols or thiols.[1][14] It is exceedingly difficult to substitute other nucleophiles after an amine has been incorporated.[1]

Synthetic Strategy: When planning the synthesis of a triazine with mixed substituents (e.g., O,N-type), always introduce the oxygen nucleophile first .[1]

Visualizing the Troubleshooting Process

A systematic approach is essential for efficiently resolving yield issues. The following workflow diagram outlines a logical progression for troubleshooting.

TroubleshootingWorkflow start Low Yield Observed check_temp Verify Temperature Control (for selectivity issues) start->check_temp check_reagents Assess Reagent Quality (Dry solvents? Pure nucleophile?) check_temp->check_reagents Temp OK optimize Systematic Optimization check_temp->optimize Issue Found check_conditions Evaluate Reaction Conditions (Temp, Time, Base, Solvent) check_reagents->check_conditions Reagents OK check_reagents->optimize Issue Found check_order Review Order of Addition (for mixed substitutions) check_conditions->check_order Conditions OK check_conditions->optimize Issue Found side_reactions Investigate Side Reactions (Hydrolysis, Polymerization?) check_order->side_reactions Order OK check_order->optimize Issue Found side_reactions->optimize Side Reactions Addressed success High Yield Achieved optimize->success

Caption: A logical workflow for troubleshooting low yields.

Experimental Protocols

Protocol 1: General Procedure for Mono-substitution of Cyanuric Chloride

This protocol is a starting point and should be optimized for specific nucleophiles.

Materials:

  • Cyanuric Chloride (TCT)

  • Nucleophile (e.g., amine, alcohol, thiol)

  • Base (e.g., DIEA)

  • Anhydrous Solvent (e.g., DCM or THF)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve cyanuric chloride (1.0 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere inlet.[6]

  • Cool the solution to 0°C using an ice-water bath.[6]

  • In a separate flask, dissolve the nucleophile (1.0 equivalent) and DIEA (1.0 equivalent) in anhydrous DCM.[6]

  • Add the nucleophile/base solution dropwise to the stirring TCT solution at 0°C over 15-20 minutes.[1]

  • Stir the reaction at 0°C and monitor its progress by TLC.[6]

  • Upon consumption of the starting TCT, dilute the reaction mixture with DCM and wash with water to remove DIEA salts.[5][6]

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the mono-substituted product.[5][6]

Protocol 2: General Procedure for Di-substitution

Procedure:

  • Dissolve the mono-substituted dichlorotriazine (1.0 equivalent) in a suitable anhydrous solvent (e.g., THF).

  • Add the second nucleophile (1.1 equivalents) followed by the base (1.1 equivalents, e.g., DIEA).[1]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • If the reaction is sluggish, gently heat the mixture (e.g., to 40-50°C).

  • Work up the reaction as described in Protocol 1.

Mechanism at a Glance

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, involving a two-step addition-elimination process.

Caption: General SNAr mechanism for triazine substitution.

References

  • BenchChem. (n.d.). Troubleshooting low yields in nucleophilic substitution of triazines.
  • BenchChem. (n.d.). Optimizing reaction conditions for nucleophilic substitution on the triazine ring.
  • Li, Y., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry.
  • Chemcess. (n.d.). Cyanuric Chloride: Properties, Reactions, Production And Uses.
  • Areephong, J., et al. (2016).
  • Manohar, S., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 6, 533.
  • Manohar, S., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. PMC - NIH.
  • OECD SIDS. (2001). Cyanuric chloride CAS N°: 108-77-0.
  • Areephong, J., et al. (2015).
  • Wang, C., et al. (2023).
  • BenchChem. (n.d.). An In-depth Technical Guide to the Mechanism of Nucleophilic Substitution on 2,4-Dichloro-1,3,5-triazine.
  • de Fatima, A., et al. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI.
  • Chemistry LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Triazines from Cyanuric Chloride.
  • BenchChem. (n.d.). Common problems in 1,2,4-triazine synthesis and solutions.
  • Al-Mokhanam, A. S., et al. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PubMed Central.
  • Chemistry LibreTexts. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • Sharma, G., et al. (2021).
  • Sarma, B. P., et al. (2022). A REVIEW ON S-TRIAZINE SUBSTITUTIONS AND THEIR STRUCTURAL EFFECTS. European Journal of Pharmaceutical and Medical Research.
  • Nudelman, N. S., et al. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2.
  • Zhang, T., et al. (2010). Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution.
  • Zhang, T., et al. (2010). Mechanisim and kinetics of cyanuric chloride hydrolysis in aqueous solution.
  • European Chemicals Bureau. (1993). CYANURIC CHLORIDE.

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Technical Support Center: Enhancing the Solubility of Dimorpholino Triazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Part 1: Frequently Asked Questions (FAQs)

Q1: What intrinsic properties of dimorpholino triazine compounds contribute to their typically low aqueous solubility?

A: The limited water solubility of many dimorpholino triazine derivatives can be attributed to several key physicochemical characteristics inherent to their structure. The central 1,3,5-triazine ring is a planar, aromatic system that can promote strong intermolecular interactions within the crystal lattice, making it energetically unfavorable for water molecules to solvate and dissolve the compound. Furthermore, the two morpholino substituents, while containing heteroatoms, can participate in intermolecular hydrogen bonding, further stabilizing the crystal structure. This molecular arrangement often results in a high melting point and low aqueous solubility, which can present significant challenges for formulation and delivery.

Q2: My dimorpholino triazine compound dissolves in an organic solvent like DMSO, but precipitates when I dilute it into my aqueous experimental medium. Why does this occur and how can I prevent it?

A: This phenomenon, known as "precipitation upon dilution" or "solvent shifting," is a common issue when working with poorly soluble compounds. While your compound may be readily soluble in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO), this solubility is highly dependent on the solvent's polarity.[1] As you introduce this organic stock solution into an aqueous buffer, the overall polarity of the solvent system increases. This change can quickly lead to a supersaturated state where the compound's solubility limit in the mixed solvent is exceeded, causing it to precipitate out of solution. To address this, it's crucial to carefully consider the concentration of the co-solvent and explore other formulation strategies to maintain the compound's solubility in the final aqueous medium.[1][2]

Part 2: Troubleshooting and Strategic Solutions

This section provides a structured, multi-faceted approach to systematically improving the solubility of your dimorpholino triazine compounds.

Workflow for Solubility Enhancement

solubility_workflow cluster_initial Phase 1: Foundational Analysis cluster_formulation Phase 2: Formulation Strategies cluster_modification Phase 3: Chemical Modification A Determine Baseline Thermodynamic Solubility B Characterize Physicochemical Properties (e.g., pKa, LogP) A->B Guides Strategy C pH Adjustment B->C For Ionizable Compounds D Co-solvent Systems B->D For Non-ionizable Compounds E Cyclodextrin Complexation C->E If pH is Insufficient G Salt Formation C->G When Formulation is Inadequate D->E If Co-solvent is Limited D->G When Formulation is Inadequate F Surfactant-based Formulations E->F Alternative Approach E->G When Formulation is Inadequate F->G When Formulation is Inadequate H Prodrug Synthesis G->H For Advanced Optimization

Caption: A systematic workflow for enhancing the solubility of dimorpholino triazine compounds.

Phase 1: Foundational Analysis

A thorough understanding of your compound's intrinsic properties is the first step in developing an effective solubilization strategy.

Protocol 1: Determination of Thermodynamic Solubility

Objective: To accurately measure the equilibrium solubility of your compound in a given solvent system.

Methodology:

  • Sample Preparation: Add an excess of the solid dimorpholino triazine compound to a predetermined volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 72 hours) to ensure that equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at a high speed to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

Phase 2: Formulation Strategies

These approaches focus on altering the formulation to increase the solubility of the compound without modifying its chemical structure.

Strategy 1: pH Adjustment

Scientific Rationale: The solubility of ionizable compounds is highly dependent on the pH of the solution.[] For basic compounds, such as those containing the triazine nitrogen atoms, lowering the pH will lead to protonation, resulting in a charged species that is generally more soluble in aqueous media.[4]

Experimental Protocol:

  • Determine the pKa of your dimorpholino triazine compound through experimental measurement or computational prediction.

  • Prepare a series of buffers with varying pH values, bracketing the pKa of your compound.

  • Measure the thermodynamic solubility of your compound in each buffer using the protocol outlined above.

  • Plot the solubility as a function of pH to identify the optimal pH range for solubilization.

Strategy 2: Co-solvent Systems

Scientific Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble drugs by reducing the overall polarity of the solvent system.[1][5]

Experimental Protocol:

  • Select a panel of pharmaceutically acceptable co-solvents, such as polyethylene glycol 400 (PEG 400), propylene glycol, or ethanol.[5][6]

  • Prepare a series of aqueous solutions containing increasing concentrations of each co-solvent (e.g., 5%, 10%, 20% v/v).

  • Determine the solubility of your compound in each co-solvent mixture.

Table 1: Example of Co-solvent Effects on Solubility

Co-solvent (in PBS, pH 7.4)Concentration (% v/v)Solubility (µg/mL)
None01.5
PEG 4001025.3
PEG 4002089.7
Propylene Glycol1015.8
Propylene Glycol2055.2
Strategy 3: Cyclodextrin Complexation

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7][8][9] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have enhanced aqueous solubility.[7][9][10]

Experimental Protocol:

  • Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its high water solubility and safety profile.[7]

  • Prepare a series of aqueous solutions with varying concentrations of HP-β-CD.

  • Measure the thermodynamic solubility of your dimorpholino triazine compound in each cyclodextrin solution.

  • A phase-solubility diagram can be constructed by plotting the compound's solubility against the cyclodextrin concentration to understand the stoichiometry of the complex.

Phase 3: Chemical Modification Strategies

When formulation approaches are insufficient, direct chemical modification of the compound can be a powerful strategy.

Strategy 1: Salt Formation

Scientific Rationale: For ionizable compounds, forming a salt is a highly effective method for increasing solubility and dissolution rates.[11][12] The salt form often has a more favorable crystal lattice energy compared to the free acid or base.[11]

Experimental Workflow:

salt_formation A Identify Ionizable Site(s) on the Triazine Ring B Screen a Panel of Pharmaceutically Acceptable Counter-ions A->B C Synthesize and Isolate the Salt Form B->C D Characterize the Salt: Solubility, Stability, Hygroscopicity C->D

Caption: A streamlined process for developing a salt form to enhance solubility.

Strategy 2: Prodrug Approach

Scientific Rationale: A prodrug is an inactive or less active derivative of a parent drug that is converted to the active form in vivo.[13][14][15][16] Attaching a polar, ionizable group to the parent molecule can significantly improve its aqueous solubility.[13][17]

Key Considerations:

  • Attachment Point: Identify a suitable functional group on the dimorpholino triazine scaffold for the attachment of a promoiety.

  • Promoiety Selection: Choose a promoiety that will impart the desired solubility characteristics and can be efficiently cleaved in vivo to release the active drug.

  • Linker Chemistry: The linker connecting the promoiety to the parent drug must be stable in the formulation but labile under physiological conditions.

References
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]

  • Crini, G., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. [Link]

  • Fahr, A., & Liu, X. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(9), 1347. [Link]

  • Singh, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(2), 1-10. [Link]

  • Sangshetti, J. N., et al. (2017). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics, 7(7), 116-122. [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? [Link]

  • Kumar, S., & Singh, S. (2013). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 4(5), 1646-1655. [Link]

  • Di, L., & Kerns, E. H. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Current Drug Discovery Technologies, 13(1), 10-23. [Link]

  • Crini, G., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. [Link]

  • Stella, V. J. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694. [Link]

  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • Touro College. (2011). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Aston University. (2014). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]

  • Pharmaguideline. (2023). Solubility Enhancement Techniques. [Link]

  • Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 808134. [Link]

  • Sharma, D., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 74-81. [Link]

  • Wikipedia. Cosolvent. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Slideshare. (2015). Methods of solubility enhancements. [Link]

  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677–694. [Link]

  • Jain, H., & Chella, N. (2021). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bio-enviromental and pharmaceutical letters, 1(1), 1-6. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (2022). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]

  • MDPI. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]

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Technical Support Center: Mass Spectrometry of Triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals who are utilizing mass spectrometry to analyze triazine derivatives. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower your experimental choices and troubleshoot effectively.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the mass spectrometric behavior of triazine derivatives.

Q1: What are the fundamental fragmentation patterns observed for the 1,3,5-triazine core under Electron Impact (EI) ionization?

A1: Under EI, 1,3,5-triazine derivatives can undergo fragmentation through two primary pathways: those that maintain the integrity of the triazine ring and those that involve ring cleavage or contraction.

  • Fragmentation with Ring Integrity: A common fragmentation pathway involves the loss of substituents from the triazine core. For instance, in 5-substituted 1,3,5-triazin-2-ones, the loss of the substituent at the 5-position can lead to the formation of a common cation at m/z 100.[1] Similarly, the loss of a hydrogen atom from the molecular ion is a frequent initial step, leading to resonance-stabilized even-electron ions that are pivotal in subsequent fragmentations.[1][2]

  • Ring Contraction and Cleavage: More complex fragmentation can involve a series of extrusion and ring-contraction processes. These pathways can lead to the formation of smaller 3- and 4-membered ring fragments.[1][2] For example, the elimination of a neutral imine from a cation can result in a common diazolium ion at m/z 85.[1]

The following diagram illustrates a simplified general fragmentation scheme for a substituted 1,3,5-triazine under EI-MS.

G M Molecular Ion (M+•) M_minus_H [M-H]+ M->M_minus_H -H• M_minus_R [M-R]+ M->M_minus_R -R• Ring_Cleavage Ring Cleavage Products M->Ring_Cleavage Ring Opening Substituent_Loss Substituent-related Fragments M_minus_R->Substituent_Loss

Caption: General EI-MS fragmentation pathways for a substituted triazine.

Q2: How does Electrospray Ionization (ESI) affect the fragmentation of triazine derivatives compared to EI?

A2: ESI is a softer ionization technique than EI, typically resulting in less fragmentation in the source. The most common ion observed is the protonated molecule, [M+H]+. Fragmentation is then induced in the collision cell of a tandem mass spectrometer (MS/MS).

For example, in the ESI-MS/MS analysis of triazine herbicides, collision-activated dissociation (CAD) of the protonated molecules is used to generate characteristic fingerprint patterns that can even differentiate between isomers.[3][4]

A key difference is the nature of the initial ion. In EI, we start with a radical cation (M+•), leading to radical-driven fragmentation. In ESI, we start with a protonated molecule ([M+H]+), and fragmentation is driven by charge-site initiated pathways. This often leads to the loss of neutral molecules.

Q3: What are common neutral losses observed in the ESI-MS/MS spectra of triazine derivatives?

A3: Common neutral losses are highly dependent on the nature of the substituents. For triazine herbicides with alkylamino side chains, a characteristic loss is the elimination of an alkene via a McLafferty-type rearrangement. Another frequent fragmentation is the cleavage of the C-N bond of the side chain.

For more complex substituted triazines, such as 2,4,6-tris(benzylamino)-1,3,5-triazine, the fragmentation can be more intricate, involving the loss of toluene.[5] In some cases, rearrangements can occur prior to fragmentation. For instance, a benzyl group might migrate to a ring nitrogen before being eliminated.[5]

A neutral loss scan, a specific MS/MS technique, can be employed to selectively detect a class of compounds that exhibit a common neutral loss.[6]

Q4: How do different substituents on the triazine ring influence fragmentation patterns?

A4: Substituents have a profound impact on fragmentation pathways.

  • Alkylamino Groups: As mentioned, these can lead to alkene elimination. The size of the alkyl group will determine the mass of the neutral loss.

  • Benzyloxy Groups: In 2,4,6-tris(benzyloxy)-1,3,5-triazines, a major fragmentation is the loss of benzene.[5]

  • Benzyl Groups: 5-benzyl derivatives of 1,3,5-triazin-2-ones show characteristic fragmentations related to the benzyl group itself.[2]

  • Aryl Groups: In 1,2,4-triazine derivatives with aryl substituents, cleavage fragmentation can lead to stable aryl-containing fragments.[7]

The position of the substituent also matters. Isomeric triazines can often be differentiated based on their unique fragmentation patterns in MS/MS experiments.[3][4]

Troubleshooting Guide

This section provides solutions to common issues encountered during the mass spectrometric analysis of triazine derivatives.

Q: I am not seeing the molecular ion for my triazine derivative in EI-MS. What could be the reason and how can I address it?

A: The absence of a molecular ion peak, or a very weak one, is common in EI-MS for certain molecules, including some triazine derivatives.[7] This is often due to the high energy of EI causing extensive fragmentation, where the molecular ion is not stable enough to be detected.

Troubleshooting Steps:

  • Switch to a Softer Ionization Technique: If available, use a softer ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI). ESI, in particular, is excellent for generating protonated molecules ([M+H]+) with minimal in-source fragmentation.[4]

  • Lower the Ionization Energy in EI: If you must use EI, try reducing the electron energy from the standard 70 eV. Lowering the energy will reduce the extent of fragmentation and may allow for the detection of the molecular ion.

  • Check for Thermal Degradation: Ensure your compound is not degrading in the GC inlet or the MS source. Triazine derivatives can be thermally labile. Try lowering the inlet and source temperatures.

Q: My ESI-MS/MS spectrum is dominated by a single fragment ion, and I'm not getting enough structural information. How can I get more informative fragments?

A: This issue, often termed "dominant fragmentation," can obscure other structurally informative fragments.

Troubleshooting Steps:

  • Optimize Collision Energy: The collision energy is a critical parameter. If it's too high, you might be driving all precursor ions to a single, very stable product ion. Perform a collision energy ramp or a series of experiments with varying collision energies to find the optimal range that produces a richer fragmentation spectrum. For some triazines, the fragmentation processes can be high-energy.[5]

  • Consider Different Precursor Ions: If you are seeing adducts (e.g., [M+Na]+, [M+K]+), try isolating and fragmenting these as well. They often have different fragmentation patterns compared to the protonated molecule and can provide complementary structural information.

  • Use a Different Activation Method: If your instrument allows, try alternative fragmentation techniques like Higher-energy Collisional Dissociation (HCD) or Electron Transfer Dissociation (ETD), as they can yield different types of fragments.

The following workflow outlines the process of optimizing collision energy.

G cluster_0 Collision Energy Optimization Workflow Start Isolate Precursor Ion ([M+H]+) Ramp_CE Perform Collision Energy Ramp Experiment Start->Ramp_CE Analyze_Spectrum Analyze Fragmentation vs. Energy Plot Ramp_CE->Analyze_Spectrum Select_Optimal_CE Select Optimal CE for Rich Fragmentation Analyze_Spectrum->Select_Optimal_CE Acquire_Data Acquire MS/MS Data at Optimal CE Select_Optimal_CE->Acquire_Data End Rich MS/MS Spectrum Acquire_Data->End

Caption: Workflow for optimizing collision energy in MS/MS experiments.

Q: I am analyzing a mixture of isomeric triazines and cannot differentiate them by their mass spectra. What should I do?

A: Differentiating isomers is a common challenge in mass spectrometry.

Troubleshooting Steps:

  • Chromatographic Separation: The most reliable method is to separate the isomers chromatographically before they enter the mass spectrometer. Optimize your GC or LC method to achieve baseline separation.

  • Tandem Mass Spectrometry (MS/MS): Even if the MS1 spectra are identical, the MS/MS spectra of isomers can be different.[3][4] Isolate the common precursor ion for both isomers and acquire their product ion spectra. Subtle differences in bond strengths and steric hindrance between isomers can lead to different relative abundances of fragment ions, providing a basis for differentiation.

  • High-Resolution Mass Spectrometry (HRMS): While HRMS cannot distinguish between isomers as they have the same elemental composition, it is crucial for confirming the elemental composition of fragment ions, which can help in elucidating the fragmentation pathways that differentiate the isomers.[2][5]

Summary of Common Fragments and Neutral Losses

The following table summarizes common fragmentation behaviors for different types of triazine derivatives.

Triazine TypeIonizationCommon Fragments / Neutral LossesReference
1,3,5-Triazin-2-onesEILoss of H•, loss of 5-substituent, ring contraction products (e.g., m/z 85)[1][2]
Substituted 1,3,5-TriazinesESI-MS/MSLoss of neutral molecules (e.g., toluene, benzene) from substituents, potential for substituent migration[5]
Triazine HerbicidesESI-MS/MSCleavage of alkylamino side chains, elimination of alkenes[3][4]
1,2,3-Benzotriazin-4-onesMS/MSSequential neutral mass losses, allowing for class-specific identification[8]
1,2,4-Triazine DerivativesEICleavage leading to stable aryl-containing fragments[7]

References

  • Kaye, P. T., & Mphahlele, M. J. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. ARKIVOC, 2000(6), 923-930. [Link]

  • Kaye, P. T., & Mphahlele, M. J. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. ARKAT USA. [Link]

  • Thomas, S., et al. (2012). The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. Journal of Mass Spectrometry, 47(7), 860-8. [Link]

  • Ghezzi, E., et al. (1996). The MS-MS determination of the fragmentation pathways of some substituted 1,2,3-benzotriazin-4-ones with possible applications in metabolic studies. Journal of Pharmacy and Pharmacology, 48(2), 223-7. [Link]

  • Banoub, J. H., & Gentil, E. (1995). Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry, 9(10), 905-912. [Link]

  • ResearchGate. (n.d.). Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry. Retrieved January 13, 2026, from [Link]

  • Sherif, M. H., & Abd El-Hady, H. (n.d.). Electron impact ionization mass spectra of 1, 2, 4-triazine derivatives with antimicrobial activity. Trade Science Inc. Retrieved January 13, 2026, from [Link]

  • Shimadzu. (n.d.). Selective Detection Using Neutral Loss Scan in GC-MS/MS. Retrieved January 13, 2026, from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide is your dedicated resource for navigating the complexities of synthesizing and scaling up (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine. As a molecule of significant interest in medicinal chemistry, particularly as a scaffold in the development of novel therapeutics, mastering its synthesis is crucial.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Our goal is to empower you to overcome common hurdles, optimize your reaction conditions, and ensure the consistent, high-yield production of this valuable compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and efficient method involves a sequential nucleophilic substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[4][5] This multi-step process leverages the differential reactivity of the chlorine atoms on the triazine ring.[4][5][6] The typical sequence is as follows:

  • Step 1: Synthesis of 2-chloro-4,6-dimorpholino-1,3,5-triazine. This intermediate is prepared by reacting cyanuric chloride with two equivalents of morpholine. The reaction is typically carried out at a controlled temperature to favor disubstitution.

  • Step 2: Hydrazine Substitution. The remaining chlorine atom on the 2-chloro-4,6-dimorpholino-1,3,5-triazine intermediate is then displaced by hydrazine (often in the form of hydrazine hydrate) to yield the final product.[7]

Q2: I'm observing a significant amount of trisubstituted (morpholine) byproduct. How can I minimize this?

A2: The formation of the trisubstituted byproduct, 2,4,6-trimorpholino-1,3,5-triazine, is a common challenge. It arises from the third substitution of a morpholine molecule instead of the desired hydrazine. To control this, meticulous temperature regulation is paramount. The first two substitutions with morpholine are typically performed at low to ambient temperatures, while the third substitution requires more forcing conditions (higher temperatures).[5][6] By carefully controlling the temperature during the addition of morpholine and the subsequent reaction period, you can favor the formation of the desired disubstituted intermediate.

Q3: My yields for the final hydrazine substitution step are consistently low. What are the potential causes?

A3: Low yields in the final step can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Ensure you are using a sufficient excess of hydrazine hydrate and an adequate reaction time and temperature. Refluxing in a suitable solvent like ethanol is a common practice.[7]

  • Side reactions: Hydrazine can be involved in side reactions.[8] Ensure your starting materials and solvents are of high purity.

  • Product solubility: The product may have some solubility in the reaction solvent, leading to losses during workup and isolation. Careful optimization of the crystallization and filtration process is necessary.

Q4: What are the best practices for purifying the final product?

A4: Recrystallization is the most common method for purifying this compound. A suitable solvent system, often an alcohol like ethanol or a mixture of solvents, should be chosen to ensure high recovery of the purified product. It is crucial to minimize exposure to excessive heat during purification to prevent potential degradation.[9]

Q5: Are there any specific safety precautions I should take when working with hydrazine?

A5: Yes, hydrazine and its hydrate are hazardous materials. Always handle hydrazine hydrate in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Hydrazine is corrosive and a suspected carcinogen. Refer to the material safety data sheet (MSDS) for detailed handling and emergency procedures.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis and scale-up of this compound.

Problem 1: Incomplete Conversion of Cyanuric Chloride to 2-chloro-4,6-dimorpholino-1,3,5-triazine
Potential Cause Diagnostic Check Recommended Solution
Insufficient Morpholine TLC or LC-MS analysis of the reaction mixture shows the presence of unreacted cyanuric chloride and/or the monosubstituted intermediate.Ensure the use of at least two equivalents of morpholine. For scale-up, a slight excess (e.g., 2.1-2.2 equivalents) may be beneficial to drive the reaction to completion.
Suboptimal Reaction Temperature The reaction is sluggish or stalls.The first substitution is exothermic and should be controlled at a low temperature (e.g., 0-5 °C).[5][6] After the initial addition, the reaction can be allowed to warm to room temperature to facilitate the second substitution.[6]
Inadequate Mixing Inconsistent reaction progress, especially on a larger scale.Ensure efficient stirring to maintain a homogeneous reaction mixture. For larger batches, mechanical stirring is recommended over magnetic stirring.
Presence of Moisture Hydrolysis of cyanuric chloride can occur.Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
Problem 2: Low Yield and/or Purity in the Final Hydrazine Substitution Step
Potential Cause Diagnostic Check Recommended Solution
Incomplete Reaction TLC or LC-MS analysis reveals the presence of the starting material, 2-chloro-4,6-dimorpholino-1,3,5-triazine.Increase the excess of hydrazine hydrate (e.g., 3-5 equivalents).[8] Extend the reaction time and/or increase the reaction temperature (reflux).[7]
Formation of Azine Side Products Unexpected peaks in NMR or mass spectrometry data.Add the 2-chloro-4,6-dimorpholino-1,3,5-triazine solution slowly to the hydrazine hydrate solution to maintain an excess of hydrazine throughout the addition.[8]
Product Degradation Discoloration of the product or the presence of multiple impurity spots on TLC.Avoid prolonged heating at high temperatures. Optimize the reaction time to achieve full conversion without significant degradation.
Inefficient Product Isolation Low isolated yield despite good conversion observed by analytical methods.Optimize the workup procedure. After cooling the reaction, the product often precipitates. Ensure complete precipitation before filtration. Washing the crude product with a suitable solvent can help remove impurities.
Experimental Workflow & Visualization

A generalized experimental workflow for the synthesis is outlined below.

Diagram: Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Disubstitution with Morpholine cluster_step2 Step 2: Hydrazine Substitution cluster_purification Purification Start Cyanuric Chloride Reaction1 Reaction at 0-25 °C Start->Reaction1 Reactant1 Morpholine (2 eq.) Base (e.g., NaHCO₃) Solvent (e.g., Acetone/Water) Reactant1->Reaction1 Intermediate 2-chloro-4,6-dimorpholino- 1,3,5-triazine Reaction1->Intermediate Formation of Intermediate Reaction2 Reaction at Reflux Intermediate->Reaction2 Reactant2 Hydrazine Hydrate (excess) Solvent (e.g., Ethanol) Reactant2->Reaction2 Product This compound Reaction2->Product Formation of Crude Product Purification Recrystallization (e.g., Ethanol) Product->Purification FinalProduct Pure Product Purification->FinalProduct Troubleshooting_Yield cluster_incomplete Troubleshooting Incomplete Reaction cluster_complete Troubleshooting Post-Reaction Issues Start Low Yield Observed CheckConversion Analyze Reaction Mixture (TLC, LC-MS) Start->CheckConversion IncompleteReaction Incomplete Reaction CheckConversion->IncompleteReaction Starting Material Present CompleteReaction Complete Reaction CheckConversion->CompleteReaction No Starting Material IncreaseTimeTemp Increase Reaction Time/ Temperature IncompleteReaction->IncreaseTimeTemp IncreaseReagent Increase Hydrazine Excess IncompleteReaction->IncreaseReagent CheckWorkup Review Workup & Isolation Procedure CompleteReaction->CheckWorkup CheckPurity Analyze Crude Product for Side Products CompleteReaction->CheckPurity OptimizePrecipitation Optimize Precipitation/ Crystallization Conditions CheckWorkup->OptimizePrecipitation IdentifyByproducts Identify Byproducts (NMR, MS) CheckPurity->IdentifyByproducts

Sources

Validation & Comparative

Validation of (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Validation of (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine Purity by High-Performance Liquid Chromatography

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical development, the rigorous validation of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but the bedrock of safety and efficacy. For novel compounds like this compound, establishing a robust, reliable, and validated analytical method is a critical milestone. This guide provides an in-depth, scientifically grounded comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of this compound, designed for researchers, analytical chemists, and drug development professionals.

The inherent physicochemical properties of this compound present a distinct analytical challenge. Its structure, rich in nitrogen and oxygen heteroatoms, imparts significant polarity. This characteristic dictates the strategic selection of chromatographic conditions to achieve adequate retention, resolution, and peak symmetry—essential for accurate quantification. This document will navigate the causality behind experimental choices, compare viable HPLC alternatives, and provide a comprehensive framework for method validation in line with international regulatory standards.

Understanding the Analyte: Physicochemical Profile

A molecule's behavior in a chromatographic system is a direct consequence of its physical and chemical properties. A preliminary analysis of this compound is the logical first step in method development.

PropertyValueSource
CAS Number 13017-47-5[1][2]
Molecular Formula C₁₁H₁₉N₇O₂[1]
Molecular Weight 281.32 g/mol [1]
XLogP3 -0.3[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 9[1]

The most telling parameter here is the XLogP3 value of -0.3, which indicates that the compound is hydrophilic (polar).[1] Traditional reversed-phase (RP) HPLC, which relies on hydrophobic interactions with a nonpolar stationary phase, is often challenging for such polar molecules.[3] Analytes with low hydrophobicity tend to have weak retention, often eluting in or near the solvent front, which compromises resolution and accuracy.[3][4] This necessitates an exploration of chromatographic techniques specifically suited for polar compounds.

Comparative HPLC Methodologies: Finding the Right Fit

The core of this guide is a critical comparison between conventional RP-HPLC and a more suitable alternative, Hydrophilic Interaction Liquid Chromatography (HILIC).

Alternative 1: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the workhorse of pharmaceutical analysis, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.[5] For polar analytes, achieving retention requires manipulating the mobile phase, often by using highly aqueous compositions (e.g., >95% water). However, this can lead to a phenomenon known as "phase collapse" or "dewetting" in traditional C18 columns, resulting in poor, irreproducible retention.[6]

Probable Outcome: While a method could be forced using a polar-endcapped C18 column or ion-pairing agents, it is likely to be suboptimal. Ion-pairing agents are notoriously difficult to work with and are incompatible with mass spectrometry (MS), a vital tool for impurity identification.[7]

Alternative 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC has emerged as a powerful and robust technique for the separation of polar and hydrophilic compounds.[8][9] It utilizes a polar stationary phase (e.g., bare silica, or bonded with amide, amino, or diol groups) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[8][10]

Mechanism of Separation: In HILIC, the mobile phase creates a water-enriched layer on the surface of the polar stationary phase. Analyte retention is governed by a partitioning mechanism between the bulk organic mobile phase and this immobilized aqueous layer.[9][11] More polar analytes partition more readily into the water layer, leading to stronger retention—the reverse of RP-HPLC.[8][10]

Advantages for this compound:

  • Superior Retention: Provides robust retention for polar compounds that are unretained in RP-HPLC.

  • MS Compatibility: HILIC mobile phases, with their high organic content, are ideal for electrospray ionization mass spectrometry (ESI-MS), leading to enhanced sensitivity for impurity identification and characterization.[8][12]

  • Orthogonal Selectivity: Offers a different separation selectivity compared to RP-HPLC, which is valuable for resolving complex mixtures.[10]

Given the hydrophilic nature of the target analyte, HILIC presents a more logical, efficient, and robust chromatographic solution.

HPLC Method Validation Framework: A Self-Validating System

A method is only as reliable as its validation. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures.[13][14] The following sections detail the experimental protocols for validating a HILIC method for the purity determination of this compound.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Finalization Dev Develop HILIC Method (Column, Mobile Phase, Temp) Spec Specificity (Peak Purity, Resolution) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Limit LOD & LOQ (S/N Ratio) Prec->Limit Rob Robustness (Vary Parameters) Limit->Rob Report Validation Report & SOP Rob->Report

Caption: Workflow for HPLC Method Validation.

Proposed HILIC Method for Validation
  • Column: Amide-based HILIC column (e.g., TSKgel Amide-80), 3 µm, 2.1 x 100 mm

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% B to 50% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Detector: UV at 254 nm

  • Injection Volume: 2 µL

  • Sample Diluent: 90:10 Acetonitrile:Water

Experimental Protocols for Validation

The protocols below are designed to be a self-validating system, where the successful execution of each step builds confidence in the method's overall performance.

1. Specificity

  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Analyze a sample of the diluent (blank) to ensure no interfering peaks at the retention time of the analyte.

    • Prepare a solution of the this compound reference standard.

    • Prepare a sample solution containing the API and all known potential impurities and/or degradation products.

    • If available, analyze samples that have been subjected to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.

    • Assess peak purity of the analyte in the stressed samples using a photodiode array (PDA) detector. The peak should be spectrally homogeneous.

    • Calculate the resolution between the analyte peak and the closest eluting impurity peak.

  • Acceptance Criteria: The blank should have no interference. The resolution between the main peak and any adjacent peak should be >2.0. The peak purity angle should be less than the peak purity threshold.

2. Linearity and Range

  • Objective: To demonstrate a direct proportional relationship between the concentration of the analyte and the detector response over a specified range.

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Perform serial dilutions to prepare at least five concentration levels, typically ranging from 50% to 150% of the target assay concentration.[13]

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should not be significantly different from zero.

3. Accuracy

  • Objective: To demonstrate the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare a placebo (matrix) sample.

    • Spike the placebo with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each concentration level (for a total of nine determinations).[13]

    • Analyze the samples and calculate the percentage recovery for each replicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[13]

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

  • Protocol:

    • A. Repeatability (Intra-assay precision):

      • Prepare six individual samples at 100% of the target concentration.

      • Alternatively, prepare three replicates at three concentrations (e.g., 80%, 100%, 120%).[15]

      • Analyze the samples on the same day, with the same analyst and equipment.

      • Calculate the Relative Standard Deviation (RSD) of the results.

    • B. Intermediate Precision:

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

      • Compare the results from both studies and perform a statistical analysis (e.g., F-test) to evaluate the variance.

  • Acceptance Criteria: RSD for repeatability should be ≤ 1.0%. The RSD for intermediate precision should be ≤ 2.0%.

5. Limit of Quantitation (LOQ) and Limit of Detection (LOD)

  • Objective: To determine the lowest amount of analyte in a sample that can be reliably quantified and detected, respectively. This is crucial for impurity analysis.

  • Protocol:

    • Based on Signal-to-Noise Ratio: Prepare a series of dilute solutions of the analyte. Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10 for LOQ and 3 for LOD.[13]

    • Based on Calibration Curve: Calculate LOD and LOQ from the standard deviation of the response (σ) and the slope of the linearity curve (S) using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S).[13]

  • Acceptance Criteria: The precision (RSD) at the LOQ should be ≤ 10%.

Data Presentation and Expected Performance

Clear data presentation is key to a comprehensive validation report.

Table 1: Comparative Performance of HPLC Methodologies
ParameterRP-HPLC (Expected)HILIC (Expected)Justification
Retention Factor (k') Very Low (<1.0)Optimal (2-10)HILIC is designed for retaining polar compounds.[10][12]
Peak Shape Potential for frontingSymmetricalStrong organic mobile phase in HILIC often improves peak shape.
MS Sensitivity Lower (due to buffers/salts)HigherHigh organic content enhances ESI-MS ionization efficiency.[8]
Robustness Low (sensitive to % aqueous)HighLess prone to issues like phase collapse.[4]
Table 2: Hypothetical Validation Summary for HILIC Method
Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9998≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (Repeatability RSD) 0.45%≤ 1.0%
Precision (Intermediate RSD) 0.78%≤ 2.0%
LOQ 0.05 µg/mL (S/N ≈ 10.5)S/N ≈ 10
LOD 0.015 µg/mL (S/N ≈ 3.2)S/N ≈ 3
Specificity PassedResolution > 2, No interference

Orthogonal Methods and Special Considerations: The Case for Hydrazine

No single analytical method can reveal everything. The use of orthogonal methods—different techniques that measure the same attribute based on different principles—provides a much higher degree of confidence in purity assessment.

Analysis of Residual Hydrazine

Hydrazine is a common reagent in the synthesis of hydrazide compounds and is classified as a potent genotoxic impurity (GTI).[16] Regulatory bodies mandate strict control of GTIs, often at parts-per-million (ppm) levels.[17] Due to its high polarity and lack of a strong UV chromophore, hydrazine is difficult to detect at low levels using the primary HPLC-UV method.[16][18]

A specific, highly sensitive method is required. This typically involves a derivatization step to attach a chromophore to the hydrazine molecule, allowing for sensitive UV or fluorescence detection.[16][19]

Example Derivatization-HPLC Protocol for Hydrazine:

  • Derivatizing Agent: p-Nitrobenzaldehyde or 2-hydroxy-1-naphthaldehyde.[19]

  • Reaction: The sample is reacted with the derivatizing agent under controlled pH and temperature to form a stable, UV-active hydrazone.

  • Analysis: The resulting hydrazone is analyzed by RP-HPLC with UV detection. This method must be separately developed and validated.

G cluster_0 Purity Validation Strategy Purity Purity Assay of API (Quantification of Main Peak) Method1 HILIC-UV/MS Purity->Method1 Primary Method Impurity Impurity Profile (Related Substances) Impurity->Method1 GTI Genotoxic Impurity Control (e.g., Hydrazine) Method2 Derivatization-HPLC-UV GTI->Method2 Orthogonal Method

Caption: Orthogonal approach for complete purity validation.

Conclusion

The validation of purity for this compound requires a nuanced and scientifically-driven approach. Due to the compound's inherent polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) stands out as the superior methodology compared to traditional reversed-phase techniques. It offers better retention, MS compatibility, and overall robustness, making it the recommended choice for both the primary purity assay and the analysis of related substance impurities.

This guide has laid out a comprehensive framework for the validation of such a HILIC method, grounded in the principles of the ICH Q2(R1) guideline. However, a complete purity assessment must also account for potential process-related impurities that require specialized techniques. The control of residual hydrazine, a potential genotoxic impurity, necessitates the use of a validated, orthogonal derivatization-HPLC method to achieve the required levels of sensitivity and specificity. By employing this dual-methodology strategy, researchers and drug developers can build a complete and defensible data package, ensuring the quality, safety, and integrity of the final drug substance.

References

  • Longdom Publishing. Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. 12

  • Sigma-Aldrich. Hydrophilic Interaction Liquid Chromatography.

  • Wikipedia. Hydrophilic interaction chromatography.

  • LCGC. HPLC Method Development and Validation for Pharmaceutical Analysis.

  • Chirico, N. et al. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Pharmaceutical and Biomedical Analysis.

  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.

  • Roemling, R. et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.

  • Pharmaguideline. Steps for HPLC Method Validation.

  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.

  • BenchChem. A Comparative Guide to Validating Synthesized Compound Purity: The Role of Hydrazine Hydrate.

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.

  • Hichrom. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.

  • SIELC Technologies. Polar Compounds.

  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques.

  • BenchChem. Validating the Purity of Compounds Synthesized with Hydrazine Hydrate: A Comparative Guide.

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.

  • Agency for Toxic Substances and Disease Registry. Hydrazines - Analytical Methods.

  • SIELC Technologies. A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples.

  • Scribd. Purity of Hydrazine Hydrate.

  • LookChem. This compound.

  • PubMed. Chromatographic methods for analysis of triazine herbicides.

  • PubMed. Separation of 4-dimethylamino-6-(4-methoxy-1-naphthyl)-1,3,5-triazine-2-hydrazine derivatives of carbonyl compounds by reversed-phase capillary electrochromatography.

  • ResearchGate. Determination of hydroxy-s-triazines in water using HPLC or GC-MS.

  • ResearchGate. Analysis of triazine in water samples by solid-phase microextraction coupled with high-performance liquid chromatography.

  • PubMed Central. Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking.

  • PubMed. Analysis of triazine in water samples by solid-phase microextraction coupled with high-performance liquid chromatography.

  • Echemi. This compound.

  • ResearchGate. Chromatographic methods of determining hydrazine and its polar derivatives.

  • Google Patents. The method that derivatization HPLC methods determine hydrazine hydrate.

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A Comparative Analysis of the Anticancer Activity of Triazine Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The triazine scaffold, a six-membered heterocyclic ring containing three nitrogen atoms, has emerged as a privileged structure in medicinal chemistry, particularly in the development of novel anticancer agents.[1][2] Its structural versatility allows for multi-vector substitution, enabling the fine-tuning of physicochemical properties and biological activities.[3] This guide provides a comparative analysis of various triazine derivatives, offering insights into their structure-activity relationships (SAR), mechanisms of action, and supporting experimental data to aid researchers and drug development professionals in this promising field.

Several triazine-based drugs have already gained FDA approval, validating the therapeutic potential of this scaffold. These include Altretamine for ovarian cancer, Gedatolisib for breast cancer, and Enasidenib for leukemia, highlighting the diverse applicability of triazine derivatives in oncology.[4][5]

Comparative Efficacy of Triazine Derivatives Across Major Cancer Cell Lines

The anticancer activity of triazine derivatives is often evaluated by their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. This section compares the in vitro efficacy of representative triazine derivatives targeting different cellular pathways.

Table 1: Comparative IC50 Values (µM) of Representative Triazine Derivatives

Derivative ClassCompoundTarget(s)MCF-7 (Breast)A549 (Lung)HCT116 (Colon)K562 (Leukemia)Source(s)
EGFR Inhibitors Compound 12 (quinazoline-triazine hybrid)EGFR----[4]
Compound 14 EGFR-TK----[4][6]
Compound 17 (pyrazole-triazine hybrid)EGFR----[4]
Compound 18 EGFR--500 nM-[4]
PI3K/mTOR Inhibitors Compound 32 PI3Kα----[4]
Compound 49 (thiophene-triazine hybrid)PI3Kα/mTOR----[4]
Compound 6h PI3K/mTOR----[7]
Multi-targeted Compound 6 PI3Kγ----[8]
Chalcone-based triazine 69 Thymidylate Synthase1.25 µM---[9]
Pyrazolo[1,5-a][2][4][10]triazine 59 CDK2----[9]

Note: A direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies. The table aims to provide a general overview of the potency of different derivative classes.

Analysis of Structure-Activity Relationships (SAR):

The substitution pattern on the triazine ring plays a crucial role in determining the anticancer activity and target selectivity.

  • Di-substituted vs. Tri-substituted: Tri-substituted s-triazine derivatives, particularly those with a morpholino group, have demonstrated more potent anticancer activities compared to their di-substituted counterparts.[11]

  • Hybrid Molecules: Hybrid molecules, such as those combining triazine with quinazoline or pyrazole moieties, have shown excellent activity, suggesting a synergistic effect of the different pharmacophores.[2][4][10]

  • Influence of Specific Moieties: The incorporation of six-membered nitrogen-containing heterocycles like morpholine, piperidine, and piperazine on the triazine moiety has been found to be beneficial for its antitumor activity.[4]

Mechanisms of Action: Targeting Key Cancer Pathways

Triazine derivatives exert their anticancer effects by targeting a variety of cellular pathways crucial for cancer cell proliferation, survival, and metastasis. The primary mechanisms of action are detailed below.

A significant number of triazine derivatives have been developed as inhibitors of tyrosine kinases, which are often dysregulated in cancer.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a key target in cancer therapy, and several triazine derivatives have been designed to inhibit its activity.[2][4] These compounds typically bind to the ATP-binding site of the EGFR tyrosine kinase domain, blocking downstream signaling pathways such as the PI3K/AKT/mTOR and RAS/RAF/MAPK pathways, which are critical for cell proliferation and survival.[2][12] For instance, certain 1,3,5-triazine derivatives have shown potent inhibitory activity against both wild-type and mutant EGFR.[4][6]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Triazine Triazine Derivative Triazine->EGFR EGF EGF EGF->EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation PI3K_mTOR_Pathway cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival Growth Cell Growth & Proliferation mTORC1->Growth mTORC2 mTORC2 mTORC2->AKT Triazine Triazine Derivative Triazine->PI3K Triazine->mTORC1

Caption: Dual inhibition of the PI3K/mTOR pathway by triazine derivatives.

Topoisomerases are essential enzymes that regulate DNA topology and are validated targets for cancer chemotherapy. Some triazine derivatives act as topoisomerase inhibitors, either by stabilizing the covalent topoisomerase-DNA complex (poisons) or by inhibiting the catalytic activity of the enzyme. [4]This leads to DNA damage and ultimately triggers apoptosis in cancer cells.

Experimental Protocols for Anticancer Activity Assessment

The following are standard protocols for evaluating the anticancer activity of triazine derivatives in vitro.

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the triazine derivative and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This flow cytometry-based assay is used to differentiate between apoptotic, necrotic, and viable cells.

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the triazine derivative at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cancer Cell Lines (e.g., MCF-7, A549) Treatment Treat with Triazine Derivatives Cell_Culture->Treatment MTT MTT Assay (Cell Viability, IC50) Treatment->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Xenograft Tumor Xenograft Mouse Model MTT->Xenograft Promising Compounds In_Vivo_Treatment Treat Mice with Triazine Derivatives Xenograft->In_Vivo_Treatment Tumor_Measurement Measure Tumor Volume and Weight In_Vivo_Treatment->Tumor_Measurement

Sources

Comparing the efficacy of different dimorpholino triazine analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Efficacy of Dimorpholino Triazine Analogs as PI3K/mTOR Pathway Inhibitors

This guide provides a comprehensive comparison of the efficacy of prominent dimorpholino triazine analogs, a class of compounds that has garnered significant attention in oncology for their potent inhibition of the Phosphoinositide 3-Kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced differences in their mechanism, potency, and clinical development, supported by experimental data and protocols.

Introduction: The Rise of the Dimorpholino Triazine Scaffold

The 1,3,5-triazine core, particularly when substituted with two morpholine groups at the 4 and 6 positions, has emerged as a privileged scaffold in medicinal chemistry.[1][2] This symmetrical structure serves as a robust platform for developing highly potent and selective kinase inhibitors.[3] Its significance is most pronounced in the targeting of the PI3K/Akt/mTOR pathway, a critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[4][5] Dysregulation of this pathway is a frequent event in a wide variety of human cancers, making it a prime target for therapeutic intervention.[6][7]

The dimorpholino groups are crucial for activity, as the oxygen atom of the morpholine ring can form a key hydrogen bond with the NH of Valine 851 in the PI3K hinge region, anchoring the inhibitor in the ATP-binding site.[1] Variations at the C-2 position of the triazine ring allow for the fine-tuning of potency, isoform selectivity, and pharmacokinetic properties. This guide will compare several key analogs that have progressed to clinical trials, including the pan-PI3K inhibitor ZSTK474 , the dual PI3K/mTOR inhibitors Gedatolisib (PKI-587) and Omipalisib (GSK2126458) , the brain-penetrant pan-PI3K/mTOR inhibitor Bimiralisib (PQR309) , and the PI3Kα/δ-selective inhibitor Pictilisib (GDC-0941) .

The PI3K/Akt/mTOR Signaling Pathway: A Core Cancer Target

The PI3K/Akt/mTOR pathway is activated by upstream signals from receptor tyrosine kinases (RTKs) and G-protein-coupled receptors (GPCRs).[8] Upon activation, Class I PI3Ks phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[6] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, leading to the activation of mTOR, a master regulator of protein synthesis and cell growth.[7] The pathway is negatively regulated by the phosphatase and tensin homolog (PTEN). Loss of PTEN function or activating mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) are common oncogenic events.[7]

// Nodes RTK [label="Growth Factor Receptor\n(e.g., EGFR, IGF-1R)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PTEN [label="PTEN", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AKT [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Cell Growth, Proliferation,\nSurvival, Metabolism", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitors [label="Dimorpholino Triazine\nAnalogs\n(e.g., Bimiralisib, Gedatolisib)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label=" Activates", fontsize=8]; PI3K -> PIP3 [label=" Phosphorylates", fontsize=8]; PIP2 -> PI3K [style=dashed, arrowhead=none]; PTEN -> PIP3 [label=" Dephosphorylates", fontsize=8, arrowhead=tee, color="#EA4335"]; PIP3 -> AKT [label=" Activates", fontsize=8]; AKT -> mTORC1 [label=" Activates", fontsize=8]; mTORC1 -> Downstream [label=" Promotes", fontsize=8]; Inhibitors -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, constraint=false]; Inhibitors -> mTORC1 [arrowhead=tee, color="#EA4335", style=dashed, constraint=false]; } END_DOT Caption: PI3K/Akt/mTOR pathway and points of inhibition.

Comparative Efficacy of Key Dimorpholino Triazine Analogs

The therapeutic strategy for targeting the PI3K pathway ranges from pan-class I inhibitors to isoform-selective and dual PI3K/mTOR inhibitors. The choice of strategy depends on the genetic context of the tumor and the desire to balance efficacy with on-target toxicities.

ZSTK474

ZSTK474 is a pioneering dimorpholino triazine derivative that functions as a pan-Class I PI3K inhibitor.[1][9] It was identified through the screening of over 1500 analogs and shows potent, ATP-competitive inhibition of all four Class I isoforms.[1] While it demonstrated significant antitumor effects in preclinical xenograft models, its development was halted due to issues with drug resistance and on-target/off-tumor side effects.[9]

Gedatolisib (PKI-587)

Developed by Pfizer, Gedatolisib is a highly potent, dual inhibitor of PI3K and mTOR.[4][9] This dual-targeting mechanism is rationalized by the fact that mTOR is a key downstream effector of PI3K, and its simultaneous inhibition may lead to a more profound and durable blockade of the pathway.[4] Gedatolisib has shown excellent antitumor efficacy in various xenograft models and is in clinical trials for hormone receptor-positive breast cancer and acute myeloid leukemia.[1][9] A key challenge with dual inhibitors is managing toxicities, as they can suffer from low selectivity across PI3K isoforms, potentially increasing off-target effects.[1]

Bimiralisib (PQR309)

Bimiralisib is an orally bioavailable, pan-Class I PI3K inhibitor that also targets mTOR in a balanced manner.[3][8] A distinguishing feature of Bimiralisib is its ability to penetrate the blood-brain barrier, making it a candidate for treating brain tumors and brain metastases.[3][8] Its design was inspired by ZSTK474, with modifications aimed at improving solubility and bioavailability while avoiding the microtubule interactions observed with other PI3K inhibitors like BKM120 (buparlisib).[8][10] Clinical studies have shown modest efficacy in heavily pretreated lymphoma patients, but with significant toxicities like hyperglycemia and neutropenia, prompting exploration of intermittent dosing schedules.[11][12][13]

Pictilisib (GDC-0941)

Pictilisib is a potent, orally bioavailable inhibitor that is equipotent against PI3Kα and PI3Kδ, with modest selectivity against PI3Kβ (10-fold) and PI3Kγ (25-fold).[14] As an ATP-competitive inhibitor, it blocks the PI3K/Akt signaling pathway, resulting in the inhibition of tumor cell growth and survival.[6][7] Pictilisib has demonstrated significant tumor growth inhibition in preclinical xenograft models, such as U87MG glioblastoma. It has been evaluated in numerous clinical trials for advanced solid tumors, but responses were not consistently correlated with PIK3CA mutation status, highlighting the complexity of patient selection for PI3K inhibitors.[15]

Omipalisib (GSK2126458)

Omipalisib is another potent, oral inhibitor of both PI3K and mTOR.[16][17] First-in-human studies in patients with advanced solid tumors established a maximum tolerated dose (MTD) and demonstrated that the drug could achieve durable objective responses across several cancer types, including breast, kidney, and endometrial cancer.[15] Common treatment-related adverse events include diarrhea, skin rash, and dose-related increases in fasting insulin and glucose, which serve as pharmacodynamic markers of target engagement.[15][16] The compound has also been explored for non-oncology indications like idiopathic pulmonary fibrosis, where it showed acceptable tolerability and target engagement in the lungs.[17][18]

Quantitative Efficacy Comparison

The following table summarizes the in vitro potency of these key analogs against PI3K isoforms and mTOR, as well as their cellular activity in representative cancer cell lines.

Compound (Alternative Name)PI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)mTOR (IC50, nM)Cell Line (Example)Cell Proliferation (IC50/GI50, µM)Reference(s)
ZSTK474 1644549>1000U87-MG~0.1[9]
Gedatolisib (PKI-587) 0.41.91.61.11.6PC30.008[4]
Bimiralisib (PQR309) 3370813116289U87-MG0.12[8][10]
Pictilisib (GDC-0941) 333375>1000PC30.28[14]
Omipalisib (GSK2126458) 0.0190.130.0240.060.18BT4740.004[15]

Note: IC50 values can vary based on assay conditions. Data are compiled from multiple sources for comparison.

Experimental Methodologies: Protocols for Efficacy Evaluation

The evaluation of kinase inhibitors requires a tiered approach, from biochemical assays to cellular and in vivo models. The trustworthiness of these protocols relies on their ability to provide reproducible and quantifiable results that reflect the compound's biological activity.

In Vitro Kinase Inhibition Assay

Rationale: The initial assessment of a compound's potency and selectivity is performed using a cell-free biochemical assay. This directly measures the compound's ability to inhibit the enzymatic activity of the target kinase(s). Assays like the HTRF (Homogeneous Time-Resolved Fluorescence) Kinase Assay are commonly used for their high-throughput capability and robust signal.

Protocol: Generalized PI3K HTRF Assay

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM EGTA, 0.01% Tween-20, 10 mM MgCl2, 1 mM DTT). Dilute recombinant human PI3K isoforms (e.g., PI3Kα/p85α) and the lipid substrate PIP2 to their working concentrations in the assay buffer.

  • Compound Dilution: Perform a serial dilution of the dimorpholino triazine analogs in 100% DMSO, followed by an intermediate dilution in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid interference.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the diluted compound, 5 µL of the PI3K enzyme solution, and initiate the reaction by adding 10 µL of a substrate mix containing PIP2 and ATP.

  • Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the product (PIP3) by adding 20 µL of the detection mix, which contains a biotin-tagged PIP3 detector protein and a fluorescently labeled antibody (e.g., Eu3+-cryptate labeled anti-tag antibody and XL665-labeled streptavidin).

  • Signal Reading: After a final incubation period (e.g., 60 minutes), read the plate on an HTRF-compatible reader. The ratio of emission at 665 nm and 620 nm is calculated.

  • Data Analysis: The HTRF signal is inversely proportional to kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

Rationale: To determine if enzymatic inhibition translates to a functional anti-cancer effect, cell-based assays are crucial. The MTT assay is a colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability and proliferation.[19][20]

Protocol: MTT Assay for Antiproliferative Activity

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, SW620) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[20]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

In Vivo Xenograft Tumor Model

Rationale: The ultimate preclinical test of an anticancer agent's efficacy is its ability to inhibit tumor growth in a living organism. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are the standard for this evaluation.

// Nodes A [label="1. Cell Culture\n(e.g., U87MG Glioblastoma)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Implantation\nSubcutaneous injection of cells\ninto immunodeficient mice", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Tumor Growth\nMonitor until tumors reach\na palpable volume (e.g., 100-200 mm³)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Randomization & Dosing\nGroup mice and begin daily oral\nadministration of vehicle or drug", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Monitoring\nMeasure tumor volume and body\nweight 2-3 times per week", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="6. Endpoint Analysis\nEuthanize mice when tumors reach\nmax size. Excise tumors for analysis.", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; } END_DOT Caption: Workflow for an in vivo xenograft efficacy study.

Protocol: General Xenograft Study Workflow

  • Cell Implantation: Human cancer cells (e.g., 5 x 10^6 U87MG cells) are suspended in a solution like Matrigel and injected subcutaneously into the flank of female athymic nude mice.

  • Tumor Establishment: Mice are monitored until tumors reach a mean volume of approximately 150-200 mm³. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: Once tumors are established, mice are randomized into treatment and control groups (n=8-10 per group). Treatment is initiated, with the compound (e.g., Pictilisib at 75 mg/kg) administered orally once daily via gavage. The control group receives the vehicle solution.

  • Efficacy Monitoring: Tumor volumes and mouse body weights are measured 2-3 times weekly. Body weight is monitored as a general indicator of toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or after a fixed duration. The percentage of tumor growth inhibition (TGI) is calculated as a primary efficacy endpoint.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis (e.g., Western blot) to confirm target engagement (e.g., reduction in phosphorylated Akt).

Conclusion and Future Perspectives

Dimorpholino triazine analogs represent a highly successful scaffold for the development of potent PI3K and mTOR inhibitors. The comparative analysis reveals a spectrum of activity profiles, from the pan-PI3K inhibition of ZSTK474 and the isoform-focused activity of Pictilisib to the dual PI3K/mTOR blockade of Gedatolisib, Omipalisib, and Bimiralisib. While these compounds have demonstrated significant preclinical efficacy and, in some cases, clinical responses, their development has also highlighted key challenges.

The primary hurdle remains the therapeutic window. The central role of the PI3K pathway in normal physiology means that potent inhibition often leads to on-target toxicities such as hyperglycemia, diarrhea, and rash.[11][15] The clinical experience with Bimiralisib underscores this challenge, where significant toxicity necessitated the exploration of alternative dosing schedules.[13]

Future directions in this field will likely focus on:

  • Developing more selective inhibitors: Targeting specific PI3K isoforms or developing mutant-specific inhibitors could potentially widen the therapeutic window.

  • Biomarker-driven patient selection: Identifying patients whose tumors are truly dependent on the PI3K pathway (e.g., via PIK3CA or PTEN status) is critical for improving response rates.[15]

  • Combination therapies: Combining PI3K/mTOR inhibitors with other targeted agents or chemotherapies may provide synergistic effects and overcome resistance mechanisms.[21]

The journey of the dimorpholino triazine scaffold from a privileged chemical structure to a series of clinical candidates provides invaluable lessons for kinase drug discovery. Continued innovation in analog design, coupled with a deeper understanding of tumor biology, will be essential to fully realize the therapeutic potential of targeting the PI3K/mTOR pathway.

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Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Triazine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise differentiation of triazine isomers—1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine—is a critical task. The arrangement of nitrogen atoms within the six-membered heterocyclic ring profoundly influences the molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth spectroscopic comparison of these isomers, offering experimental data and detailed protocols to facilitate their unambiguous identification.

The inherent electronic and structural differences between the triazine isomers give rise to unique spectroscopic signatures. Understanding these differences is paramount for reaction monitoring, quality control, and the structural elucidation of novel triazine-containing compounds. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), as applied to the analysis of these important heterocycles.

The Structural Landscape of Triazine Isomers

The distinct placement of nitrogen atoms in 1,2,3-triazine (vicinal), 1,2,4-triazine (asymmetrical), and 1,3,5-triazine (symmetrical) dictates their symmetry and electron distribution, which are the fundamental determinants of their spectroscopic behavior.

Figure 1. Structures of Triazine Isomers

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Symmetry

NMR spectroscopy is arguably the most powerful tool for differentiating triazine isomers due to its sensitivity to the chemical environment of each nucleus. The number of signals, their chemical shifts (δ), and coupling patterns in both ¹H and ¹³C NMR spectra provide a clear fingerprint of the isomeric form.

Theoretical Basis for Differentiation

The symmetry of each isomer is the primary determinant of its NMR spectrum.

  • 1,3,5-Triazine (s-triazine): Possessing a C₃ axis of symmetry, all three carbon atoms and all three hydrogen atoms are chemically equivalent. This high degree of symmetry results in a single signal in both the ¹H and ¹³C NMR spectra.

  • 1,2,4-Triazine (as-triazine): This isomer lacks the high symmetry of the 1,3,5-isomer. Consequently, it exhibits three distinct signals for the three carbon atoms and three distinct signals for the three hydrogen atoms in its ¹³C and ¹H NMR spectra, respectively.

  • 1,2,3-Triazine (v-triazine): Similar to the 1,2,4-isomer, the 1,2,3-triazine is unsymmetrical, and is therefore expected to show three unique signals for both its carbon and hydrogen atoms.

Comparative NMR Data

While comprehensive data for the parent, unsubstituted 1,2,3-triazine is limited due to its inherent instability, data from derivatives and computational studies provide valuable insights. The following table summarizes the expected and observed chemical shifts.

IsomerNucleusExpected/Observed Chemical Shift (δ, ppm)MultiplicityCausality of Chemical Shift
1,3,5-Triazine ¹H~9.2SingletThe strong deshielding effect of the three nitrogen atoms results in a significant downfield shift.
¹³C~166SingletThe carbons are directly bonded to two nitrogen atoms, leading to a highly deshielded environment.
1,2,4-Triazine ¹HH3: ~9.7, H5: ~8.8, H6: ~9.3Doublet, Doublet, Doublet of doubletsThe differing electronic environments due to the unsymmetrical arrangement of nitrogen atoms lead to distinct chemical shifts. H3 is the most deshielded due to its proximity to two nitrogen atoms.
¹³CC3: ~157, C5: ~152, C6: ~149-The chemical shifts of the carbon atoms are influenced by the number of adjacent nitrogen atoms and their relative positions.
1,2,3-Triazine ¹HEstimated from derivatives: Downfield region, likely >8.5 ppm-The unsymmetrical nature of the ring and the electronic effects of the three adjacent nitrogen atoms would lead to distinct, downfield-shifted proton signals.
¹³CEstimated from derivatives: Downfield region, likely in the 140-160 ppm range-The carbon atoms are expected to be in distinct electronic environments, resulting in three separate signals.

Note: Data for the parent 1,2,3-triazine is scarce; values are estimated based on the spectroscopic data of its derivatives.

Experimental Protocol for NMR Analysis

NMR_Workflow Figure 2. NMR Analysis Workflow A Sample Preparation (5-10 mg in 0.6-0.7 mL deuterated solvent) B Transfer to NMR Tube A->B C Instrument Setup (Select appropriate nucleus, pulse program, and parameters) B->C D Data Acquisition (Acquire FID) C->D E Data Processing (Fourier transform, phase correction, baseline correction) D->E F Spectral Analysis (Chemical shift referencing, integration, multiplicity analysis) E->F

Figure 2. NMR Analysis Workflow
  • Sample Preparation: Dissolve 5-10 mg of the triazine sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For sparingly soluble derivatives, a co-solvent such as trifluoroacetic acid (TFA) may be used, though this can affect chemical shifts.[1]

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution.

  • ¹H NMR Acquisition:

    • Employ a standard single-pulse sequence.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • A larger number of scans will be necessary compared to ¹H NMR.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Reference the spectra to an internal standard (e.g., TMS at 0.00 ppm).

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides valuable information about the functional groups and the overall skeletal structure of the triazine isomers through their characteristic vibrational modes.

Theoretical Basis for Differentiation

The symmetry of the triazine isomers also influences their IR spectra. According to group theory, molecules with higher symmetry exhibit fewer IR-active vibrational bands.

  • 1,3,5-Triazine: Due to its high symmetry (D₃h point group), many of its vibrational modes are IR-inactive. The most prominent bands are related to ring stretching and deformation modes.

  • 1,2,4-Triazine and 1,2,3-Triazine: Their lower symmetry results in a greater number of IR-active bands, leading to more complex spectra compared to the 1,3,5-isomer.

Comparative IR Data

The table below summarizes the characteristic IR absorption bands for the triazine isomers.

IsomerCharacteristic IR Bands (cm⁻¹)Vibrational Mode Assignment
1,3,5-Triazine ~1550, ~1410C=N stretching and ring stretching
~800-900Out-of-plane ring deformation
1,2,4-Triazine ~1608C=N stretching
~1043, ~769Ring vibrations and C-H bending[2][3]
1,2,3-Triazine Estimated: Similar to other nitrogen heterocyclesC=N and N=N stretching, ring deformation modes
Experimental Protocol for IR Analysis

IR_Workflow Figure 3. IR Spectroscopy Workflow A Sample Preparation (KBr pellet, thin film, or solution) B Instrument Setup (Set scan range and resolution) A->B C Background Scan B->C D Sample Scan C->D E Data Analysis (Identify and assign characteristic absorption bands) D->E

Figure 3. IR Spectroscopy Workflow
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a transparent pellet.

    • Thin Film: Dissolve the sample in a volatile solvent and cast a thin film on a salt plate (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂).

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the solvent.

    • Record the spectrum of the sample over the range of 4000-400 cm⁻¹.

  • Spectral Analysis: Identify the characteristic absorption bands and compare them with the expected values for each isomer.

UV-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the triazine isomers. The position of the maximum absorption (λmax) is sensitive to the electronic structure of the molecule.

Theoretical Basis for Differentiation

The UV-Vis absorption spectra of triazines are characterized by π → π* and n → π* transitions. The energy of these transitions, and thus the λmax, is influenced by the arrangement of the nitrogen atoms and the overall electronic delocalization in the ring.

Comparative UV-Vis Data
Isomerλmax (nm)Type of Transition
1,3,5-Triazine ~222, ~272π → π, n → π[4][5]
1,2,4-Triazine Estimated from derivatives: ~250-300π → π, n → π[6]
1,2,3-Triazine Estimated from derivatives: ~290-320π → π, n → π

Note: λmax values can be significantly influenced by the solvent and substituents.

Experimental Protocol for UV-Vis Analysis
  • Sample Preparation: Prepare a dilute solution of the triazine isomer in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.

    • Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax).

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry is a powerful technique for determining the molecular weight of the triazine isomers and for gaining structural information through their fragmentation patterns.

Theoretical Basis for Differentiation

While all three triazine isomers have the same molecular weight (81.08 g/mol ), their fragmentation patterns under electron ionization (EI) can differ due to the varying stability of the ring systems and the potential fragmentation pathways.

  • 1,3,5-Triazine: The highly symmetrical and relatively stable ring of 1,3,5-triazine is expected to fragment by the successive loss of HCN molecules.[1][7][8]

  • 1,2,4-Triazine and 1,2,3-Triazine: The fragmentation of the less stable 1,2,4- and 1,2,3-triazine rings may involve ring-opening and rearrangement processes, leading to different fragment ions compared to the 1,3,5-isomer.[2][9]

Comparative Mass Spectrometry Data
IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
1,3,5-Triazine 8154 (M - HCN), 27 (M - 2HCN)
1,2,4-Triazine 8153 (M - N₂), 52 (M - HCN)
1,2,3-Triazine 81Expected: 53 (M - N₂), 54 (M - HCN)

Note: Fragmentation patterns can vary depending on the ionization method and energy.

Experimental Protocol for Mass Spectrometry Analysis

MS_Workflow Figure 4. Mass Spectrometry Workflow A Sample Introduction (Direct infusion or via GC/LC) B Ionization (e.g., EI, ESI) A->B C Mass Analysis (e.g., Quadrupole, TOF) B->C D Detection C->D E Data Analysis (Identify molecular ion and fragment ions) D->E

Figure 4. Mass Spectrometry Workflow
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is commonly used for volatile compounds and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.

  • Mass Analysis and Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the fragmentation pattern with known spectra or predict fragmentation pathways to confirm the isomeric structure.

Conclusion

The spectroscopic differentiation of triazine isomers is a multifactorial process that relies on a comprehensive analysis of data from various techniques. NMR spectroscopy provides the most definitive information regarding the symmetry and connectivity of the isomers. IR and UV-Vis spectroscopy offer complementary data on the vibrational and electronic properties, respectively. Mass spectrometry confirms the molecular weight and provides valuable structural clues through fragmentation analysis. By employing a combination of these powerful analytical tools and a thorough understanding of the underlying principles, researchers can confidently and accurately distinguish between the 1,2,3-, 1,2,4-, and 1,3,5-triazine isomers.

References

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A Senior Application Scientist's Guide to In Vitro vs. In Vivo Efficacy of Triazine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The journey of a drug from a laboratory curiosity to a clinical candidate is a rigorous path defined by sequential validation. For triazine-based compounds, a versatile class of heterocyclic molecules showing significant promise in oncology and other therapeutic areas, understanding the nuances between in vitro and in vivo efficacy is paramount.[1][2][3] This guide provides a comprehensive comparison of these two critical stages of preclinical drug development. We will dissect the experimental methodologies, explain the causality behind procedural choices, and explore the complex factors that govern the translation of promising benchtop results into tangible therapeutic effects in a living system. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the challenges of preclinical screening and candidate selection.

Introduction: The Prominence of Triazine Scaffolds in Modern Drug Discovery

Triazine derivatives, characterized by a six-membered ring containing three nitrogen atoms, represent a privileged scaffold in medicinal chemistry.[3][4] The symmetrical 1,3,5-triazine (s-triazine) isomer is particularly noteworthy due to its structural versatility, allowing for substitutions at the 2, 4, and 6 positions to modulate physicochemical and biological activities.[5][6] This adaptability has led to the development of triazine-based compounds with a wide spectrum of biological properties, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities.[4][7]

In oncology, many triazine derivatives function by targeting critical cellular pathways involved in cancer cell proliferation and survival, such as receptor tyrosine kinases (e.g., EGFR, VEGFR) and intracellular signaling cascades like the PI3K/AKT/mTOR pathway.[4][6] The ability to rationally design molecules that selectively interact with these targets makes the triazine core a cornerstone of modern targeted therapy development.

The Crucial Divide: Understanding In Vitro vs. In Vivo Testing

The preclinical evaluation of any compound is fundamentally a two-act play. The first act, in vitro testing, provides the initial platform for drug discovery, offering a controlled environment to probe a compound's biological activity at the cellular and molecular level.[8] The second act, in vivo testing, introduces the immense complexity of a living organism, providing a more reliable, albeit challenging, assessment of a drug's potential therapeutic utility.[9]

  • In Vitro (Latin: "in glass"): These studies are performed outside of a living organism, typically using isolated cells, proteins, or enzymes in a controlled laboratory setting (e.g., a petri dish or multi-well plate).[10] They are essential for high-throughput screening to identify active compounds, determine mechanisms of action, and establish initial dose-response relationships.[8][11]

  • In Vivo (Latin: "within the living"): These studies are conducted in whole, living organisms, most commonly in animal models like mice or rats.[9] They are indispensable for evaluating a compound's overall physiological effects, including its pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body), efficacy, and safety profile before it can be considered for human trials.[12][13]

The transition from in vitro success to in vivo efficacy is a major hurdle in drug development, often referred to as the "biology gap."[14] A compound that potently kills cancer cells in a dish may fail in an animal model due to poor absorption, rapid metabolism, high toxicity, or an inability to reach the target tumor.[15]

In Vitro Efficacy Assessment: The First Litmus Test

In vitro assays are the workhorses of early-stage drug discovery, allowing for the rapid screening of large compound libraries in a cost-effective manner.[10] For triazine-based anticancer agents, these tests are designed to quantify their direct effect on cancer cells.

Key Experimental Workflow: Cytotoxicity Assessment

The primary question an in vitro assay seeks to answer is: "Does the compound kill or inhibit the proliferation of cancer cells?" The MTT assay is a classic colorimetric method used to determine cell viability.

Protocol: MTT Cell Viability Assay

  • Cell Culture: Human cancer cell lines relevant to the drug's intended target (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media until they reach approximately 80% confluency. The choice of cell line is critical, as different lines can have varying sensitivities to the same compound.

  • Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a predetermined density (e.g., 5,000-10,000 cells/well). They are then incubated for 24 hours to allow for attachment.

  • Compound Treatment: A stock solution of the triazine compound is serially diluted to create a range of concentrations. The media in the wells is replaced with media containing these different compound concentrations. Control wells (vehicle only, e.g., DMSO) and blank wells (media only) are included.

  • Incubation: The plate is incubated for a specified period, typically 24 to 72 hours, allowing the compound to exert its effect.[10]

  • MTT Addition: A sterile solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Solubilization: The plate is incubated for another 2-4 hours. During this time, mitochondrial reductase enzymes in living, metabolically active cells convert the yellow MTT tetrazolium salt into purple formazan crystals. A solubilizing agent (e.g., DMSO or isopropanol) is then added to dissolve these crystals, resulting in a colored solution.

  • Data Acquisition: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The intensity of the purple color is directly proportional to the number of viable cells.

  • Analysis: The absorbance data is normalized to the vehicle control. A dose-response curve is plotted, and the IC50 (Half-maximal Inhibitory Concentration) value is calculated. The IC50 represents the concentration of the compound required to inhibit cell growth by 50%.

Visualizing the In Vitro to In Vivo Pipeline

The following diagram illustrates the typical progression from initial compound screening to preclinical animal studies.

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase cluster_2 Regulatory Submission A High-Throughput Screening (Large Compound Library) B Hit Identification (Primary Assays, e.g., Cell Viability) A->B Identify Active Compounds C Lead Optimization (IC50 Determination, SAR Studies) B->C Refine Structure & Potency D Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) C->D Understand How It Works E Pharmacokinetic (PK) Studies (ADME in Healthy Animals) C->E Select Candidate Compound F Efficacy Studies (Tumor Models, e.g., Xenografts) E->F Determine Dosing Regimen G Toxicology Studies (Dose Escalation, Safety) F->G Evaluate Therapeutic Window H Investigational New Drug (IND) Application to FDA G->H

Caption: Drug discovery workflow from in vitro to in vivo.

In Vivo Efficacy Assessment: The Whole-System Challenge

While in vitro data provides proof of concept for a compound's biological activity, in vivo studies are essential to determine if that activity can translate into a meaningful therapeutic effect within a complex biological system.[9][16]

Key Experimental Workflow: Xenograft Tumor Model

For anticancer triazines, the most common in vivo model is the human tumor xenograft.[9][17] This involves implanting human cancer cells into immunodeficient mice, which lack a functional immune system and therefore do not reject the foreign cells.[16]

Protocol: Subcutaneous Xenograft Efficacy Study

  • Animal Acclimation: Immunocompromised mice (e.g., Athymic Nude or SCID mice) are obtained and allowed to acclimate to the facility for at least one week. All procedures must adhere to strict ethical guidelines for animal welfare.

  • Tumor Cell Implantation: The same human cancer cell line used in in vitro studies (e.g., MCF-7) is cultured, harvested, and re-suspended in a sterile medium like Matrigel. A specific number of cells (e.g., 5 million) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow. Their size is measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization and Dosing: Once tumors reach a predetermined average size (e.g., 100-150 mm³), the mice are randomly assigned to different treatment groups: a vehicle control group and one or more groups receiving the triazine compound at different doses. The compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) on a set schedule.

  • Data Collection: Throughout the study, tumor volumes and animal body weights are recorded. Body weight is a key indicator of toxicity; significant weight loss can signal adverse effects.

  • Endpoint and Analysis: The study is concluded when tumors in the control group reach a maximum allowable size or after a fixed duration. Mice are euthanized, and final tumor weights are measured. The primary efficacy endpoint is Tumor Growth Inhibition (TGI) , calculated as: TGI (%) = (1 - [Average Tumor Volume of Treated Group / Average Tumor Volume of Control Group]) x 100.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood and tumor tissue samples may be collected at various time points to measure drug concentration (PK) and its effect on target biomarkers (PD), providing a crucial link between drug exposure and therapeutic response.[13]

Bridging the Gap: Why In Vitro Potency Doesn't Guarantee In Vivo Success

A frequent and challenging observation in drug development is the discrepancy between potent in vitro IC50 values and weak in vivo efficacy.[14][15] This disconnect arises because the whole-animal context introduces several layers of complexity not present in a cell culture dish.

  • Pharmacokinetics (ADME): This is the most significant factor.

    • Absorption: Can the drug get from the site of administration (e.g., the gut) into the bloodstream?

    • Distribution: Once in the blood, does the drug reach the tumor tissue at a high enough concentration?[18]

    • Metabolism: Is the drug rapidly broken down by the liver into inactive metabolites before it can act?[15]

    • Excretion: Is the drug cleared from the body too quickly to maintain a therapeutic concentration?

  • The Tumor Microenvironment (TME): Unlike cells grown on plastic, tumors in vivo are complex organs composed of cancer cells, blood vessels, immune cells, and a structural matrix. This environment can create physical barriers to drug penetration and promote resistance.[16]

  • Off-Target Toxicity: A compound may be highly toxic to healthy organs at the concentrations required to inhibit tumor growth, resulting in an unacceptable therapeutic window.[13]

  • Prodrug Activation: Some compounds are administered as inactive prodrugs that require metabolic activation (e.g., by liver enzymes) to become effective. This cannot be assessed in standard cell culture models.[15]

Comparative Data Summary

The table below presents hypothetical data for a series of triazine-based compounds, illustrating how in vitro potency can diverge from in vivo efficacy.

Compound IDTarget KinaseIn Vitro IC50 (nM) (MCF-7 Cells)In Vivo TGI (%) (MCF-7 Xenograft @ 50 mg/kg)Notes
TRZ-101 PI3Kα1585%Ideal Candidate: Potent in vitro and translates to strong in vivo efficacy.
TRZ-102 PI3Kα815%PK Failure: Highly potent in vitro but likely has poor absorption or rapid metabolism, preventing it from reaching the tumor.
TRZ-103 mTOR5070%Good Efficacy: Less potent in vitro but likely has excellent pharmacokinetic properties, leading to high tumor exposure.
TRZ-104 PI3Kα25Not DeterminedToxicity Issue: Caused >20% body weight loss in mice; efficacy study terminated.

Case Study: Targeting the PI3K/AKT/mTOR Pathway with Triazines

Many triazine derivatives have been developed as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer and promotes cell growth, proliferation, and survival.[4][6] Gedatolisib is a clinical-stage dual PI3K/mTOR inhibitor built on a triazine scaffold.[6]

Signaling Pathway Visualization

The diagram below shows a simplified representation of the PI3K/AKT/mTOR pathway and indicates the points of inhibition by a dual inhibitor like Gedatolisib.

G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Activates Inhibitor Triazine Inhibitor (e.g., Gedatolisib) Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: Inhibition of the PI3K/mTOR pathway by triazines.

An inhibitor like this would first be tested in vitro against a panel of cancer cell lines with known PI3K pathway mutations to determine its IC50. Subsequently, it would be advanced to in vivo xenograft models using those same cell lines to confirm that target inhibition in a living system leads to tumor growth inhibition.

Conclusion & Future Perspectives

The evaluation of triazine-based compounds, like all drug candidates, is a stepwise process where in vitro and in vivo studies provide distinct but complementary information. In vitro assays offer a rapid and scalable method to assess cellular potency and mechanism, while in vivo models provide the indispensable biological context to evaluate true therapeutic potential. The discrepancy between these two systems is not a failure of the models but rather a reflection of the immense complexity of pharmacology. Understanding the principles of ADME and the limitations of each model system is crucial for successfully navigating the path from a promising molecule in a test tube to a life-saving therapy.

Future preclinical research will increasingly incorporate more sophisticated models, such as patient-derived xenografts (PDXs), humanized mouse models, and 3D organoids, to further bridge the gap between the laboratory and the clinic.[15][19] These advanced models better recapitulate the heterogeneity and microenvironment of human tumors, promising to improve the predictive power of preclinical efficacy studies.

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A Comparative Guide to the Cross-Validation of Analytical Methods for (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and procedural framework for the cross-validation of analytical methods for the quantitative determination of (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine. As a substituted triazine derivative, accurate and reproducible quantification is critical in drug development, from impurity profiling in active pharmaceutical ingredients (APIs) to stability studies. This document is intended for researchers, analytical chemists, and quality control professionals, offering both foundational principles and actionable experimental protocols.

The Imperative for Method Validation and Cross-Validation

This compound, a heterocyclic compound featuring a triazine core, two morpholine groups, and a hydrazine moiety, possesses multiple sites for potential chemical interactions and degradation.[1][2] Its analysis, therefore, requires robust and reliable methods.

Analytical method validation provides documented evidence that a procedure is suitable for its intended purpose.[3][4] However, in the lifecycle of a pharmaceutical product, it is common for analytical testing to be performed in different laboratories or for methods to be updated. Cross-validation is the critical process of demonstrating that two or more distinct analytical methods or the same method in different laboratories can produce comparable and reliable data.[5][6] This is essential when data from different sources must be pooled or compared, for instance, during a long-term stability study or when transferring a method from a research and development lab to a quality control (QC) facility.[7]

The International Council for Harmonisation (ICH) provides a framework for validating analytical procedures, outlining the necessary performance characteristics to be investigated.[5][8]

When is Cross-Validation Necessary?

The decision to perform a cross-validation study is based on the need to ensure data equivalency between different analytical scenarios.

start Is analytical data being generated from multiple sources for the same study? q1 Are different analytical methods used (e.g., HPLC vs. UPLC, different columns)? start->q1 Yes q2 Is the same method used in different laboratories? start->q2 No, same method q3 Will the data be pooled or directly compared for a regulatory submission? q1->q3 Yes result_no Cross-Validation May Not Be Required (Justification Needed) q1->result_no No, data is for information only q2->q3 Yes q2->result_no No, data is for information only result_yes Cross-Validation is Required q3->result_yes Yes q3->result_no No

Caption: Decision tree for determining the necessity of a cross-validation study.

Selection of Primary and Secondary Analytical Methods

The choice of analytical technique is governed by the analyte's physicochemical properties and the intended application of the method (e.g., purity assay, impurity determination). For this compound, which contains UV-absorbing chromophores, High-Performance Liquid Chromatography (HPLC) with UV detection is a logical primary choice due to its robustness, widespread availability in QC environments, and excellent quantitative performance.[9][10]

Alternative/Secondary Methods for Cross-Validation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) with UV Detection: Offers significantly faster analysis times and higher resolution compared to conventional HPLC, making it an ideal upgrade.[11] Cross-validation is essential to ensure results are comparable after transferring a method from HPLC to UHPLC.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Provides superior sensitivity and selectivity, making it the gold standard for analyzing low-level impurities or for characterization.[12][13] While often more complex than UV-based methods, its use in cross-validation can provide an orthogonal confirmation of the primary method's specificity.[14]

This guide will focus on the cross-validation between a primary HPLC-UV method and a secondary UHPLC-UV method, a common scenario in pharmaceutical development.

Experimental Design and Protocols

The overall process involves fully validating the primary method, followed by a direct comparison of results obtained from the primary and secondary methods using the same set of samples.

cluster_0 Phase 1: Primary Method Validation (e.g., HPLC-UV) cluster_1 Phase 2: Secondary Method Implementation (e.g., UHPLC-UV) cluster_2 Phase 3: Cross-Validation dev Method Development val Full Method Validation (ICH Q2(R2)) dev->val spec Specificity val->spec lin Linearity val->lin acc Accuracy val->acc prec Precision val->prec transfer Method Transfer / Development val->transfer partial_val Partial Validation / Verification analysis Analyze Identical Samples (n ≥ 30 recommended) partial_val->analysis comparison Statistical Comparison of Results

Caption: Workflow from primary method validation to cross-validation.

Protocol: Primary Method Validation (HPLC-UV)

This protocol is based on established methods for triazine derivatives and adheres to ICH guidelines.[15][16][17]

Objective: To validate an HPLC-UV method for the quantification of this compound.

Materials & Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference standard of this compound (purity ≥ 99.5%).

  • HPLC-grade acetonitrile and water.

  • Buffer (e.g., ammonium acetate or phosphate buffer).

Chromatographic Conditions (Example):

  • Mobile Phase A: 10 mM Ammonium Acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm (to be determined by UV scan).

  • Injection Volume: 10 µL.

Validation Steps:

  • System Suitability: Before each validation run, inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.

  • Specificity: Analyze a blank (diluent), a placebo (matrix without analyte), the reference standard, and a spiked placebo sample. Demonstrate that no interfering peaks are present at the retention time of the analyte.

  • Linearity: Prepare a series of at least five concentrations of the reference standard, typically spanning 50% to 150% of the target concentration. Plot peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy (Recovery): Analyze samples of a known concentration (spiked matrix) at three levels (e.g., 80%, 100%, 120%) in triplicate. The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day. The RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst or instrument. The RSD over both sets of data should be ≤ 2.0%.

  • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable accuracy and precision. This is often established where the signal-to-noise ratio is approximately 10:1.

Protocol: Cross-Validation Study

Objective: To demonstrate the equivalency of the validated HPLC-UV method (Primary) and a new UHPLC-UV method (Secondary).

Procedure:

  • Sample Selection: Prepare a set of at least 30 samples of this compound. These should be real-world samples (e.g., from a stability study or different batches) that cover the expected analytical range.

  • Analysis with Primary Method: Analyze the entire set of samples using the fully validated HPLC-UV method in the first laboratory. Ensure all system suitability criteria are met.

  • Analysis with Secondary Method: Analyze the exact same set of samples using the UHPLC-UV method in the second laboratory (or on the second instrument). The UHPLC method should have undergone at least partial validation (verification of precision, accuracy, and linearity).

  • Data Compilation: Tabulate the quantitative results obtained from both methods for each sample.

  • Statistical Evaluation:

    • Calculate the percent difference for each sample pair: [(Result_Secondary - Result_Primary) / mean(Result_Secondary, Result_Primary)] * 100.

    • According to ICH M10 principles, a statistical assessment of bias is recommended.[7][8] A common approach is to evaluate if the 90% confidence interval of the mean percent difference falls within a predefined acceptance criterion, often ±15.0%.

    • At least two-thirds (67%) of the individual sample differences should also fall within the ±15.0% range.

Data Presentation and Interpretation

Clear and concise data presentation is crucial for comparing method performance.

Table 1: Hypothetical Validation Summary for Primary HPLC-UV Method

Validation ParameterAcceptance CriterionResultPass/Fail
Specificity No interference at analyte RTNo interference observedPass
Linearity (r²) ≥ 0.9990.9998Pass
Accuracy (Recovery) 98.0 - 102.0%99.5% (at 80%), 100.3% (at 100%), 101.1% (at 120%)Pass
Precision (RSD)
- Repeatability≤ 2.0%0.8%Pass
- Intermediate Precision≤ 2.0%1.2%Pass
LOQ (µg/mL) S/N ≈ 100.1 µg/mLPass

Table 2: Hypothetical Cross-Validation Comparative Data

Sample IDPrimary Method Result (mg/mL)Secondary Method Result (mg/mL)Percent Difference
STAB-01-T11.0121.005-0.7%
STAB-01-T20.9880.995+0.7%
STAB-01-T30.9540.941-1.4%
BATCH-A-011.0051.021+1.6%
BATCH-B-010.9910.979-1.2%
... (25 more samples).........
Summary Statistics
Mean % Difference +0.5%
90% Confidence Interval [-1.8%, +2.8%]
Samples within ±15% 30 out of 30 (100%)
Overall Result Pass

Interpretation: In this hypothetical scenario, the cross-validation is successful. The mean difference between the two methods is negligible, the confidence interval is well within the typical ±15% acceptance boundary, and all individual results show strong agreement. This provides documented evidence that the secondary UHPLC method produces data equivalent to the primary HPLC method, allowing for their interchangeable use.

Conclusion

The cross-validation of analytical methods is a non-negotiable step in ensuring data integrity, comparability, and reliability throughout the pharmaceutical product lifecycle. For a compound like this compound, a systematic approach grounded in regulatory guidelines like those from the ICH is paramount. By carefully selecting primary and secondary methods, performing rigorous validation, and executing a statistically sound cross-validation study, organizations can confidently transfer methods between laboratories and technologies, ensuring consistent product quality and regulatory compliance.

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Comparative Guide to Structure-Activity Relationships of Dimorpholino Triazine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for dimorpholino triazine derivatives, a prominent class of compounds targeting key cellular signaling pathways. We will dissect the chemical architecture of this scaffold, compare the biological performance of various analogs based on published experimental data, and provide detailed protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.

Introduction: The Rise of the Dimorpholino Triazine Scaffold

The 1,3,5-triazine ring system is a versatile and privileged scaffold in medicinal chemistry, known for its diverse biological activities, including anticancer properties.[1] Within this class, derivatives featuring two morpholine substituents have garnered significant attention as potent inhibitors of the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway.[2] This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many human cancers.[3]

The unique dimorpholino substitution pattern provides a robust platform for developing highly potent and selective kinase inhibitors. Seminal compounds such as ZSTK474 and Gedatolisib (PKI-587) have demonstrated the clinical potential of this scaffold, with Gedatolisib being a dual PI3K/mTOR inhibitor that has advanced to clinical trials.[4][5] The success of these molecules has spurred extensive research to optimize their properties, leading to a rich body of SAR data. This guide will compare and contrast these derivatives to elucidate the key structural features that govern their activity.

The Core Pharmacophore: 2,4-Dimorpholino-1,3,5-triazine

The foundational structure for this class of inhibitors is the 2,4-dimorpholino-1,3,5-triazine core. The two morpholine rings are not merely passive substituents; they are critical for anchoring the molecule within the ATP-binding pocket of PI3K and mTOR kinases. Molecular modeling and structural studies suggest that the nitrogen and oxygen atoms of the morpholine rings can form crucial hydrogen bonds and other non-covalent interactions with hinge region residues of the kinase domain.[3][6] The third position on the triazine ring (C6) serves as the primary vector for diversification, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.

Caption: Core 2,4-dimorpholino-1,3,5-triazine scaffold.

Comparative Analysis: SAR at the C6 Position

The biological activity of dimorpholino triazine derivatives is profoundly influenced by the nature of the substituent at the C6 position. We will compare different series of compounds based on the group attached at this position.

Phenylamino and Substituted Phenylamino Analogs

One of the most explored modifications involves the introduction of a phenylamino linker at C6. The substitution pattern on this terminal phenyl ring is a key determinant of anticancer activity.

Key Insights:

  • Electron-Withdrawing Groups (EWGs): The presence of EWGs such as fluoro (F), chloro (Cl), or nitro (NO₂) on the phenyl ring generally enhances cytotoxic activity.[1] For instance, compound 3b with a 4-fluoro substitution exhibited strong activity against the MCF-7 breast cancer cell line.[1]

  • Positional Isomerism: The position of the substituent on the phenyl ring is crucial. In many series, substitutions at the para (4-position) are favored over ortho or meta positions.

  • Bulky Groups: The addition of larger groups can either enhance or diminish activity depending on the specific target and the conformation they induce.

Compound IDC6-Substituent (R)Cell LineIC50 (µM)Reference
3b 4-FluorophenylaminoMCF-76.19[1]
2d 4-NitrophenylaminoMCF-76.54[1]
2d 4-NitrophenylaminoC260.38[1]
6o 4-(Pyridin-4-ylcarbonyl)phenylaminoSW6208.71[2][7]
6o 4-(Pyridin-4-ylcarbonyl)phenylaminoA5499.55[2][7]
Heterocyclic Analogs

Replacing the phenylamino group with various heterocyclic moieties has led to the discovery of highly potent inhibitors, including dual PI3K/mTOR and isoform-selective PI3K inhibitors.

Key Insights:

  • Benzimidazoles: The 2-(difluoromethyl)-1H-benzo[d]imidazol-2-yl group, as seen in ZSTK474, confers potent pan-PI3K inhibitory activity.[4][5] Further substitutions on the benzimidazole ring can fine-tune this activity.

  • Pyrazoles: The incorporation of pyrazole rings has been shown to yield compounds with potent inhibitory activity against the EGFR/PI3K/AKT/mTOR signaling cascade.[8][9] Compound 4f from one such series showed remarkable, multi-pathway inhibition.[9]

  • Dual PI3K/mTOR Inhibition: Gedatolisib (PKI-587), which features a more complex substituted phenyl group with a sulfonamide linker, is a potent dual inhibitor, highlighting that complex side chains can effectively span both kinase active sites.[3][4]

Compound IDC6-Substituent (R)TargetIC50 (nM)Reference
ZSTK474 2-(Difluoromethyl)-1H-benzo[d]imidazol-2-ylPI3Kα16[4]
PI3Kβ44[4]
PI3Kδ5[4]
PI3Kγ49[4]
Compound 35 Substituted BenzimidazolePI3Kδ2.3[4][5]
PI3Kα14.6[4][5]
mTOR15.4[4][5]
Compound 4f (dimethylpyrazolyl)-phenylaminoEGFR61[9]
(Activity shown as fold-reduction)PI3K/AKT/mTOR0.18-0.39[8][9]

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central node in cellular signaling. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates AKT. Activated AKT then modulates a host of downstream targets, including mTOR, to promote cell growth and survival. Dimorpholino triazine derivatives act as ATP-competitive inhibitors, binding to the kinase domain of PI3K and/or mTOR and preventing the phosphorylation of their respective substrates. Dual inhibition of both PI3K and mTOR is a powerful strategy as it can shut down the pathway at two critical points, potentially overcoming resistance mechanisms.[3][10]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Growth & Survival mTORC1->Proliferation Promotes Inhibitor Dimorpholino Triazine Derivative Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Experimental Methodologies

The evaluation of novel dimorpholino triazine derivatives relies on a cascade of standardized assays. Here we detail two fundamental protocols.

Workflow for SAR Evaluation

A typical workflow for evaluating a new series of chemical analogs involves synthesis, purification, and subsequent biological testing to establish a clear relationship between chemical structure and activity.

SAR_Workflow cluster_chem Chemistry cluster_bio Biology Synthesis Synthesis of Analogs (C6-R) Purification Purification & Characterization Synthesis->Purification KinaseAssay In Vitro Kinase Assay (IC50 vs PI3K/mTOR) Purification->KinaseAssay CellAssay Cell-Based Antiproliferation Assay (IC50 vs Cancer Lines) Purification->CellAssay SAR_Analysis SAR Analysis KinaseAssay->SAR_Analysis CellAssay->SAR_Analysis

Caption: Standard workflow for SAR studies.

Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase using a luminescence-based ATP detection method.[11]

  • Principle: Kinase activity depletes ATP in the reaction. The amount of remaining ATP is measured by a luciferase-based reaction that generates a luminescent signal, which is inversely proportional to kinase activity.

  • Materials:

    • Purified recombinant kinase (e.g., PI3Kα, mTOR).

    • Kinase-specific substrate.

    • Kinase assay buffer.

    • ATP.

    • Test compounds dissolved in DMSO.

    • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

    • White, opaque 96- or 384-well microplates.

    • Multimode microplate reader with luminescence detection.

  • Procedure:

    • Compound Plating: Prepare serial dilutions of the test compounds in kinase buffer in the assay plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).[11]

    • Kinase/Substrate Addition: Add the purified kinase and its specific substrate to each well.

    • Reaction Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP to all wells.[12]

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.

    • Reaction Termination & Detection: Stop the reaction by adding the ATP detection reagent. This reagent contains luciferase and luciferin, and it simultaneously terminates the kinase reaction and generates a luminescent signal from the remaining ATP.[11]

    • Signal Measurement: Incubate for 10 minutes in the dark to stabilize the signal, then measure luminescence using a microplate reader.

    • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol: Cell-Based Antiproliferation Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.[13][14]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[14] The amount of formazan produced is proportional to the number of viable cells.[15]

  • Materials:

    • Cancer cell lines (e.g., MCF-7, HCT-116, A549).

    • Complete cell culture medium.

    • Test compounds dissolved in DMSO.

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or acidic isopropanol).

    • 96-well clear microplates.

    • Microplate reader capable of measuring absorbance at ~570 nm.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[11]

    • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO). Incubate for 48-72 hours.[11]

    • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[14]

    • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]

    • Absorbance Reading: Mix gently to ensure complete solubilization and measure the absorbance at or near 570 nm using a microplate reader.[11]

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting viability against the log of the compound concentration.

Conclusion and Future Directions

The 2,4-dimorpholino-1,3,5-triazine scaffold is a highly validated and fruitful starting point for the development of potent kinase inhibitors targeting the PI3K/mTOR pathway. Structure-activity relationship studies have clearly demonstrated that the C6 position is the critical determinant for modulating potency and selectivity. While phenylamino and benzimidazole substituents have yielded clinical candidates, ongoing research into novel heterocyclic groups continues to push the boundaries of efficacy. Future efforts will likely focus on optimizing selectivity among PI3K isoforms to minimize off-target effects and on improving the pharmacokinetic properties of these compounds to develop orally bioavailable drugs with superior clinical profiles.

References

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

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  • Poulsen, A., et al. (2012). Structure-based Optimization of Morpholino-Triazines as PI3K and mTOR Inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(2), 1009-13. [Link]

  • Wang, Y., & Bryant, S. H. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design, 30(5), 417-26. [Link]

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  • El-Faham, A., et al. (2019). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 24(16), 2991. [Link]

  • El-Faham, A., et al. (2022). Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. ACS Omega, 7(28), 24581-24594. [Link]

  • Sharma, P., & Kumar, A. (2020). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 150, 02004. [Link]

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  • El-Faham, A., et al. (2022). Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC. [Link]

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A Head-to-Head Comparison of Triazine and Pyrimidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Two Privileged Heterocycles

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the plethora of heterocyclic systems, triazines and pyrimidines have emerged as "privileged scaffolds," consistently yielding high-affinity ligands for a diverse array of biological targets.[1][2] This guide provides a head-to-head comparison of these two prominent nitrogen-containing heterocycles, offering field-proven insights and experimental data to aid researchers in making informed decisions for their specific therapeutic applications.

Physicochemical and Electronic Properties: A Tale of Two Nitrogen Arrangements

The fundamental difference between pyrimidines and triazines lies in the number and position of nitrogen atoms within the six-membered aromatic ring. Pyrimidine is a diazine with nitrogens at the 1 and 3 positions, while triazines are tri-aza-benzenes with three isomers (1,2,3-, 1,2,4-, and 1,3,5-triazine).[3][4] This seemingly subtle distinction has significant consequences for their electronic distribution, physicochemical properties, and ultimately, their behavior in biological systems.

The additional nitrogen atom in the triazine ring renders it more electron-deficient than pyrimidine.[4] This heightened electron deficiency makes the triazine scaffold more susceptible to nucleophilic aromatic substitution, a key reaction for elaborating the core structure with various functional groups to modulate potency and pharmacokinetic properties.[3] Conversely, this electron-poor nature makes triazines less prone to electrophilic substitution compared to pyrimidines.

The arrangement of nitrogen atoms also influences the scaffold's polarity and hydrogen bonding capacity. The asymmetrical 1,2,4-triazine, for instance, possesses a higher dipole moment and is generally more polar than the symmetrical 1,3,5-triazine.[3] These properties can be strategically exploited to fine-tune a molecule's solubility, cell permeability, and interactions with target proteins.

PropertyPyrimidine1,3,5-Triazine (s-Triazine)Key Implications in Drug Design
Structure 1,3-Diazine1,3,5-TriazineThe number and position of nitrogen atoms dictate the electronic and steric properties of the scaffold.
Electron Density Less electron-deficientMore electron-deficientTriazines are more susceptible to nucleophilic substitution, offering synthetic versatility.[3]
Reactivity Susceptible to both nucleophilic and electrophilic attack (position-dependent)Highly susceptible to nucleophilic substitution, resistant to electrophilic substitutionThe choice of scaffold can influence the synthetic routes available for generating compound libraries.
Polarity Moderately polarPolarity varies with isomer; 1,2,4-triazine is more polar than the symmetrical 1,3,5-triazine.[3]Polarity impacts solubility, permeability, and interactions with biological targets.
Hydrogen Bonding Two nitrogen atoms as potential hydrogen bond acceptorsThree nitrogen atoms as potential hydrogen bond acceptorsEnhanced hydrogen bonding potential of triazines can lead to stronger target engagement.

Head-to-Head in Kinase Inhibition: A Case Study in PI3K/mTOR Pathway

Both pyrimidine and triazine scaffolds are prevalent in the design of kinase inhibitors, often acting as bioisosteres of the purine ring of ATP and binding to the hinge region of the kinase active site.[2] A direct comparison of their performance in inhibiting the Phosphoinositide 3-kinase (PI3K)/mTOR pathway, a critical signaling cascade in cancer, offers valuable insights.[5]

In a study focused on developing PI3Kα selective inhibitors, a series of 1,3,5-triazine and pyrimidine derivatives were synthesized and evaluated.[6] The results indicated that the 1,3,5-triazine scaffold was more suitable for developing potent PI3Kα inhibitors compared to the pyrimidine fragment.[6]

Compound IDScaffoldTargetIC50 (nM)Reference
13 1,3,5-TriazinePI3Kα1.2[6]
20 PyrimidinePI3Kα1.8[6]
ZSTK474 1,3,5-TriazinePI3Kα16[2]
Gedatolisib 1,3,5-TriazinePI3Kα/mTOR0.4 (mTOR)[2]
Ibrutinib PyrimidineBTK0.5[7]

This table presents a selection of data for comparative purposes and is not exhaustive.

The superior performance of the triazine scaffold in this context may be attributed to its greater potential for forming hydrogen bonds with the kinase hinge region and its amenability to substitution at three positions, allowing for finer tuning of the structure-activity relationship (SAR).

Case Studies of Approved Drugs: Gedatolisib (Triazine) vs. Ibrutinib (Pyrimidine)

A comparative analysis of FDA-approved drugs featuring these scaffolds further illuminates their respective strengths and applications.

Gedatolisib (PF-05212384): A Triazine-Based Dual PI3K/mTOR Inhibitor

Gedatolisib is a potent and selective dual inhibitor of PI3K and mTOR kinases, crucial nodes in a signaling pathway frequently dysregulated in breast cancer.[8] The 1,3,5-triazine core of Gedatolisib serves as a rigid scaffold to orient the key pharmacophoric elements for optimal interaction with the kinase active site.[2] However, Gedatolisib has been noted to have poor oral bioavailability, potentially due to its high molecular weight and low lipophilicity.[9]

Ibrutinib (Imbruvica®): A Pyrimidine-Based Bruton's Tyrosine Kinase (BTK) Inhibitor

Ibrutinib is a first-in-class, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling pathways.[7] It is approved for the treatment of various B-cell malignancies.[7] The pyrazolo[3,4-d]pyrimidine core of Ibrutinib mimics the purine ring of ATP, enabling it to bind to the BTK active site.[7] Ibrutinib demonstrates good oral bioavailability and has a manageable safety profile.[7]

FeatureGedatolisibIbrutinib
Scaffold 1,3,5-TriazinePyrazolo[3,4-d]pyrimidine
Target(s) PI3K/mTORBTK
Mechanism Reversible, dual inhibitorIrreversible, covalent inhibitor
Therapeutic Area Breast CancerB-cell malignancies
ADME Profile Poor oral bioavailability noted in some studies.[9]Good oral bioavailability.[7]

Experimental Protocols: A Guide to Comparative Evaluation

To empower researchers to conduct their own head-to-head comparisons, this section provides streamlined protocols for key in vitro assays.

Synthesis of a Generic Disubstituted Triazine Scaffold

This protocol outlines a general method for the synthesis of a 2,4-disubstituted-6-chloro-1,3,5-triazine, a common intermediate in the synthesis of more complex triazine-based compounds.

G CyanuricChloride Cyanuric Chloride Intermediate1 Monosubstituted Triazine CyanuricChloride->Intermediate1 Nucleophilic Substitution Nucleophile1 Nucleophile 1 (e.g., Amine) Nucleophile1->Intermediate1 FinalProduct Disubstituted Triazine Intermediate1->FinalProduct Nucleophilic Substitution Nucleophile2 Nucleophile 2 (e.g., Amine) Nucleophile2->FinalProduct Solvent1 DCM, DIPEA, 0°C Solvent2 Dioxane, HCl, MW, 110°C

Sequential nucleophilic substitution on cyanuric chloride.

Step 1: Monosubstitution

  • Dissolve cyanuric chloride (1 equivalent) in dichloromethane (DCM) and cool to 0°C.

  • Add N,N-Diisopropylethylamine (DIPEA) (1.1 equivalents).

  • Slowly add the first nucleophile (e.g., an amine, 1 equivalent) dissolved in DCM.

  • Stir the reaction at 0°C for 5 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the monosubstituted triazine intermediate.

Step 2: Disubstitution

  • Dissolve the monosubstituted triazine intermediate (1 equivalent) in 1,4-dioxane.

  • Add the second nucleophile (e.g., another amine, 1.1 equivalents) and a catalytic amount of HCl.

  • Heat the reaction mixture in a microwave reactor at 110°C for 40 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired disubstituted triazine.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for determining the IC50 value of a compound against a target kinase.

G CompoundPrep Prepare serial dilutions of test compounds KinaseReaction Incubate kinase, substrate, ATP, and compound CompoundPrep->KinaseReaction ADP_Glo Add ADP-Glo™ Reagent to stop reaction and deplete ATP KinaseReaction->ADP_Glo KinaseDetection Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence ADP_Glo->KinaseDetection Luminescence Measure luminescence KinaseDetection->Luminescence IC50 Calculate IC50 Luminescence->IC50 G Seed Seed Caco-2 cells on Transwell inserts Differentiate Culture for 21 days to form a monolayer Seed->Differentiate Dose Add test compound to either apical (A) or basolateral (B) side Differentiate->Dose Incubate Incubate for a defined period (e.g., 2 hours) Dose->Incubate Sample Collect samples from the receiver compartment Incubate->Sample Analyze Quantify compound concentration by LC-MS/MS Sample->Analyze Calculate Calculate apparent permeability coefficient (Papp) Analyze->Calculate G Prepare Prepare reaction mixture with liver microsomes and test compound Initiate Add NADPH to initiate the reaction Prepare->Initiate Incubate Incubate at 37°C, taking samples at various time points Initiate->Incubate Terminate Stop the reaction by adding a quenching solvent (e.g., acetonitrile) Incubate->Terminate Analyze Quantify the remaining parent compound by LC-MS/MS Terminate->Analyze Calculate Determine the half-life (t½) and intrinsic clearance (CLint) Analyze->Calculate

Workflow for a liver microsomal stability assay.
  • Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and the test compound in a suitable buffer.

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding a solution of NADPH.

  • At various time points (e.g., 0, 5, 15, 30, and 45 minutes), take aliquots of the reaction mixture and add them to a quenching solution (e.g., cold acetonitrile) to stop the reaction.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the concentration of the remaining parent compound.

  • Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of this plot is the elimination rate constant (k).

  • Calculate the half-life (t½) as 0.693/k and the intrinsic clearance (CLint) based on the rate of metabolism and the protein concentration.

Conclusion: A Strategic Choice Based on a Multifactorial Analysis

The choice between a triazine and a pyrimidine scaffold is not a matter of inherent superiority but rather a strategic decision based on the specific goals of the drug discovery program.

Choose Triazine when:

  • Synthetic versatility is paramount: The susceptibility of the triazine ring to nucleophilic substitution allows for the rapid generation of diverse compound libraries.

  • Multiple hydrogen bond acceptors are desired: The three nitrogen atoms of the triazine scaffold can enhance target binding affinity through increased hydrogen bonding interactions.

  • Modulating polarity is a key objective: The different triazine isomers offer a range of polarities to fine-tune physicochemical properties.

Choose Pyrimidine when:

  • A well-established and clinically validated scaffold is preferred: The pyrimidine core is a cornerstone of many successful drugs, providing a solid foundation for new drug design.

  • Bioisosteric replacement of a purine is the primary strategy: The close structural resemblance of pyrimidine to the purine nucleus makes it an excellent starting point for targeting ATP-binding sites.

  • A balance of electronic properties is required: Pyrimidine offers a more moderate electronic profile compared to the highly electron-deficient triazines, which can be advantageous for certain biological targets.

Ultimately, the optimal scaffold selection will depend on a comprehensive analysis of the target biology, the desired physicochemical properties, and the synthetic feasibility. By leveraging the insights and experimental frameworks provided in this guide, researchers can navigate the nuanced differences between triazine and pyrimidine scaffolds to accelerate the discovery of novel and effective therapeutics.

References

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Benchmarking New Triazine Derivatives Against Known Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Rise of Triazine Scaffolds in Oncology

The 1,3,5-triazine (or s-triazine) core is a privileged heterocyclic scaffold that has become a cornerstone in modern medicinal chemistry, particularly in the design and development of novel anticancer agents.[1][2] Its unique six-membered ring structure, with three nitrogen atoms replacing carbon atoms, offers versatile sites for substitution, allowing for the fine-tuning of physicochemical and biological properties.[1][3] This adaptability has led to the development of several successful s-triazine-based drugs. Notably, Altretamine (for ovarian cancer), Gedatolisib (a PI3K/mTOR inhibitor for breast cancer), and Enasidenib (for leukemia) have received regulatory approval, validating the therapeutic potential of this chemical class.[1][2]

The anticancer mechanisms of triazine derivatives are diverse, ranging from the inhibition of key signaling pathways that drive tumor growth to the direct induction of cancer cell death.[4][5] Many derivatives have been shown to target critical protein kinases involved in cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinase (PI3K).[1][5]

This guide provides a comprehensive, data-driven comparison of emerging triazine derivatives against established anticancer drugs. We will delve into their relative performance in preclinical models, dissect the experimental methodologies used for their evaluation, and explore the underlying mechanisms that dictate their therapeutic efficacy. Our objective is to equip researchers, scientists, and drug development professionals with the in-depth technical insights necessary to navigate this promising area of oncology research.

Comparative Analysis: Emerging Triazine Derivatives vs. Standard-of-Care Agents

To provide a clear benchmark, we will compare the in vitro efficacy of a novel s-triazine derivative, herein designated as Compound 2d , against the widely used chemotherapeutic agents Paclitaxel (PTX) and Doxorubicin (DOX) . Compound 2d is a symmetrical di-substituted phenylamino-s-triazine that has shown significant cytotoxic activity in recent studies.[6]

In Vitro Cytotoxicity: A Head-to-Head Comparison

The primary measure of a compound's anticancer potential in vitro is its cytotoxicity, often quantified by the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability. The data below summarizes the IC50 values of Compound 2d, Paclitaxel, and Doxorubicin against two distinct human cancer cell lines: MCF-7 (breast adenocarcinoma) and C26 (colon carcinoma).

CompoundTarget Cancer Cell LineIC50 Value (µM)Reference Drug IC50 (µM)
Compound 2d MCF-7 (Breast Cancer)6.54PTX: 2.35, DOX: 10.52
Compound 2d C26 (Colon Carcinoma)0.38 PTX: 4.32, DOX: 8.06
Paclitaxel (PTX) MCF-7 (Breast Cancer)2.35-
Paclitaxel (PTX) C26 (Colon Carcinoma)4.32-
Doxorubicin (DOX) MCF-7 (Breast Cancer)10.52-
Doxorubicin (DOX) C26 (Colon Carcinoma)8.06-

Data synthesized from a 2024 study on symmetrical di-substituted phenylamino-s-triazine derivatives.[6]

Interpretation of Results:

  • Against MCF-7 Breast Cancer Cells: Compound 2d demonstrates potent activity with an IC50 of 6.54 µM. While Paclitaxel is more potent in this cell line (IC50 = 2.35 µM), Compound 2d is notably more effective than Doxorubicin (IC50 = 10.52 µM).[6]

  • Against C26 Colon Carcinoma Cells: Compound 2d exhibits exceptionally strong anticancer activity, with an IC50 value of just 0.38 µM.[6] This is significantly more potent than both Paclitaxel (IC50 = 4.32 µM) and Doxorubicin (IC50 = 8.06 µM), highlighting its potential as a promising candidate for colon cancer therapy.[6]

Mechanisms of Action: Targeting Key Cancer Pathways

The efficacy of these compounds is rooted in their ability to interfere with critical cellular processes. While Doxorubicin and Paclitaxel are well-characterized, many new triazine derivatives function by inhibiting key signaling pathways that are frequently dysregulated in cancer.

The PI3K/Akt/mTOR Pathway: A Common Target for Triazines

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[7][8][9] Its frequent activation in various cancers makes it a prime target for therapeutic intervention.[7][10] Several s-triazine derivatives have been specifically designed as potent inhibitors of PI3K and/or mTOR.[1][4] For example, Gedatolisib is an approved s-triazine derivative that acts as a dual PI3K/mTOR inhibitor.[1]

The diagram below illustrates this critical signaling pathway and highlights the points of inhibition by targeted therapies.

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3  Phosphorylation PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival & Anti-Apoptosis AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Triazine s-Triazine PI3K/mTOR Inhibitors (e.g., Gedatolisib) Triazine->PI3K Triazine->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by s-triazine derivatives.

EGFR and VEGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways are crucial for tumor growth and angiogenesis (the formation of new blood vessels).[11][12] Cross-talk between these two pathways is common, and their dual inhibition is a promising therapeutic strategy.[13][14][15] Numerous triazine derivatives have been developed as potent inhibitors of EGFR and VEGFR tyrosine kinases, thereby blocking downstream signaling and impeding tumor progression.[1][16]

Experimental Protocols: A Guide to In Vitro Benchmarking

To ensure scientific rigor and reproducibility, standardized protocols are essential. The following sections detail the step-by-step methodologies for the key assays used to generate the comparative data in this guide.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability.[17][18] It measures the metabolic activity of cells by quantifying the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[18][19]

Workflow Diagram:

MTT_Workflow A 1. Seed Cells (e.g., 5,000 cells/well in 96-well plate) B 2. Incubate (24 hours, 37°C, 5% CO2) A->B C 3. Add Drug (Serial dilutions of triazine derivative & controls) B->C D 4. Incubate (e.g., 48-72 hours) C->D E 5. Add MTT Reagent (e.g., 20 µL of 5 mg/mL solution) D->E F 6. Incubate (2-4 hours, allow formazan formation) E->F G 7. Solubilize Formazan (Add 100 µL DMSO) F->G H 8. Read Absorbance (570 nm using a plate reader) G->H I 9. Calculate IC50 (Plot dose-response curve) H->I

Caption: Standard workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, C26) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. This density is chosen to ensure cells are in an exponential growth phase during the experiment.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the new triazine derivatives and benchmark drugs (e.g., Paclitaxel, Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (background control).

  • Incubation: Incubate the plates for an additional 48 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

  • Formazan Formation: Incubate the plates for another 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the viability against the logarithm of the drug concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique that allows for the rapid analysis of individual cells within a population.[20][21] It is widely used to determine how a drug affects the cell cycle and to quantify apoptosis (programmed cell death).

Methodology for Cell Cycle Analysis:

  • Treatment: Treat cells with the IC50 concentration of the triazine derivative for 24-48 hours.

  • Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store at 4°C for at least 30 minutes.

  • Staining: Wash the fixed cells to remove the ethanol and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase. PI is a fluorescent dye that binds to DNA, so the amount of fluorescence is proportional to the DNA content.[22] RNase is included to degrade RNA and prevent it from interfering with the DNA staining.

  • Analysis: Analyze the stained cells using a flow cytometer. The data is plotted as a histogram of DNA content, which allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[22] A compound that causes cell cycle arrest will lead to an accumulation of cells in a specific phase.

Methodology for Apoptosis Analysis (Annexin V/PI Assay):

  • Treatment: Treat cells with the drug as described above.

  • Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[22][23]

  • Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.[23]

  • Analysis: Analyze the cells immediately by flow cytometry.

    • Healthy cells: Will be negative for both Annexin V and PI.

    • Early apoptotic cells: Will be positive for Annexin V and negative for PI. (Annexin V binds to phosphatidylserine, which flips to the outer cell membrane during early apoptosis).

    • Late apoptotic/necrotic cells: Will be positive for both Annexin V and PI. (PI can enter the cells once the membrane integrity is lost).

Conclusion and Future Outlook

The s-triazine scaffold continues to be a highly productive source of novel anticancer drug candidates. Emerging derivatives, such as the potent Compound 2d, demonstrate remarkable cytotoxic activity against various cancer cell lines, in some cases significantly outperforming established chemotherapeutics like Doxorubicin and Paclitaxel.[6] Their mechanisms of action often involve the targeted inhibition of critical signaling pathways, such as the PI3K/Akt/mTOR and receptor tyrosine kinase pathways, which are fundamental drivers of tumorigenesis.

The benchmarking of these new agents requires a rigorous and multi-faceted approach, employing standardized in vitro assays to assess cytotoxicity, cell cycle progression, and apoptosis induction. The detailed protocols provided in this guide serve as a foundation for such comparative studies. As our understanding of cancer biology deepens, the rational design of next-generation triazine derivatives, guided by robust preclinical evaluation, holds immense promise for the future of targeted cancer therapy.

References

A comprehensive list of all sources cited within this guide.

  • Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed. Available from: [Link]

  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. National Institutes of Health (NIH). Available from: [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology. Available from: [Link]

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Clinical Cancer Research. Available from: [Link]

  • Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. American Journal of Hematology/Oncology. Available from: [Link]

  • PI3K/Akt/mTOR Pathway Inhibitors in Cancer: A Perspective on Clinical Progress. Current Medicinal Chemistry. Available from: [Link]

  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review. National Institutes of Health (NIH). Available from: [Link]

  • Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC. PubMed. Available from: [Link]

  • Targeting EGFR and VEGF(R) pathway cross-talk in tumor survival and angiogenesis. PubMed. Available from: [Link]

  • Overview of therapies targeting the VEGFR and/or EGFR pathways[20]. ResearchGate. Available from: [Link]

  • The role of VEGFR and EGFR signaling in tumor angiogenesis. ResearchGate. Available from: [Link]

  • Triazine derivatives with different anticancer activity mechanisms. ResearchGate. Available from: [Link]

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI. Available from: [Link]

  • The Role of VEGF and EGFR Inhibition: Implications for Combining Anti–VEGF and Anti–EGFR Agents. AACR Journals. Available from: [Link]

  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. MDPI. Available from: [Link]

  • Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica. Available from: [Link]

  • Evaluation of anticancer agents using flow cytometry analysis of cancer stem cells. PubMed. Available from: [Link]

  • Evaluation of cell cycle inhibitors by flow cytometry. Auctores Publishing. Available from: [Link]

  • Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. National Institutes of Health (NIH). Available from: [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available from: [Link]

  • 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer. ResearchGate. Available from: [Link]

  • Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4). National Institutes of Health (NIH). Available from: [Link]

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. ResearchGate. Available from: [Link]

  • Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity. MDPI. Available from: [Link]

  • Cell Cycle Arrest and Apoptotic Effect of 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative on HCT 116 and A549 Cancer Cells. Anticancer Research. Available from: [Link]

  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review. PubMed. Available from: [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology. Available from: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and professionals dedicated to the advancement of science, our commitment to safety is paramount. The responsible handling and disposal of chemical reagents are foundational to a safe laboratory environment and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe management and disposal of (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine.

This molecule possesses a hybrid structure, incorporating both a substituted triazine ring and a reactive hydrazine moiety. This dual nature necessitates a cautious and informed approach to its disposal. The procedures outlined herein are synthesized from established best practices for both hydrazine derivatives and triazine compounds, ensuring a protocol that is both scientifically sound and prioritizes safety.

Core Principles: Hazard Assessment and Mitigation

Hazard ConsiderationAssociated Functional GroupPotential Risks & Causality
Toxicity & Carcinogenicity Hydrazine MoietyHydrazines are known to be toxic if swallowed, inhaled, or absorbed through the skin. Many are also suspected carcinogens.[1][5] This toxicity stems from their ability to act as reducing agents and to interfere with cellular metabolism.
Skin & Eye Damage Hydrazine MoietyHydrazine derivatives can be corrosive, causing severe skin burns and eye damage upon contact.[5][6]
Skin Sensitization BothMay cause an allergic skin reaction upon repeated exposure.[4][5]
Environmental Hazard Triazine RingTriazine compounds are often persistent in the environment and can be harmful to aquatic life with long-lasting effects.[4][7] This necessitates preventing their release into sewer systems or waterways.

Immediate Safety & Handling Protocols

All handling and disposal operations must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[8] Personnel must be equipped with the appropriate Personal Protective Equipment (PPE) at all times.

Required Personal Protective Equipment (PPE):

  • Eye Protection : Chemical safety goggles and a face shield are mandatory to protect against splashes.[9]

  • Hand Protection : Use chemical-resistant gloves, such as nitrile or neoprene.[8]

  • Body Protection : A flame-retardant lab coat and closed-toe shoes are required. A chemical-resistant apron is also recommended.[4]

  • Respiratory Protection : If there is any risk of aerosol or dust generation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge is necessary.[4][5]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is a two-stage process involving the chemical neutralization of the reactive hydrazine group, followed by the incineration of the remaining triazine compound by a licensed hazardous waste management facility.

Stage 1: Chemical Neutralization of the Hydrazine Moiety

The primary goal is to safely oxidize the hydrazine group into less hazardous byproducts, primarily nitrogen gas, water, and salts.[10] This is an exothermic reaction that must be carefully controlled.

Method A: Oxidation with Sodium Hypochlorite (Bleach)

  • Preparation : In a suitably large beaker or flask within a chemical fume hood, dilute the this compound waste with water to a concentration of 5% or less.[10][11] This dilution is critical to manage heat generation.

  • Neutralization : Prepare a dilute solution of sodium hypochlorite (household bleach, typically 5% available chlorine). Slowly, and with constant stirring, add the dilute bleach solution to the hydrazine solution. An equal volume of the 5% bleach solution is a good starting point.[11]

  • Monitoring : The reaction should be monitored for signs of excessive heat generation or gas evolution. If the reaction becomes too vigorous, cease addition and allow it to subside. The optimal pH for this reaction is between 5 and 8.[10]

  • Verification : After the reaction has subsided, test the solution for the presence of residual hydrazine using appropriate test strips or analytical methods. Add more hypochlorite solution if necessary until the hydrazine is completely destroyed.

Method B: Oxidation with Hydrogen Peroxide

  • Preparation : As with the hypochlorite method, dilute the hydrazine-containing waste with water to a concentration of 5% or less.[10]

  • Neutralization : Prepare a dilute solution of hydrogen peroxide (e.g., 3-5%). Two moles of hydrogen peroxide are required for every mole of hydrazine.[10] It is recommended to add a slight excess to ensure complete destruction. Add the peroxide solution slowly and with stirring.

  • Catalysis (Optional but Recommended) : The reaction with hydrogen peroxide can be slow. It can be catalyzed by the addition of a small amount of a solution containing Cu(II) ions.[12]

  • Verification : Test for residual hydrazine to ensure complete decomposition before proceeding.

Stage 2: Collection and Final Disposal
  • Waste Collection : The neutralized aqueous solution, which now contains the more stable triazine derivative, should be transferred to a clearly labeled hazardous waste container.

  • Segregation : This waste stream should be segregated as a non-halogenated organic waste.

  • Incineration : The primary and most effective disposal method for triazine compounds and the neutralized reaction byproducts is high-temperature incineration by a licensed hazardous waste disposal facility.[3][13] This ensures the complete destruction of the cyclic structure.

  • Compliance : Always ensure that waste is handled, labeled, and stored in strict accordance with your institution's Environmental Health and Safety (EHS) policies and all local, state, and federal regulations.[14]

Spill Management Protocol

In the event of a spill, immediate and decisive action is required to contain the material and protect personnel.

  • Evacuate & Alert : Immediately alert others in the area and evacuate all non-essential personnel.

  • Ventilate : Ensure the area is well-ventilated, typically by ensuring the chemical fume hood is operating correctly.

  • Don PPE : Before attempting any cleanup, don the full PPE detailed in Section 2.

  • Containment : For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[4] For solid spills, carefully cover the material to prevent dust from becoming airborne.

  • Cleanup : Carefully collect the absorbed material or solid and place it into a sealed, clearly labeled container for hazardous waste.

  • Decontamination : Clean the spill area with a suitable solvent (e.g., water and detergent), collecting all cleaning materials for disposal as hazardous waste.[4]

  • Reporting : Report the spill to your laboratory supervisor and EHS department in accordance with institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_neutralize Stage 1: Hydrazine Neutralization cluster_dispose Stage 2: Final Disposal start Begin Disposal Process for This compound ppe Don Full PPE: Safety Goggles, Face Shield, Resistant Gloves, Lab Coat start->ppe fume_hood Work Inside Certified Chemical Fume Hood ppe->fume_hood dilute Dilute Waste with Water to <5% Concentration fume_hood->dilute choose_oxidant Choose Oxidant dilute->choose_oxidant add_hypochlorite Slowly Add Dilute Sodium Hypochlorite choose_oxidant->add_hypochlorite Method A add_peroxide Slowly Add Dilute Hydrogen Peroxide choose_oxidant->add_peroxide Method B verify Hydrazine Destroyed? add_hypochlorite->verify add_peroxide->verify verify->choose_oxidant No, Add More collect Collect Neutralized Solution in Labeled Waste Container verify->collect Yes contact_ehs Arrange Pickup with Licensed Hazardous Waste Facility collect->contact_ehs end_process Incineration (Final Disposal) contact_ehs->end_process

Caption: Disposal workflow for this compound.

Disclaimer: This document provides a general guide based on the chemical properties of the compound's functional groups. You are REQUIRED to consult your institution's specific Safety Data Sheets (SDS) and waste disposal protocols, as well as all applicable local, state, and federal regulations before proceeding.

References

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  • BenchChem. (n.d.). Essential Guide to the Safe Disposal of 2,4,6-Triguanidino-1,3,5-triazine.
  • BenchChem. (n.d.). Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-.
  • Arxada. (n.d.). Performance Chemicals Hydrazine.
  • Inchem.org. (1991). Hydrazine (HSG 56, 1991).
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  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Hydrazines.
  • Reddit. (2020). Advice on storing/handling hydrazine.
  • Hydrazine Hydrate 7.
  • Material Safety Data Sheet - HYDRAZINE HYDR
  • Triazine Pesticides Standard - Safety D
  • Ali, S., et al. (n.d.). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. PMC - NIH.
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  • LookChem. (n.d.). This compound.
  • Google Patents. (n.d.). US7074959B2 - Methods and systems for remediating hydrazine-contaminated equipment and/or surfaces.
  • ResearchGate. (2014, June 3). (PDF) Detoxication of hydrazine in waste waters.
  • Fisher Scientific. (2025, December 19).
  • CymitQuimica. (2023, October 16). 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)
  • Fisher Scientific. (2025, December 19). 4-(4,6-Dimethoxy[1.3.5]triazin-2-yl)
  • Fisher Scientific. (2025, December 24).
  • Durham Tech. (2018, January 19). Hydrazine hydrate, 55% (Hydrazine, 35%)
  • Sigma-Aldrich. (2025, September 7).
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Navigating the Unseen: A Guide to Safely Handling (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, our commitment to innovation is matched only by our dedication to safety. This guide provides essential safety and handling protocols for (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine, a compound of interest for which detailed safety data is not extensively available. In the absence of a comprehensive Safety Data Sheet (SDS), this document synthesizes information from structurally related compounds, namely hydrazine and triazine derivatives, to establish a robust framework for its safe handling, storage, and disposal. The core principle of this guide is to treat this compound with the high degree of caution afforded to its hazardous parent structures.

The hydrazine moiety is associated with significant health risks, including potential carcinogenicity, while triazine compounds can also present various hazards.[1][2] Therefore, a conservative approach to personal protective equipment (PPE), handling procedures, and waste disposal is not just recommended, but imperative.

I. Hazard Assessment: An Evidence-Based Approach

Due to the limited specific toxicological data for this compound, a thorough risk assessment must be conducted before any handling.[3] The known hazards of hydrazine and its derivatives should be considered as the primary risks.

Key Potential Hazards:

  • Toxicity: Hydrazine and its derivatives are known to be toxic if ingested, inhaled, or absorbed through the skin.[1][4] They can cause severe skin burns and eye damage.[4][5]

  • Carcinogenicity: Many hydrazine derivatives are suspected carcinogens.[1][2][4]

  • Flammability: Hydrazine is a flammable liquid and may self-ignite at low temperatures.[2][6] While the flammability of this specific compound is unknown, it should be handled away from ignition sources.[6][7][8]

  • Reactivity: Hydrazine is a strong reducing agent and can react violently with oxidizing agents.[6][9]

Quantitative Data for Structurally Related Compounds:
PropertyHydrazine[2]1,3,5-Triazine[10]
CAS Number 302-01-2290-87-9
Molecular Formula N₂H₄C₃H₃N₃
Molecular Weight 32.05 g/mol 81.08 g/mol
Boiling Point 113.5 °C114 °C
Flash Point 38 °CNot Available
Hazards Toxic, Carcinogen, Flammable, CorrosiveHarmful if swallowed

II. Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to prevent all routes of exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a full-face shield.[6]Protects against splashes and potential vapors.
Skin Chemical-resistant gloves (e.g., Butyl rubber), a lab coat, and closed-toe shoes. Consider elbow-length PVC gloves for larger quantities.[6]Prevents skin contact and absorption.[10][11]
Respiratory A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is recommended, especially when handling powders or creating aerosols.[11]Prevents inhalation of potentially toxic dust or vapors.

Diagram: PPE Workflow

PPE_Workflow cluster_Preparation Preparation cluster_Donning Donning Sequence cluster_Doffing Doffing Sequence Assess_Risks Assess Risks Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Proceed to Donning Inspect_PPE Inspect PPE for Damage Select_PPE->Inspect_PPE Proceed to Donning Lab_Coat Don Lab Coat Inspect_PPE->Lab_Coat Proceed to Donning Respirator Fit Respirator Lab_Coat->Respirator Goggles_Shield Wear Goggles & Face Shield Respirator->Goggles_Shield Gloves Don Gloves Goggles_Shield->Gloves Experiment Experiment Remove_Gloves Remove Gloves Remove_Goggles_Shield Remove Goggles & Face Shield Remove_Gloves->Remove_Goggles_Shield Remove_Lab_Coat Remove Lab Coat Remove_Goggles_Shield->Remove_Lab_Coat Remove_Respirator Remove Respirator Remove_Lab_Coat->Remove_Respirator Wash_Hands Wash Hands Thoroughly Remove_Respirator->Wash_Hands Experiment->Remove_Gloves After Experiment

Caption: A logical workflow for donning and doffing Personal Protective Equipment.

III. Operational Plan: Safe Handling from Receipt to Disposal

A meticulous, step-by-step approach to handling is crucial for minimizing risk.

Step 1: Receiving and Storage
  • Inspect Container: Upon receipt, inspect the container for any signs of damage or leakage.

  • Designated Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[6][8] A dedicated, clearly labeled cabinet is recommended.

  • Restricted Access: Access to the storage area should be limited to authorized personnel only.[6]

Step 2: Handling and Use
  • Controlled Environment: All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[12]

  • Avoid Dust and Aerosols: Take care to avoid the formation of dust and aerosols during handling.[3]

  • Spill Kit: Ensure a spill kit appropriate for hydrazine compounds is readily available. This should include absorbent materials (e.g., sand or other inert material; do not use combustible materials like paper towels) and a neutralizing agent (e.g., a weak solution of calcium or sodium hypochlorite).[2][8]

  • Emergency Procedures: Be familiar with emergency procedures, including the location of safety showers and eyewash stations.[13]

Diagram: Safe Handling Workflow

Handling_Workflow Start Start Don_PPE Don_PPE Start->Don_PPE Begin Work End End Prepare_Fume_Hood Prepare_Fume_Hood Don_PPE->Prepare_Fume_Hood Weigh_Compound Weigh_Compound Prepare_Fume_Hood->Weigh_Compound Prepare_Solution Prepare_Solution Weigh_Compound->Prepare_Solution Handle_Spill Handle_Spill Weigh_Compound->Handle_Spill If Spill Occurs Conduct_Experiment Conduct_Experiment Prepare_Solution->Conduct_Experiment Decontaminate_Work_Area Decontaminate_Work_Area Conduct_Experiment->Decontaminate_Work_Area Segregate_Waste Segregate_Waste Decontaminate_Work_Area->Segregate_Waste Doff_PPE Doff_PPE Segregate_Waste->Doff_PPE Wash_Hands Wash_Hands Doff_PPE->Wash_Hands Wash_Hands->End Complete Handle_Spill->Decontaminate_Work_Area

Caption: A step-by-step workflow for the safe handling of the compound in a laboratory setting.

IV. Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the safe handling of this compound. All waste must be treated as hazardous.[6]

Step 1: Waste Segregation
  • Dedicated Waste Containers: Use separate, clearly labeled, and sealed containers for solid and liquid waste containing this compound.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless compatibility is confirmed.

Step 2: Decontamination
  • Glassware and Equipment: All glassware and equipment that have come into contact with the compound should be thoroughly decontaminated. A common method for hydrazine compounds is rinsing with a dilute solution of an oxidizing agent like sodium hypochlorite, followed by a thorough water rinse.[14]

  • Work Surfaces: Decontaminate the work area within the fume hood after each use.

Step 3: Final Disposal
  • Licensed Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not discharge to sewer systems.[3]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[3]

V. Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is vital.

IncidentAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][13] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][13] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[10][13] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[5][10] Seek immediate medical attention.
Spill Evacuate the area and eliminate all ignition sources.[2][6] Wearing appropriate PPE, absorb the spill with an inert material and place it in a sealed container for disposal.[2] Ventilate the area. For large spills, contact your institution's environmental health and safety department.

By adhering to these stringent safety protocols, researchers can confidently and responsibly handle this compound, ensuring both personal safety and the integrity of their research.

References

  • This compound - LookChem. Available at: [Link]

  • 4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine, 97% Material Safety Data Sheet - Cole-Parmer. Available at: [Link]

  • Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

  • Safety and Handling of Hydrazine - DTIC. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.